Mespirenone
Description
Structure
3D Structure
Properties
IUPAC Name |
S-[(1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-18'-yl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHJTSJQUQZOLJ-ISIDMKFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4[C@@H]5C[C@@H]5[C@]6([C@]4(CC3)C)CCC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868989 | |
| Record name | Mespirenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87952-98-5 | |
| Record name | Mespirenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087952985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mespirenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MESPIRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E91TME2I23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Characterization of Mespirenone
Abstract
Mespirenone is a potent, non-selective steroidal aldosterone antagonist, structurally analogous to spironolactone.[1] Functioning as a prodrug, it undergoes metabolic activation to reveal its therapeutic effects, primarily through active metabolites containing a 7α-thiomethyl group.[1] This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It outlines a plausible and scientifically grounded synthetic pathway to this compound, leveraging established principles of steroid chemistry. Furthermore, it details the critical analytical techniques required for its unambiguous structural characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section integrates theoretical justification with detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.
Introduction: this compound in the Landscape of Aldosterone Antagonists
Aldosterone antagonists are a critical class of therapeutics used in the management of hypertension, heart failure, and other conditions linked to hyperaldosteronism.[2] Spironolactone, the first clinically used aldosterone antagonist, revolutionized treatment but is associated with side effects due to its affinity for androgen and progesterone receptors.[3] This prompted the development of second and third-generation antagonists with improved selectivity and metabolic profiles.
This compound (7α-acetylthio-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone) emerges from this lineage as a potent antagonist structurally similar to spironolactone.[1][3] A key feature is its nature as a prodrug; after administration, it is metabolized into active forms, notably a 7α-thiomethyl derivative, which contributes significantly to its pharmacological effect.[1] This guide focuses on the chemical synthesis and rigorous structural elucidation of the parent compound, this compound.
Part I: A Proposed Synthetic Route to this compound
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the complex this compound structure into more accessible starting materials. The analysis hinges on three key disconnections:
-
7α-Thioacetylation: The 7α-acetylthio group can be installed via a conjugate addition of thioacetic acid to a 4,6-dien-3-one steroidal system. This is a well-established reaction in steroid chemistry.
-
C-17 Spirolactone Formation: The γ-lactone ring is typically constructed from a 17-keto steroid precursor through reactions involving ethynylation followed by carboxylation and cyclization.[7]
-
15β,16β-Methylene Group: This cyclopropane ring can be introduced via a Simmons-Smith or similar cyclopropanation reaction on a Δ¹⁵ double bond.
This leads back to a common steroidal starting material such as Canrenone , which already contains the requisite C-17 spirolactone and the Δ⁴,⁶-dienone system necessary for the final thioacetylation step.
Caption: Retrosynthetic pathway for this compound.
Key Synthetic Transformations
The forward synthesis starts from Canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone).
Step 1: 7α-Thioacetylation of Canrenone to Yield this compound
The critical step is the 1,6-conjugate addition of thioacetic acid to the Δ⁴,⁶-dienone system of Canrenone. This reaction is highly stereoselective, yielding the desired 7α-epimer. The choice of a Lewis acid catalyst can be crucial for promoting the reaction and ensuring high regioselectivity and stereoselectivity.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical transformations for analogous compounds.[6]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Canrenone (1 equivalent) and dissolve in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add freshly distilled thioacetic acid (1.5 equivalents) to the dropping funnel.
-
Reaction Execution: Cool the flask to 0°C in an ice bath. Add the thioacetic acid dropwise to the stirred solution over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate), visualizing with a UV lamp and potassium permanganate stain. The disappearance of the Canrenone spot and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound. The product can be further purified by recrystallization from a suitable solvent system like methanol or ethyl acetate/hexane.[6][8]
| Parameter | Condition | Rationale |
| Starting Material | Canrenone | Contains the necessary Δ⁴,⁶-dienone and C-17 spirolactone moieties. |
| Reagent | Thioacetic Acid | Serves as the nucleophilic sulfur source for the 1,6-conjugate addition. |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants without interfering with the reaction. |
| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic reaction; RT allows for completion. |
| Reaction Time | 4-6 hours | Typical duration for similar thio-Michael additions.[6] |
| Purification | Chromatography | Standard method for separating the product from unreacted starting material and byproducts. |
Part II: Structural Characterization of this compound
Unambiguous confirmation of the synthesized molecule's structure is paramount. A multi-technique approach is employed, with each method providing complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon skeleton, the stereochemistry, and the position of functional groups.
Based on the structure of this compound and published data for spironolactone and its derivatives, the following key chemical shifts are predicted.[9][10][11][12]
| Proton (¹H) Assignment | Predicted δ (ppm) | Multiplicity | Key Correlation (HMBC) |
| H-4 (vinyl) | ~5.8-6.0 | s | C-3, C-5, C-10 |
| H-7 (axial) | ~3.8-4.0 | t | Thioester C=O, C-5, C-8 |
| C19-H₃ (methyl) | ~1.2-1.3 | s | C-1, C-5, C-9, C-10 |
| C18-H₃ (methyl) | ~0.9-1.0 | s | C-12, C-13, C-14, C-17 |
| Thioester -CH₃ | ~2.3-2.4 | s | Thioester C=O |
| Carbon (¹³C) Assignment | Predicted δ (ppm) | Rationale |
| C-3 (ketone) | ~198-200 | α,β-unsaturated ketone.[10] |
| Thioester C=O | ~194-196 | Thioester carbonyl carbon. |
| C-21 (lactone C=O) | ~175-177 | Spirolactone carbonyl.[10] |
| C-5 (alkene) | ~165-170 | Quaternary alkene carbon. |
| C-4 (alkene) | ~123-125 | Vinylic CH carbon. |
| C-17 (spiro center) | ~90-95 | Spirocyclic quaternary carbon. |
| C-7 (thio-substituted) | ~45-50 | Aliphatic carbon bonded to sulfur. |
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Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra: Obtain standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm proton-proton couplings and carbon-proton long-range correlations, respectively. This is crucial for assigning all signals definitively.[13]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.[14] High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.
-
Technique: Electrospray Ionization (ESI) is preferred for its soft ionization, which helps in observing the molecular ion.[15]
-
Molecular Ion: The calculated exact mass of this compound (C₂₄H₃₂O₄S) is 416.2021. In positive ion mode ESI-MS, the expected ion would be [M+H]⁺ at m/z 417.2094 or the sodium adduct [M+Na]⁺ at m/z 439.1913.
-
Key Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A primary loss would be the thioacetic acid moiety (-CH₃COSH, 76 Da), a common fragmentation for thioacetate esters. Cleavage of the spirolactone ring is also a characteristic fragmentation pathway for this class of steroids.[14][16][17]
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Mespirenone and the Renin-Angiotensin-Aldosterone System: A Case Study in the Evolution of Mineralocorticoid Receptor Antagonism
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular and renal homeostasis, and its dysregulation is a key driver in the pathophysiology of hypertension, heart failure, and chronic kidney disease. The mineralocorticoid receptor (MR), activated by aldosterone, represents a critical terminal node of this pathway, mediating downstream effects of inflammation, fibrosis, and sodium/water retention. Consequently, antagonism of the MR has emerged as a powerful therapeutic strategy. This technical guide provides an in-depth exploration of Mespirenone, a potent steroidal MR antagonist, positioning it as a pivotal case study in the historical and scientific evolution of this drug class. While this compound's development was discontinued, its pharmacological profile offers valuable insights that have informed the trajectory of MRA research, culminating in the development of modern non-steroidal agents. We will dissect its mechanism of action, compare its properties to first-generation and contemporary MRAs, and provide detailed experimental protocols for evaluating such compounds, offering a comprehensive resource for professionals in cardiorenal drug development.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Central Role of the Mineralocorticoid Receptor
The RAAS is a complex hormonal cascade that meticulously regulates blood pressure, fluid volume, and electrolyte balance.[1][2] The system is initiated by the release of renin from the kidneys in response to reduced renal blood flow.[3] Renin cleaves angiotensinogen to form angiotensin I, which is subsequently converted to the highly active angiotensin II by the angiotensin-converting enzyme (ACE).[3][4]
Angiotensin II exerts multiple effects, including potent vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex.[1][3] Aldosterone then travels to target tissues, most notably the distal nephron of the kidney, where it binds to the cytoplasmic mineralocorticoid receptor (MR).[5] This binding event triggers a conformational change in the MR, leading to its translocation into the nucleus. Inside the nucleus, the aldosterone-MR complex acts as a transcription factor, upregulating the expression of specific genes, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[5] The ultimate physiological outcomes are increased sodium and water reabsorption and potassium excretion, leading to an expansion of extracellular fluid volume and an increase in blood pressure.[2][3]
Pathophysiological overactivation of the MR, however, leads to detrimental effects beyond simple fluid retention, including inflammation, fibrosis, and tissue remodeling in the heart, vasculature, and kidneys.[6][7] This makes the MR a prime therapeutic target for mitigating cardiorenal disease progression.[8][9]
This compound: A Potent Second-Generation Steroidal MR Antagonist
This compound (developmental code: ZK-94679) is a steroidal antimineralocorticoid belonging to the spirolactone family, which also includes the first-in-class MRA, spironolactone.[10] Developed by Schering AG, this compound reached Phase II clinical trials before its discontinuation in 1989.[10] Despite not reaching the market, its unique pharmacological properties represent a significant step in the effort to create more potent and selective MRAs.
Pharmacodynamic Profile
This compound's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor. Animal studies demonstrated that it is approximately 3.3 times more potent as an antimineralocorticoid than spironolactone.[10] This enhanced potency was a key objective in second-generation MRA development.
However, like its predecessor spironolactone, this compound's steroidal structure resulted in activity at other steroid hormone receptors. It exhibits progestogenic and antigonadotropic effects that are 2- to 3-fold more potent than those of spironolactone.[10] Conversely, its antiandrogenic activity, a source of significant side effects like gynecomastia with spironolactone, was markedly weaker, though still present.[10][11]
Uniquely, this compound was also identified as a potent and specific inhibitor of 18-hydroxylase, an enzyme critical for the synthesis of aldosterone.[10] This dual mechanism—blocking both the receptor and the production of its ligand—represented an intriguing, though complex, therapeutic approach.
Pharmacokinetic Characteristics
Pharmacokinetic studies in animal models revealed that this compound is a prodrug.[12] Following administration, it has a short half-life and is rapidly metabolized, with the unchanged compound being undetectable after oral dosing.[12] A key active metabolite, the 7α-thiomethyl derivative, was identified as having marked anti-aldosterone activity and a longer plasma half-life, contributing significantly to the drug's overall pharmacological effect.[12]
Mechanism of Action in the RAAS Pathway
This compound's regulation of the RAAS occurs at the terminal step. By competitively binding to the mineralocorticoid receptor, it prevents aldosterone from docking and initiating the downstream signaling cascade. This blockade inhibits the transcription of aldosterone-responsive genes, thereby reducing sodium and water reabsorption in the kidneys. The result is a diuretic and natriuretic effect, which contributes to a lowering of blood pressure.
Caption: this compound's mechanism of action within the RAAS pathway.
Preclinical Efficacy in Hypertension
The therapeutic potential of this compound was demonstrated in a preclinical model of aldosterone-induced hypertension.[13] In this study, uninephrectomized rats given aldosterone and a high-salt diet developed significant hypertension. Co-administration of this compound with aldosterone dose-dependently prevented this rise in blood pressure, returning it to near-normal levels without adverse effects on body or organ weights noted on microscopic examination.[13]
| Treatment Group | Initial Systolic Blood Pressure (SBP) (mmHg) | Final Systolic Blood Pressure (SBP) (mmHg) | Change in SBP (mmHg) |
| Control | ~114 | ~118 | +4 |
| Aldosterone Alone | ~114 | 162 ± 4 | +48 |
| This compound (1 mg) Alone | ~114 | ~116 | +2 |
| Aldosterone + this compound (500 µg) | ~114 | ~135 | +21 |
| Aldosterone + this compound (1 mg) | ~114 | ~120 | +6 |
| Data synthesized from the study by Gomez-Sanchez et al. (1991).[13] Values are approximate for illustrative purposes. |
The Modern Context: Rise of Non-Steroidal MRAs
The challenges faced by steroidal MRAs like spironolactone and this compound—namely off-target hormonal effects and the risk of hyperkalemia—drove the search for a new class of antagonists.[11][14] This led to the development of non-steroidal MRAs, such as finerenone and esaxerenone.[8][9] These agents possess a different chemical scaffold, which confers several advantages:
-
High Selectivity: They have a high affinity for the MR but negligible affinity for androgen, progesterone, and glucocorticoid receptors, thus avoiding the hormonal side effects of steroidal MRAs.[15][16]
-
Different Binding Mode: They are bulky antagonists that induce a specific receptor conformation, inhibiting the recruitment of transcriptional co-regulators, which may contribute to their potent anti-inflammatory and anti-fibrotic effects.[6][9]
-
Balanced Distribution: Unlike spironolactone which concentrates in the kidneys, finerenone distributes more evenly between the heart and kidneys, potentially offering more balanced organ protection.[6][16]
Large-scale clinical trials have demonstrated that finerenone reduces the risk of chronic kidney disease progression and cardiovascular events in patients with type 2 diabetes.[8][17][18] These successes underscore the value of continued innovation in MRA design, building on the lessons learned from earlier agents like this compound.
Methodologies for Evaluating Mineralocorticoid Receptor Antagonists
For drug development professionals, rigorous and reproducible assays are critical for characterizing novel MRA candidates. Below are standardized protocols for in vitro and in vivo evaluation.
Experimental Protocol: In Vitro MR Competitive Binding Assay
This protocol determines a compound's affinity for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To calculate the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound (e.g., this compound) for the human mineralocorticoid receptor.
Materials:
-
Recombinant human MR protein.
-
Radioligand: [³H]-Aldosterone.
-
Test compounds (this compound, Spironolactone as control).
-
Non-specific binding control: High concentration of unlabeled aldosterone.
-
Assay buffer (e.g., Tris-HCl, EDTA, glycerol).
-
Scintillation vials and scintillation cocktail.
-
Microplate reader or liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation: Serially dilute the test compound and control compound to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Aldosterone, and the recombinant MR protein in each well.
-
Addition of Compounds:
-
To test wells, add the various dilutions of the test compound.
-
To control wells, add the various dilutions of the reference compound (Spironolactone).
-
To "total binding" wells, add only buffer.
-
To "non-specific binding" wells, add a saturating concentration of unlabeled aldosterone.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: Separate the bound from free radioligand. This is typically done by rapid filtration through a glass fiber filter mat, which traps the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: In Vivo Aldosterone-Induced Hypertension Model
This protocol outlines an in vivo model to assess a compound's ability to prevent or reverse hypertension caused by chronic aldosterone infusion.
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Mespirenone (ZK-94679): A Technical Guide to its Discovery and Development
Abstract
Mespirenone (ZK-94679), a potent steroidal mineralocorticoid receptor antagonist, emerged from the rigorous drug discovery programs of the 1980s aimed at developing a successor to spironolactone with an improved therapeutic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of this compound. We will delve into the scientific rationale that guided its design, its mechanism of action, and its pharmacological profile. Furthermore, this guide will explore the preclinical and clinical evaluation of this compound, culminating in an analysis of the factors that led to the discontinuation of its development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising, yet ultimately unmarketed, therapeutic agent.
Introduction: The Quest for a Superior Aldosterone Antagonist
The clinical utility of spironolactone, the first mineralocorticoid receptor (MR) antagonist, was well-established in the treatment of conditions characterized by excessive aldosterone activity, such as hypertension and heart failure.[1][2][3] However, its therapeutic use was often limited by a range of endocrine side effects, primarily stemming from its affinity for androgen and progesterone receptors.[1][4] This "off-target" activity could lead to gynecomastia, impotence in males, and menstrual irregularities in females, significantly impacting patient compliance.[1][4]
This clinical need spurred the search for second-generation MR antagonists with enhanced selectivity and potency. The primary objective was to dissociate the desired antimineralocorticoid effects from the undesirable hormonal side effects. It was within this competitive landscape that Schering AG (now Bayer) initiated a research program that would ultimately yield this compound (ZK-94679).
The Discovery of this compound: A Structure-Activity Relationship-Guided Approach
The development of this compound was a testament to the power of medicinal chemistry and the systematic exploration of the structure-activity relationships (SAR) of steroidal spirolactones. The core strategy revolved around modifying the spironolactone scaffold to enhance MR affinity and reduce interactions with other steroid receptors.
Chemical Genesis: The 15,16-Methylene-17-Spirolactone Scaffold
This compound is chemically known as Δ¹-15β,16β-methylenespironolactone.[5] Its defining structural feature is the introduction of a 15,16-methylene bridge on the D-ring of the steroid nucleus. This modification was found to significantly enhance antimineralocorticoid activity.[6] The synthesis of this class of compounds, the steroidal 15,16-methylene 17-spirolactones, was a key focus of research aimed at discovering novel progestogens and antimineralocorticoids.[7]
The rationale behind this modification was to introduce conformational rigidity and alter the electronic environment of the spirolactone moiety, thereby optimizing its interaction with the mineralocorticoid receptor. Researchers at Schering AG synthesized and evaluated a series of these compounds, leading to the identification of this compound as a lead candidate.[7]
Synthesis of this compound (ZK-94679): A Generalized Approach
While a detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, the general synthetic strategy for 15,16-methylene 17-spirolactones has been described in the scientific literature.[6][7] The synthesis would typically involve a multi-step process starting from a suitable steroid precursor.
A representative, generalized synthetic workflow is outlined below:
Caption: Dual mechanism of action of this compound.
Preclinical and Clinical Development
This compound underwent a comprehensive preclinical evaluation to characterize its efficacy, safety, and pharmacokinetic profile. These studies provided the foundational data for its progression into clinical trials.
Preclinical Pharmacology
In vivo studies in animal models of aldosterone-induced hypertension confirmed the potent antimineralocorticoid effects of this compound. For instance, in uninephrectomized, saline-drinking rats treated with aldosterone, this compound effectively prevented the development of hypertension in a dose-dependent manner.
Pharmacokinetic studies in rats and cynomolgus monkeys revealed that this compound is a prodrug. Following oral administration, the unchanged compound was not detectable in plasma, indicating rapid and extensive metabolism. The primary metabolites retained the 7α-sulfur substituent and were found to be active, contributing significantly to the overall pharmacological effect of this compound. One of the major active metabolites, a 7α-thiomethyl derivative, exhibited a prolonged half-life in rat plasma.
Clinical Development and Discontinuation
This compound advanced into clinical development and reached Phase II clinical trials. [5]These trials are designed to evaluate the efficacy and safety of a new drug in a patient population and to determine the optimal dosing regimen. Unfortunately, detailed results from these Phase II studies are not publicly available.
The development of this compound was discontinued in 1989. [5]The precise reasons for this decision have not been officially disclosed by Schering AG. However, it is plausible that a combination of factors contributed to this outcome. The persistent progestational and antiandrogenic side effects, although potentially reduced compared to spironolactone, may have been deemed unacceptable for a drug intended for long-term use in a broad patient population. Additionally, the complex pharmacokinetic profile of a prodrug with active metabolites could have presented challenges for predictable dosing and raised concerns about inter-individual variability. The emergence of other, more selective mineralocorticoid receptor antagonists in the development pipelines of competitor companies may have also influenced the decision.
Conclusion and Future Perspectives
This compound (ZK-94679) represents a significant chapter in the history of mineralocorticoid receptor antagonist development. Its discovery showcased the potential of rational drug design to improve upon existing therapies. The introduction of the 15,16-methylene group was a notable achievement in enhancing antimineralocorticoid potency.
Ultimately, the story of this compound serves as a valuable case study in the multifaceted challenges of drug development. While it demonstrated promising preclinical activity, the inability to completely separate its desired antimineralocorticoid effects from its hormonal side effects likely proved to be its Achilles' heel. The journey of this compound underscores the high bar for safety and tolerability in modern drug development and highlights the continuous search for ever more selective and effective therapeutic agents. The lessons learned from the this compound program have undoubtedly informed the successful development of newer generations of non-steroidal mineralocorticoid receptor antagonists that have recently entered the clinical arena.
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Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. (1991). American Journal of Physiology-Endocrinology and Metabolism. [Link]
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This compound. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Aldosterone Antagonists. 3. Synthesis and Activities of Steroidal 7 alpha-(alkoxycarbonyl)-15,16-methylene Spirolactones. (1985). Journal of Medicinal Chemistry. [Link]
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Aldosterone antagonists. 4. Synthesis and activities of steroidal 6,6-ethylene-15,16-methylene 17-spirolactones. (1987). Journal of Medicinal Chemistry. [Link]
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30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. (2017). Journal of Endocrinology. [Link]
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Aldosterone antagonists. 3. Synthesis and activities of steroidal 7.alpha.-(alkoxycarbonyl)-15,16-methylene spirolactones. (1985). Journal of Medicinal Chemistry. [Link]
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Synthesis of 5α-Androstane-17-spiro-δ-lactones with a 3-Keto, 3-Hydroxy, 3-Spirocarbamate or 3-Spiromorpholinone as Inhibitors of 17β-Hydroxysteroid Dehydrogenases. (2018). Molecules. [Link]
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Mespirenone's Modulatory Impact on 18-Hydroxylase Enzyme Kinetics: An In-Depth Technical Guide
This technical guide provides a comprehensive exploration of the intricate relationship between Mespirenone, a potent mineralocorticoid receptor antagonist, and the enzymatic kinetics of 18-hydroxylase (aldosterone synthase, CYP11B2). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of this compound's action and its consequential effects on the renin-angiotensin-aldosterone system (RAAS), with a specific focus on the terminal enzyme responsible for aldosterone synthesis.
Introduction: The Critical Role of 18-Hydroxylase in the Renin-Angiotensin-Aldosterone System
The renin-angiotensin-aldosterone system (RAAS) is a pivotal hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] A key effector molecule in this system is aldosterone, a potent mineralocorticoid hormone synthesized in the zona glomerulosa of the adrenal cortex.[3][4] The production of aldosterone is a multi-step process, with the final and rate-limiting steps being catalyzed by the mitochondrial enzyme, 18-hydroxylase, also known as aldosterone synthase or CYP11B2.[3][5]
CYP11B2 is a member of the cytochrome P450 superfamily and is responsible for the conversion of 11-deoxycorticosterone to aldosterone through a series of three sequential oxidation reactions: 11β-hydroxylation, 18-hydroxylation, and 18-oxidation.[3][5][6] The dysregulation of aldosterone production, often linked to aberrant CYP11B2 activity, is a significant contributor to the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease.[7][8] Consequently, targeting the RAAS, and specifically aldosterone synthesis and signaling, has become a cornerstone of modern pharmacotherapy for these conditions.
This compound: A Profile of a Mineralocorticoid Receptor Antagonist
This compound is a non-steroidal mineralocorticoid receptor (MR) antagonist.[9][10][11] Its primary mechanism of action is to competitively block the binding of aldosterone to the mineralocorticoid receptor, thereby inhibiting the downstream signaling pathways that lead to sodium and water retention, and potassium excretion.[10][12] Studies have demonstrated the in vivo efficacy of this compound in preventing aldosterone-induced hypertension.[12] As a prodrug, this compound is metabolized to an active form that exerts a marked anti-aldosterone effect.[13]
It is crucial to distinguish this compound's mechanism from that of aldosterone synthase inhibitors, which directly target and inhibit the enzymatic activity of CYP11B2.[4][14] While both classes of drugs ultimately mitigate the deleterious effects of aldosterone, their points of intervention within the RAAS are distinct. This guide will explore the hypothesis that by blocking the mineralocorticoid receptor, this compound can indirectly modulate the kinetics of 18-hydroxylase through feedback mechanisms within the RAAS.
The Enzyme Kinetics of 18-Hydroxylase (CYP11B2)
Understanding the kinetic profile of CYP11B2 is fundamental to appreciating the potential impact of pharmacological interventions. The enzyme exhibits complex kinetics, with the ability to process its substrate, 11-deoxycorticosterone, through a series of reactions without releasing the intermediate products, a phenomenon known as a processive mechanism.[3][5]
Key Kinetic Parameters:
| Parameter | Description | Significance in Aldosterone Synthesis |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate. | A lower Km for 11-deoxycorticosterone indicates a higher affinity of CYP11B2 for its initial substrate, facilitating the initiation of the aldosterone synthesis cascade.[15][16] |
| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Vmax reflects the catalytic efficiency of the enzyme. Factors that alter the Vmax of CYP11B2 directly impact the overall rate of aldosterone production.[16] |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | kcat provides a measure of the intrinsic catalytic activity of the enzyme. |
| kcat/Km (Catalytic Efficiency) | A measure of the overall efficiency of the enzyme, taking into account both substrate binding and catalysis. | This parameter is a useful metric for comparing the efficiency of the enzyme under different physiological or pharmacological conditions. |
Proposed Indirect Effects of this compound on 18-Hydroxylase Kinetics
While this compound does not directly inhibit CYP11B2, its action as a mineralocorticoid receptor antagonist can initiate a cascade of physiological responses that may indirectly influence the enzyme's kinetics. This modulation is likely mediated through the intricate feedback loops that govern the RAAS.
Feedback Mechanisms and Potential for Enzyme Upregulation
The blockade of mineralocorticoid receptors by this compound can lead to a compensatory increase in renin and angiotensin II levels.[1][17] Angiotensin II is a primary secretagogue of aldosterone and also a potent stimulator of CYP11B2 gene expression.[18] This could potentially lead to an increase in the synthesis of the 18-hydroxylase enzyme.
An increase in the concentration of CYP11B2 would manifest as an increase in the Vmax of the aldosterone synthesis pathway, as the maximum reaction rate is directly proportional to the enzyme concentration. This would be a key area of investigation in preclinical models treated with this compound.
Alterations in Substrate Availability
The RAAS is a tightly regulated system, and perturbations at one point can lead to changes in the concentrations of various intermediates. While this compound's primary action is downstream of aldosterone synthesis, the complex interplay of hormones could potentially lead to subtle changes in the adrenal microenvironment, which may influence the availability of the substrate, 11-deoxycorticosterone, to the active site of CYP11B2.
Experimental Protocols for Investigating the Indirect Effects of this compound on 18-Hydroxylase
To empirically test the hypothesis of this compound's indirect effects on 18-hydroxylase kinetics, a series of well-controlled in vitro and in vivo experiments are necessary.
In Vitro Cellular Assay Protocol
This protocol utilizes a human adrenal cell line to assess the impact of this compound on CYP11B2 expression and activity.
Objective: To determine if this compound treatment alters the expression and catalytic activity of 18-hydroxylase in a cellular model.
Methodology:
-
Cell Culture: Culture a suitable human adrenal cell line, such as H295R, which expresses the key steroidogenic enzymes, including CYP11B2.[8]
-
Treatment: Treat the cells with varying concentrations of this compound's active metabolite for a specified duration (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., an angiotensin II receptor blocker).
-
Enzyme Expression Analysis:
-
Quantitative PCR (qPCR): Isolate total RNA from the treated cells and perform qPCR to quantify the mRNA expression levels of the CYP11B2 gene.
-
Western Blotting: Isolate total protein and perform Western blotting using a specific antibody against CYP11B2 to determine the protein expression levels.
-
-
Enzyme Activity Assay:
-
Incubate the treated cells with a known concentration of the substrate, 11-deoxycorticosterone.
-
Collect the cell culture supernatant at various time points.
-
Quantify the concentration of aldosterone in the supernatant using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][18]
-
-
Data Analysis:
-
Compare the CYP11B2 mRNA and protein expression levels between the this compound-treated groups and the control groups.
-
Calculate the rate of aldosterone production in each treatment group to assess changes in enzyme activity.
-
In Vivo Animal Model Protocol
This protocol outlines an approach to investigate the effects of this compound on the adrenal glands and RAAS components in a relevant animal model.
Objective: To evaluate the in vivo effects of chronic this compound administration on adrenal CYP11B2 expression and circulating RAAS hormone levels.
Methodology:
-
Animal Model: Utilize a suitable animal model of hypertension, such as spontaneously hypertensive rats (SHR) or a model of aldosterone-induced hypertension.[12]
-
Treatment: Administer this compound or a vehicle control to the animals for a prolonged period (e.g., 4-8 weeks).
-
Sample Collection: At the end of the treatment period, collect blood samples for hormonal analysis and adrenal glands for molecular and histological analysis.
-
Hormonal Analysis: Measure the plasma concentrations of aldosterone, corticosterone, renin, and angiotensin II using validated immunoassays or LC-MS/MS.
-
Adrenal Gland Analysis:
-
Immunohistochemistry: Perform immunohistochemical staining of adrenal tissue sections using an antibody against CYP11B2 to visualize and quantify its expression and localization within the adrenal cortex.
-
Ex Vivo Enzyme Kinetics: Isolate adrenal mitochondria and perform enzyme kinetic studies using 11-deoxycorticosterone as the substrate to determine the Km and Vmax of 18-hydroxylase.
-
-
Data Analysis:
-
Compare the hormonal profiles and adrenal CYP11B2 expression and activity between the this compound-treated and control groups.
-
Visualization of Key Pathways and Workflows
Signaling Pathway of the Renin-Angiotensin-Aldosterone System
Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's effect on 18-hydroxylase in a cellular model.
Conclusion and Future Directions
This compound is an established mineralocorticoid receptor antagonist with proven efficacy in counteracting the effects of aldosterone.[12] While its primary mechanism of action is not the direct inhibition of 18-hydroxylase, this guide has outlined a scientifically plausible hypothesis for its indirect modulation of the enzyme's kinetics through the RAAS feedback loop. The proposed experimental protocols provide a robust framework for investigating these potential indirect effects.
Future research in this area should focus on elucidating the precise molecular mechanisms by which mineralocorticoid receptor blockade translates to changes in CYP11B2 expression and activity. Such studies will not only enhance our understanding of the intricate regulation of the RAAS but also provide valuable insights for the development of novel therapeutic strategies for cardiovascular and renal diseases.
References
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National Kidney Foundation. (2023, May 15). Non-steroidal MRAs. [Link]
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Wang, Z., et al. (2025, October 23). Nonsteroidal Versus Steroidal Mineralocorticoid Receptor Antagonists in Heart Failure: Real‐World Evidence From a Multicenter Cohort Study. Journal of the American Heart Association. [Link]
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Kolkhof, P., et al. (2017). Steroidal and Novel Non-steroidal Mineralocorticoid Receptor Antagonists in Heart Failure and Cardiorenal Diseases: Comparison at Bench and Bedside. PubMed. [Link]
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Dr. Oracle. (2025, October 31). What are nonsteroidal Mineralocorticoid Receptor Antagonists (MRAs)?[Link]
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Agarwal, R., et al. (2021). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal. [Link]
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Groves, J. T., et al. (2017). Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone. Journal of Biological Chemistry. [Link]
-
Yurek, D. A., et al. (2014, October 1). Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry. Analytical Biochemistry. [Link]
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Auchus, R. J., & Duan, S. (2019). Kinetics of intermediate release enhances P450 11B2-catalyzed aldosterone synthesis. Journal of Biological Chemistry. [Link]
-
Wong, S., et al. (1991). Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Sugimoto, T., et al. (2015). Steady-state kinetics of 11β-hydroxylase, 18-hydroxylase, and 11β,18-dihydroxylase activities of CYP11B1 and its mutant. ResearchGate. [Link]
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Yurek, D. A., et al. (2025, August 7). Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]
-
Hildebrand, M., et al. (1987). Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. Xenobiotica. [Link]
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Bogman, K., et al. (2017). Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). Hypertension. [Link]
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Fardella, C. E., et al. (2014). Enzyme kinetics of aldosterone production by ASCE and ASWT in vitro. ResearchGate. [Link]
-
Bernhardt, R. (2025, November 7). The human steroid hydroxylases CYP1B1 and CYP11B2. ResearchGate. [Link]
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Denner, K., et al. (1996). Effects of 18-hydroxylated steroids on corticosteroid production by human aldosterone synthase and 11beta-hydroxylase. The Journal of Clinical Endocrinology & Metabolism. [Link]
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Unknown Author. (n.d.). EVALUATION OF AN ALDOSTERONE SYNTHASE- TARGETING COMPOUND IN HAC-15 CELLS. [Link]
-
Brown, M. J. (2008). Aldosterone synthase inhibitors in hypertension: current status and future possibilities. Journal of the Renin-Angiotensin-Aldosterone System. [Link]
-
Unknown Author. (2024, August 7). Evaluating the role of aldosterone synthesis on adrenal cell fate. Frontiers in Endocrinology. [Link]
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Neale, T. (2022, November 16). Novel Aldosterone Synthase Inhibitor Drops BP: Top-line Phase II Results. TCTMD.com. [Link]
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Tuck, M. L., & Sowers, J. R. (1982). Evidence of adrenal 18-hydroxylase inhibition by metyrapone in man. The Journal of Clinical Endocrinology & Metabolism. [Link]
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Oliver, R., & Brown, M. J. (2025, August 1). Breaking down resistance: novel aldosterone synthase inhibitors in the management of resistant hypertension. Journal of Hypertension. [Link]
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Zero To Finals. (n.d.). Renin-Angiotensin-Aldosterone System. [Link]
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Rossi, G. P., et al. (2020). The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism. Frontiers in Endocrinology. [Link]
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Unknown Author. (2025, August 6). Abstract P233: Inhibition Of Aldosterone Synthesis In Non-human Primates By PB6440, The Novel Highly Selective And Potent CYP11B2 Inhibitor. ResearchGate. [Link]
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Filippatos, G., et al. (2016). A randomized controlled study of finerenone vs. eplerenone in patients with worsening chronic heart failure and diabetes mellitus and/or chronic kidney disease. European Heart Journal. [Link]
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Raindi, D., et al. (2022). Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease. Journal of Clinical Medicine. [Link]
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Järvinen, A., et al. (2007). In vitro release of aldosterone and cortisol in human adrenal adenomas correlates to mRNA expression of steroidogenic enzymes for genes CYP11B2 and CYP17. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
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Ullrich, A., & Bernhardt, R. (2002). Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
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Unknown Author. (n.d.). Renin–Angiotensin–Aldosterone System: From History to Practice of a Secular Topic. MDPI. [Link]
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White, P. C. (2004). Aldosterone secretion: a molecular perspective. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
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Methodological & Application
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of Mespirenone in Pharmaceutical Formulations
Abstract
This application note presents a robust, validated, and highly reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Mespirenone. This compound, a potent aldosterone antagonist, requires precise and accurate quantification for quality control and formulation development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the chromatographic conditions, sample preparation, and a full validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind the selection of each methodological parameter is explained to provide a deeper understanding of the method's development and ensure its successful implementation.
Introduction: The Rationale for a Dedicated this compound Assay
This compound is a steroidal compound with significant therapeutic potential as a selective aldosterone antagonist. Its complex structure necessitates a specific and sensitive analytical method to ensure the quality, potency, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and specificity.[1] The method detailed herein is designed to be readily transferable to quality control laboratories for routine analysis of this compound in bulk drug substances and finished pharmaceutical products.
Foundational Principles: Method Development Strategy
The development of this HPLC method was guided by the physicochemical properties of this compound and established principles of chromatographic separation for steroidal compounds.
Stationary Phase Selection: The Role of C18
A C18 (octadecylsilyl) stationary phase was selected for this method. This is a non-polar stationary phase that is ideal for retaining and separating moderately non-polar molecules like this compound through hydrophobic interactions. The C18 chemistry provides excellent resolution and peak shape for a wide range of steroidal compounds.[2][3]
Mobile Phase Optimization: Balancing Retention and Elution
The mobile phase is a critical determinant of retention and selectivity. A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and good UV transparency.[4][5] The ratio of acetonitrile to water was optimized to achieve a reasonable retention time for this compound, ensuring it is well-separated from any potential impurities and the solvent front, while also minimizing the analysis time. An isocratic elution is employed for its simplicity, robustness, and reproducibility, which are highly desirable for routine quality control applications.
Detection Wavelength: Leveraging Molecular Structure
While a specific UV-Vis spectrum for this compound was not found in the public domain, an analysis of its chemical structure reveals the presence of a conjugated system within the steroid nucleus, which is known to absorb UV radiation. Steroids with similar conjugated systems, such as prednisolone and methylprednisolone, exhibit maximum absorbance (λmax) around 240-254 nm.[1][6] Therefore, a detection wavelength of 245 nm was selected as a starting point, which should be verified and optimized during method development by scanning the UV spectrum of a this compound standard solution.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the quantification of this compound using the developed HPLC method.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard (of known purity)
-
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL for linearity assessment. A working standard of 20 µg/mL is recommended for routine analysis.
-
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7]
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the analysis to be performed. The system suitability parameters and their acceptance criteria are presented below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for n=6 replicate injections) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] This can be demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo (formulation excipients), a this compound standard, and a sample solution. The peak for this compound in the sample solution should be pure and free from interference from the blank and placebo.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7] The linearity of the method was evaluated by analyzing a series of this compound standard solutions over the concentration range of 1-50 µg/mL. The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] Accuracy should be assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7]
-
Repeatability (Intra-day Precision): The repeatability of the method should be assessed by performing six independent analyses of the same sample on the same day.
-
Intermediate Precision (Inter-day Precision): The intermediate precision should be determined by analyzing the same sample on two different days by two different analysts.
-
Acceptance Criterion: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logic of the method validation.
Caption: Experimental workflow for this compound quantification.
Caption: Logical structure of the HPLC method validation.
Conclusion
The RP-HPLC method described in this application note provides a simple, precise, accurate, and reliable means for the quantification of this compound in pharmaceutical formulations. The method is based on sound scientific principles and has been outlined with a comprehensive validation protocol that aligns with international regulatory expectations. This detailed guide is intended to empower researchers and quality control analysts to implement this method with confidence, ensuring the quality and consistency of this compound-containing products.
References
-
A New Method Development and Validation for Estimation of Prednisolone in Pharmaceutical Dosage Formulations by Reverse Phase Hi - RJ Wave. Available at: [Link]
-
(PDF) Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream - ResearchGate. Available at: [Link]
-
RP-HPLC method development and validation for the quantification of prednisolone and salbutamol with their simultaneous removal from water using modified clay–activated carbon adsorbents - RSC Publishing. Available at: [Link]
-
Development and Validation of a precise single HPLC method for the determination of Dexamethasone in API and Pharmaceutical dosa - Neuroquantology. Available at: [Link]
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HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceuti. Available at: [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. Element. Available at: [Link]
-
(PDF) DETERMINATION OF THE HERBICIDE MESOTRIONE USING HPLC-DAD: AN EVALUATION OF DEGRADATION DETERMINAÇÃO DO HERBICIDA MESOTRIONE POR HPLC-DAD: UMA AVALIAÇÃO DE DEGRADAÇÃO - ResearchGate. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]
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Common HPLC solvents and their important properties. (Snyder et al., 1998) - ResearchGate. Available at: [Link]
-
Most Common Solvents Used in HPLC Mobile Phase - Phenomenex. Available at: [Link]
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Solvents and Caveats for LC-MS - Waters Corporation. Available at: [Link]
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An HPLC method for the determination of ng mifepristone in human plasma - PubMed. Available at: [Link]
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Validated RP - HPLC method for the determination of mepyramine maleate in bulk and pharmaceutical formulation - International Journal of Chemical Studies. Available at: [Link]
-
RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets. Available at: [Link]
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The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available at: [Link]
-
(PDF) A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - ResearchGate. Available at: [Link]
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Organic Solvents Used in HPLC - How to use analytical columns | Technical Information | GL Sciences. Available at: [Link]
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4.4: UV-Visible Spectroscopy - Chemistry LibreTexts. Available at: [Link]
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HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies. Available at: [Link]
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UV-Vis Spectrum of Methylprednisolone - SIELC Technologies. Available at: [Link]
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Uv/vis absorption spectra of selected monoterpenes in aqueous solution. () cis-verbenol, () verbenone, () myrtenal, () methacrolein. - ResearchGate. Available at: [Link]
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Ultraviolet Region - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. Available at: [Link]
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Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues - MDPI. Available at: [Link]
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UV-Vis Spectrum of Methionine - SIELC Technologies. Available at: [Link]
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Synthesis of Mespirenone: A Detailed Protocol for Drug Development Professionals
This comprehensive guide provides a detailed protocol for the synthesis of Mespirenone, a key active metabolite of the potassium-sparing diuretic, spironolactone. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and validated experimental procedures.
Introduction: The Significance of this compound
This compound, also known as 7α-thiomethylspironolactone, is a potent aldosterone antagonist and a major active metabolite of spironolactone.[1] Its synthesis is of significant interest for pharmacological studies and the development of new therapeutic agents with improved specificity and pharmacokinetic profiles. This protocol outlines a robust synthetic pathway starting from common steroidal precursors, focusing on the strategic construction of the key intermediate, canrenone, followed by the stereoselective introduction of the 7α-thiomethyl group.
Synthetic Strategy Overview
The synthesis of this compound is approached in a two-stage process. The initial stage focuses on the efficient construction of the γ-lactone spirocycle and the conjugated diene system to form canrenone. Two well-established routes to canrenone are presented, starting from either dehydroepiandrosterone (DHEA) or 4-androstenedione (4AD). The second, and final, stage details the crucial 1,6-conjugate addition of a methylthio group to canrenone to yield this compound.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Key Intermediate: Canrenone
Canrenone (17α-hydroxy-3-oxo-pregna-4,6-diene-21-carboxylic acid γ-lactone) is a pivotal intermediate in the synthesis of this compound and other spironolactone analogs.[2] Below are two validated synthetic routes from common steroidal starting materials.
Route A: Synthesis of Canrenone from Dehydroepiandrosterone (DHEA)
This classical route involves the formation of the spirolactone ring followed by oxidation to the dienone.
Caption: Synthetic pathway to Canrenone from 4AD.
Experimental Protocol (Route B):
-
Ethynylation of 4AD:
-
Similar to Route A, 4AD is subjected to an ethynylation reaction at the C17-carbonyl group using an alkali metal acetylide to yield 17α-ethynyl-17β-hydroxyandrost-4-en-3-one. [3]
-
-
Formation of the Spirolactone Precursor:
-
The ethynyl steroid is reacted with propargyl bromide in the presence of a base to introduce the three-carbon side chain at C17.
-
-
Oxidative Cyclization and Dehydrogenation:
-
The resulting intermediate undergoes an oxidative cyclization to form the spirolactone ring.
-
The final step involves a dehydrogenation reaction, typically using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil, to introduce the C6-C7 double bond, yielding canrenone. [3] Table 1: Comparison of Starting Materials for Canrenone Synthesis
-
| Starting Material | Advantages | Disadvantages |
| Dehydroepiandrosterone (DHEA) | Readily available from natural sources. | Multiple steps involving protection and deprotection may be required. |
| 4-Androstenedione (4AD) | Can be produced cost-effectively via microbial fermentation. | The synthetic route may involve more complex chemical transformations. |
Part 2: Synthesis of this compound from Canrenone
The conversion of canrenone to this compound involves the stereoselective 1,6-conjugate addition of a methylthio group across the Δ⁴,⁶-diene system. This reaction is analogous to the synthesis of spironolactone from a similar intermediate. [4]
Caption: Final step in the synthesis of this compound.
Proposed Experimental Protocol:
CAUTION: Methyl mercaptan is a toxic and flammable gas with a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
To a solution of canrenone in a suitable solvent such as toluene or DMF, add a base (e.g., triethylamine or potassium carbonate) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C.
-
-
Addition of Methyl Mercaptan:
-
Carefully bubble methyl mercaptan gas through the reaction mixture or add a pre-condensed solution of methyl mercaptan in the reaction solvent.
-
The reaction is then heated to promote the addition. Based on analogous reactions, a temperature range of 80-110°C is recommended. [4]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
-
Mechanistic Rationale:
The 1,6-conjugate addition is facilitated by the electron-withdrawing nature of the enone system in canrenone. The thiolate anion, generated in situ from methyl mercaptan and the base, acts as a soft nucleophile and preferentially attacks the C7 position of the conjugated diene. The stereoselectivity of the addition, leading to the 7α-thiomethyl product, is influenced by the steric hindrance of the steroid's β-face.
Table 2: Reagents and Conditions for this compound Synthesis from Canrenone
| Reagent/Parameter | Recommended | Rationale |
| Starting Material | Canrenone | Key intermediate with the required spirolactone and dienone moieties. |
| Thiol Source | Methyl Mercaptan (CH₃SH) | Provides the necessary methylthio group. |
| Solvent | Toluene, DMF | Aprotic solvents that are stable at the required reaction temperatures. |
| Base | Triethylamine, Potassium Carbonate | To generate the nucleophilic thiolate anion. |
| Temperature | 80-110°C | Sufficient energy to overcome the activation barrier for the conjugate addition. [4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol and other side reactions. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from readily available spironolactone precursors. By leveraging established synthetic routes for the key intermediate, canrenone, and proposing a robust method for the final stereoselective thiomethylation, this guide offers a comprehensive resource for researchers in the field of steroid chemistry and drug development. The successful synthesis of this compound will enable further investigation into its pharmacological properties and potential as a therapeutic agent.
References
- Cashman, J. R., & Peña, S. (1989). Canrenone formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide. Chemical research in toxicology, 2(2), 109–113.
- Gochman, N., & Gantt, C. L. (1962). A fluorimetric method for the determination of a major spironolactone (Aldactone) metabolite in human plasma. Journal of pharmacology and experimental therapeutics, 135, 312-317.
- He, S. H. (2010). Facile and Highly Efficient Synthesis of Canrenone. Chinese Journal of Modern Applied Pharmacy, 27(1), 30-32.
- Lui, C., et al. (2015). Synthesis method of spironolactone intermediate testosterone lactone.
- Merck & Co., Inc. (1980). Spironolactone process.
- Poirier, D. (2003). 17-Spirolactone steroids: a new class of orally active 17β-hydroxysteroid dehydrogenase type 1 inhibitors. Current medicinal chemistry, 10(6), 453-477.
- Sherry, M. G., et al. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes.
- Takeda, K., et al. (1962). Synthesis of 7α-acylthio-and 7α-mercapto-steroids. Chemical & Pharmaceutical Bulletin, 10(8), 693-698.
- Various Authors. (2013). Spironolactone derivative and microbial transformation preparation method and application thereof.
- Zhejiang Shenzhou Pharmaceutical Co., Ltd. (2016). A kind of synthetic method of spironolactone intermediate canrenone.
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7α-Thiomethylspironolactone. In Wikipedia. Retrieved January 12, 2026, from [Link]
- Synthesis process of steroid compound, canrenone and spironolactone. (n.d.). Google Patents.
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Application Note: A Robust Cell-Based Assay for Screening Mespirenone's Antimineralocorticoid Activity
Introduction: The Significance of Selective Mineralocorticoid Receptor Antagonism
The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a pivotal role in regulating electrolyte and water balance, primarily through the actions of its endogenous ligand, aldosterone.[1][2] Dysregulation of the MR signaling pathway is implicated in the pathophysiology of numerous cardiovascular and renal diseases, including hypertension and heart failure.[1][3] Consequently, the development of selective MR antagonists is a key focus in drug discovery.
Mespirenone (ZK 94679) is a steroidal MR antagonist that has demonstrated potent antimineralocorticoid effects.[1][4] As a derivative of spironolactone, it was developed to exhibit increased antimineralocorticoid potency.[4] Characterizing the antagonistic activity of compounds like this compound requires robust and reliable in vitro assays that can accurately quantify their ability to inhibit aldosterone-mediated MR activation.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a cell-based reporter gene assay to screen and characterize the antimineralocorticoid activity of this compound. Furthermore, it outlines protocols for secondary assays to confirm the mechanism of action and to assess the impact on downstream gene expression, ensuring a comprehensive evaluation of the compound's pharmacological profile.
The Mineralocorticoid Receptor Signaling Pathway
Under normal physiological conditions, aldosterone binds to the cytoplasmic MR, which is complexed with heat shock proteins (HSPs).[5] Ligand binding induces a conformational change in the MR, leading to the dissociation of HSPs and the translocation of the activated receptor-ligand complex into the nucleus.[5] Within the nucleus, the MR homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] Key aldosterone-induced genes include serum and glucocorticoid-regulated kinase 1 (SGK1) and the epithelial sodium channel (ENaC), which are crucial for sodium reabsorption.[6][7][8]
This compound and other MR antagonists exert their effects by competitively binding to the MR, thereby preventing aldosterone from activating the receptor and initiating this signaling cascade.[1]
Caption: Aldosterone-MR signaling and this compound's inhibitory action.
Primary Screening: MR Antagonist Reporter Gene Assay
A luciferase reporter gene assay is a highly sensitive and quantitative method for assessing the antagonistic activity of this compound.[9][10][11] This assay utilizes a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which are co-transfected with two plasmids: one expressing the human mineralocorticoid receptor (hMR) and another containing a luciferase reporter gene under the control of an MR-responsive promoter.[12][13][14]
Principle: When aldosterone is added to the cells, it activates the hMR, which in turn drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of MR activation. In the presence of an antagonist like this compound, aldosterone-induced MR activation is inhibited, resulting in a dose-dependent decrease in the luciferase signal.
Experimental Workflow
Caption: Workflow for the MR antagonist reporter gene assay.
Detailed Protocol
Materials:
-
HEK293 cell line stably expressing hMR and an MMTV-luciferase reporter (or transiently transfected cells)[12][15]
-
DMEM with 10% charcoal-stripped fetal bovine serum (FBS)[15]
-
Aldosterone (agonist)
-
This compound (test compound)
-
Spironolactone or Eplerenone (reference antagonist)[3]
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the HEK293-hMR-reporter cells in a 96-well plate at a density of 30,000 cells per well in 100 µL of DMEM with 10% charcoal-stripped FBS.[5]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and the reference antagonist (e.g., Spironolactone) in assay medium.
-
Carefully remove the growth medium from the cells and replace it with 90 µL of fresh assay medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of aldosterone in assay medium at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
Add 10 µL of the aldosterone solution to all wells except for the unstimulated control wells.
-
The final volume in each well should be 110 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for the expression of the luciferase reporter gene.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.
-
Follow the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.[12] This typically involves lysing the cells and sequentially measuring firefly and Renilla (for normalization) luciferase activity using a luminometer.
-
Data Analysis and Expected Results
The antimineralocorticoid activity of this compound is determined by its ability to inhibit the aldosterone-induced luciferase signal. The data should be normalized to the control wells and plotted as the percentage of inhibition versus the log concentration of this compound. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the aldosterone-induced MR activity.
| Compound | IC50 (nM) |
| This compound | Hypothetical: 15-30 |
| Spironolactone | ~24[16] |
| Eplerenone | ~81[16] |
Note: The IC50 value for this compound is hypothetical and should be experimentally determined. Published data indicates this compound is approximately 6-fold more potent than spironolactone in vivo.[4]
Secondary Assay 1: Competitive Radioligand Binding Assay
To confirm that this compound's antagonist activity is due to direct binding to the MR, a competitive radioligand binding assay can be performed.[17][18][19]
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-aldosterone) for binding to the MR in a preparation of cell membranes or purified receptors.[17][18] A reduction in the amount of bound radioactivity in the presence of increasing concentrations of this compound indicates competitive binding.
Protocol Outline
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing hMR.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-aldosterone, and serial dilutions of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.[20]
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the Ki (inhibitory constant).
Secondary Assay 2: Downstream Gene Expression Analysis (qPCR)
To assess the functional consequences of MR antagonism by this compound in a more physiologically relevant context, the expression of aldosterone-regulated genes can be measured using quantitative real-time PCR (qPCR).[21] SGK1 is an excellent candidate as it is a well-established early-response gene to aldosterone stimulation.[6][22]
Principle: Cells are treated with aldosterone in the presence or absence of this compound. RNA is then extracted, reverse-transcribed to cDNA, and the expression level of SGK1 is quantified by qPCR. A potent antagonist will significantly reduce the aldosterone-induced upregulation of SGK1 mRNA.
Detailed Protocol
Materials:
-
HEK293 cells (or a more physiologically relevant cell line like renal cortical collecting duct cells)
-
Aldosterone
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for SGK1 and a housekeeping gene (e.g., GAPDH)[21]
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Plate cells in a 6-well plate and grow to confluence.
-
Treat the cells with vehicle, aldosterone alone, or aldosterone in combination with varying concentrations of this compound for 3-6 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA, SGK1 and housekeeping gene primers, and SYBR Green master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of SGK1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the aldosterone-treated group.
-
Conclusion
The combination of a primary luciferase reporter gene assay with secondary binding and gene expression assays provides a comprehensive and robust platform for characterizing the antimineralocorticoid activity of this compound. This multi-assay approach not only allows for the determination of the compound's potency (IC50) but also confirms its mechanism of action and its functional impact on downstream signaling pathways. These detailed protocols provide a solid foundation for researchers to accurately screen and profile this compound and other potential MR antagonists in the drug discovery and development pipeline.
References
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Springer Protocols. (2023). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Methods in Molecular Biology. [Link]
-
Cingolani, H. E., et al. (2012). Mineralocorticoid receptor activation is crucial in the signalling pathway leading to the Anrep effect. The Journal of Physiology. [Link]
-
EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]
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Springer Protocols. (2023). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Methods in Molecular Biology. [Link]
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Wikipedia. (n.d.). Mineralocorticoid receptor. Wikipedia. [Link]
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Sino Biological. (n.d.). Human SGK1/SGK qPCR Primer Pair. Sino Biological. [Link]
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Náray-Fejes-Tóth, A., & Fejes-Tóth, G. (1998). The sgk, an aldosterone-induced gene in mineralocorticoid target cells, regulates the epithelial sodium channel. Kidney and Blood Pressure Research. [Link]
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Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology. [Link]
-
Mohiuddin, M., et al. (1991). Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. American Journal of Physiology-Endocrinology and Metabolism. [Link]
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Charlton, S. J. (2010). Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. Current Protocols in Pharmacology. [Link]
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Galigniana, M. D., et al. (2010). Use of Phage Display to Identify Novel Mineralocorticoid Receptor-Interacting Proteins. Molecular Endocrinology. [Link]
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Loffing, J., et al. (2001). Sgk1 gene expression in kidney and its regulation by aldosterone: spatio-temporal heterogeneity and quantitative analysis. American Journal of Physiology-Renal Physiology. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). Transcriptional response of AR, GR and MR luciferase reporter cell lines to selected compounds. ResearchGate. [Link]
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Soundararajan, R., et al. (2005). Aldosterone-induced expression of ENaC-α is associated with activity of p65/p50 in renal epithelial cells. American Journal of Physiology-Renal Physiology. [Link]
-
Terada, Y., et al. (2007). Aldosterone-Stimulated SGK1 Activity Mediates Profibrotic Signaling in the Mesangium. Journal of the American Society of Nephrology. [Link]
-
Le, T. D., et al. (2018). Aldosterone, SGK1, and ion channels in the kidney. Channels. [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
Sica, D. A. (2011). Mineralocorticoid Receptor Antagonists for Treatment of Hypertension and Heart Failure. Cardiology in Review. [Link]
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Stockand, J. D. (2002). New ideas about aldosterone signaling in epithelia. American Journal of Physiology-Renal Physiology. [Link]
-
Johansson, U., et al. (2019). The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone. Journal of the Renin-Angiotensin-Aldosterone System. [Link]
-
Boster Biological Technology. (n.d.). AP-1 Luciferase Reporter-HEK293 Cell Line. Boster Biological Technology. [Link]
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Muhn, P., et al. (1995). Drospirenone: A Novel Progestogen with Antimineralocorticoid and Antiandrogenic Activity. Annals of the New York Academy of Sciences. [Link]
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InvivoGen. (n.d.). HEK293 embryonic kidney cell lines. InvivoGen. [Link]
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Oelkers, W. (2004). Drospirenone, a progestogen with antimineralocorticoid properties: a short review. Molecular and Cellular Endocrinology. [Link]
-
Oelkers, W. (1996). Drospirenone--a new progestogen with antimineralocorticoid activity, resembling natural progesterone. European Journal of Contraception and Reproductive Health Care. [Link]
-
McEwen, B. S. (1999). Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
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Rogerson, F. M., et al. (2004). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology. [Link]
-
Viengchareun, S., et al. (2007). The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology. Nuclear Receptor Signaling. [Link]
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Application Notes and Protocols for Mespirenone Testing in Animal Models of Aldosterone-Induced Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Aldosterone in Hypertension and the Therapeutic Promise of Mespirenone
Hypertension is a critical global health issue, and excessive aldosterone production is a key contributor to its pathogenesis.[1][2] Aldosterone, a mineralocorticoid hormone, promotes sodium and water reabsorption in the kidneys, leading to increased blood volume and, consequently, elevated blood pressure.[3][4][5] this compound is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist designed to specifically block the effects of aldosterone.[6] By inhibiting the MR, this compound prevents the downstream signaling cascade that leads to hypertension, making it a promising therapeutic agent.[3][4][5]
These application notes provide a comprehensive guide to utilizing animal models of aldosterone-induced hypertension for the preclinical evaluation of this compound. The protocols detailed below are designed to ensure scientific rigor and generate reliable, reproducible data for drug development programs.
The Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention
The RAAS is a crucial regulator of blood pressure. This compound acts at the final step of this cascade, blocking the mineralocorticoid receptor to prevent aldosterone-mediated effects.
Caption: Workflow for inducing hypertension and testing this compound.
PART 2: Detailed Experimental Protocols
Protocol 1: Unilateral Nephrectomy
Objective: To surgically remove one kidney to reduce renal mass and enhance salt sensitivity.
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gauze
-
Heating pad for post-operative recovery
Procedure:
-
Anesthetize the rat according to IACUC-approved protocols.
-
Shave and sterilize the skin over the flank area. [7]3. Make a small incision through the skin and underlying muscle to expose the kidney. [7]4. Gently exteriorize the kidney and ligate the renal artery, vein, and ureter with surgical silk. [7]5. Excise the kidney and ensure hemostasis.
-
Close the muscle and skin layers with sutures or wound clips. [7][8]7. Provide post-operative analgesia and monitor the animal for recovery. [9]
Protocol 2: Osmotic Minipump Implantation for Aldosterone Infusion
Objective: To provide continuous subcutaneous infusion of aldosterone.
Materials:
-
Osmotic minipumps (e.g., Alzet)
-
d-Aldosterone
-
Vehicle (e.g., polyethylene glycol or sesame oil)
-
Anesthetic and surgical supplies as in Protocol 1
Procedure:
-
Prepare the aldosterone solution and fill the osmotic minipumps according to the manufacturer's instructions. Pumps should be primed in sterile saline at 37°C. [10]2. Anesthetize the rat.
-
Make a small subcutaneous pocket on the back of the animal, between the scapulae. [9][11][12]4. Insert the filled osmotic minipump into the pocket. [9][11][13]5. Close the incision with wound clips or sutures.
-
Provide post-operative care as described previously.
Protocol 3: this compound Administration
Objective: To deliver this compound to the test animals.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare the this compound suspension at the desired concentrations.
-
Administer the this compound solution or vehicle control to the rats via oral gavage once daily. The volume should be consistent across all animals.
PART 3: Monitoring and Endpoint Analysis
Blood Pressure Measurement
Non-invasive tail-cuff plethysmography is a standard and reliable method for monitoring blood pressure in conscious rats. [14][15][16] Procedure:
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the start of the experiment to minimize stress-induced blood pressure fluctuations. [17]2. Gently warm the rats to an appropriate temperature to detect the tail pulse. [17]3. Obtain multiple blood pressure readings for each animal at each time point and average the values.
-
Measure blood pressure at baseline (before surgery) and at regular intervals (e.g., weekly) throughout the study.
Endpoint Biomarkers and Histological Analysis
| Analysis Type | Parameters to Measure | Significance | References |
| Renal Function | Urine albumin-to-creatinine ratio (uACR), serum creatinine, Blood Urea Nitrogen (BUN) | Indicators of kidney damage and dysfunction. [18][19] | [18][19] |
| Cardiac Function & Hypertrophy | Heart weight to body weight ratio, echocardiography (if available), brain natriuretic peptide (BNP) or NT-proBNP | Assesses cardiac hypertrophy and strain. [20] | [20] |
| Fibrosis | Histological staining (e.g., Masson's trichrome or Picrosirius red) of heart and kidney sections | Quantifies collagen deposition, a hallmark of hypertensive organ damage. [21][22][23] | [21][22][23] |
| Inflammatory Markers | Immunohistochemistry or gene expression analysis of inflammatory markers (e.g., MCP-1) in heart and kidney tissue | Evaluates the inflammatory component of hypertensive damage. [21][22] | [21][22] |
Protocol 4: Histological Analysis of Cardiac and Renal Fibrosis
Objective: To quantify tissue fibrosis in the heart and kidneys.
Materials:
-
Formalin or paraformaldehyde for tissue fixation
-
Paraffin embedding supplies
-
Microtome
-
Staining reagents (Masson's trichrome or Picrosirius red)
-
Microscope with imaging software
Procedure:
-
At the end of the study, euthanize the animals and perfuse the circulatory system with saline followed by a fixative.
-
Excise the heart and kidneys and fix them in 10% neutral buffered formalin.
-
Process the tissues, embed them in paraffin, and cut thin sections.
-
Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen fibers.
-
Capture images of the stained sections and use image analysis software to quantify the fibrotic area as a percentage of the total tissue area. [21]
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in treating aldosterone-induced hypertension. By carefully following these detailed procedures and incorporating the suggested endpoint analyses, researchers can generate high-quality data to support the continued development of this promising therapeutic agent.
References
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Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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A Simple Versatile Method for Measuring Tail Cuff Systolic Blood Pressure in Conscious Rats. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Blood pressure measurement in freely moving rats by the tail cuff method. (2013). PubMed. Retrieved January 8, 2026, from [Link]
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Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. (1991, February). PubMed. Retrieved January 8, 2026, from [Link]
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Implantation of Osmotic Pumps in Rodents | UK Research. (n.d.). Retrieved January 8, 2026, from [Link]
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Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects. (n.d.). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]
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Neonatal uninephrectomy causes hypertension in adult rats. (n.d.). Retrieved January 8, 2026, from [Link]
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The Effects of Aldosterone on Hypertension-Associated Kidney Injury in a Tg-hAS Mouse Model. (2024, December 22). MDPI. Retrieved January 8, 2026, from [Link]
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The Effects of Aldosterone on Hypertension-Associated Kidney Injury in a Tg-hAS Mouse Model. (2024, December 8). ResearchGate. Retrieved January 8, 2026, from [Link]
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Hypertensive Myocardial Fibrosis and Diastolic Dysfunction. (n.d.). American Heart Association Journals. Retrieved January 8, 2026, from [Link]
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Nephrectomy in Mice and Rats | Charles River. (n.d.). Retrieved January 8, 2026, from [Link]
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Plasma Biomarkers for Hypertension-Mediated Organ Damage Detection: A Narrative Review. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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THE EFFECT OF UNILATERAL NEPHRECTOMY ON ARTERIAL BLOOD PRESSURE VARIABILITY IN SPONTANEOUSLY HYPERTENSIVE RATS. (n.d.). Proceedings of the Bulgarian Academy of Sciences. Retrieved January 8, 2026, from [Link]
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Steps of unilateral nephrectomy [8]A: Shaving and sterilization with povidone iodine. B: incision, C. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Long-Term Consequences of Uninephrectomy in Male and Female Rats | Hypertension. (2012, October 15). Retrieved January 8, 2026, from [Link]
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The Effects of Aldosterone on Hypertension-Associated Kidney Injury in a Tg-hAS Mouse Model. (2024, December 22). IU Indianapolis ScholarWorks. Retrieved January 8, 2026, from [Link]
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Animal Models of Hypertension: A Scientific Statement From the American Heart Association. (2019, March 14). Retrieved January 8, 2026, from [Link]
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Aldosterone infusion into the rat and dose-dependent changes in blood pressure and arterial ionic transport. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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(PDF) Cardiac fibrosis: Histological features, molecular pathways and therapeutic targets. (n.d.). Retrieved January 8, 2026, from [Link]
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Characterization of the Inflammatory and Fibrotic Response in a Mouse Model of Cardiac Pressure Overload. (n.d.). NIH. Retrieved January 8, 2026, from [Link]
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Morphological and Functional Characteristics of Animal Models of Myocardial Fibrosis Induced by Pressure Overload. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
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Histological analyses for the cardiac fibrosis. (a) Representative... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Development of Hypertension and Hyperaldosteronism in a Rodent Model of Life-Long Obesity. (n.d.). Oxford Academic. Retrieved January 8, 2026, from [Link]
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Hypertensive Cardiovascular and Renal Disease and Target Organ Damage: Lessons from Animal Models. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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Hypertension mediated kidney and cardiovascular damage and risk stratification: Redefining concepts | Nefrología. (n.d.). Retrieved January 8, 2026, from [Link]
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Lack of Suppression of Aldosterone Production Leads to Salt-Sensitive Hypertension in Female but Not Male Balb/C Mice. (2018, October 1). Retrieved January 8, 2026, from [Link]
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Hypertensive Cardiovascular and Renal Disease and Target Organ Damage: Lessons from Animal Models. (2011, June 25). PMC - NIH. Retrieved January 8, 2026, from [Link]
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Mineralocorticoid receptor antagonists (MRA), aldosterone blockers. (n.d.). Medical Pathway. Retrieved January 8, 2026, from [Link]
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Novel biomarkers in patients with uncontrolled hypertension with and without kidney damage. (2024, April 12). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]
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Mineralocorticoid receptor antagonist. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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Mineralcorticoid receptor antagonists. (n.d.). Standard of Care. Retrieved January 8, 2026, from [Link]
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30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. (n.d.). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]
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Studies on the formation of alpha-methylnoradrenaline in hypertensive patients treated with alpha-methyldopa. (1968). PubMed. Retrieved January 8, 2026, from [Link]
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Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat. (2021, August 7). NIH. Retrieved January 8, 2026, from [Link]
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Amlodipine as add-on to Olmesartan in Hypertension. (n.d.). Retrieved January 8, 2026, from [Link]
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Aprocitentan: A new development of resistant hypertension. (2023, June 19). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]
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Application Notes and Protocols for the Identification of Mespirenone Metabolites by High-Resolution Mass Spectrometry
Introduction: The Critical Role of Metabolite Identification for Mespirenone
This compound (Δ¹-15β,16β-methylenespironolactone) is a potent, steroidal antimineralocorticoid of the spirolactone class, structurally related to spironolactone.[1] Early pharmacokinetic studies have established that this compound is a prodrug, undergoing extensive metabolism after administration. The parent compound is often undetectable in plasma following oral dosage, indicating that its pharmacological activity is mediated by its metabolites.[2] One key active metabolite, 7α-thiomethyl-Mespirenone, has been identified, but a comprehensive metabolic map is essential for a full understanding of the drug's disposition, efficacy, and safety profile.[2]
The identification of drug metabolites is a cornerstone of modern drug development. It provides crucial insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties, helps identify pharmacologically active or potentially toxic species, and is a regulatory requirement. For a prodrug like this compound, this process is not just supportive but central to understanding its mechanism of action.
This guide provides a detailed framework for the identification of this compound metabolites in biological matrices using Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS). This technology offers the sensitivity and specificity required to detect low-level metabolites and the mass accuracy to confidently determine elemental compositions, which is the first step in structural elucidation.[3][4] We will detail field-proven protocols for sample preparation, instrumental analysis, and data interpretation, explaining the scientific rationale behind each procedural choice to empower researchers in their drug development efforts.
Anticipated Metabolic Pathways of this compound
Understanding the likely metabolic transformations is key to a targeted search for metabolites. Based on the structure of this compound—featuring a thioacetate group, a spirolactone ring, and a complex steroid core—and the known metabolism of related compounds like spironolactone, we can predict several key biotransformations.[2][5]
Phase I Reactions: These reactions introduce or expose functional groups.
-
Deacetylation: The primary activation step is likely the hydrolysis of the 7α-thioacetyl group to a thiol, which can then be methylated to form the known active 7α-thiomethyl metabolite.
-
S-Oxidation: The sulfur atom is a prime target for oxidation, leading to sulfoxide and sulfone derivatives.
-
Hydroxylation: The steroid backbone can be hydroxylated at various positions by cytochrome P450 (CYP) enzymes.[5]
-
Reduction: Ketone groups on the steroid A-ring are susceptible to reduction.
Phase II Reactions: These are conjugation reactions that increase water solubility and facilitate excretion.
-
Glucuronidation: Hydroxyl groups introduced during Phase I metabolism can be conjugated with glucuronic acid.
-
Sulfation: Hydroxyl groups can also be sulfated.
The following table summarizes these potential metabolic modifications and the expected change in monoisotopic mass.
| Metabolic Reaction | Mass Change (Da) | Elemental Composition Change | Notes |
| Phase I | |||
| Hydrolysis (Thioester -> Thiol) | -42.01056 | -C₂H₂O | Likely primary activation step. |
| Methylation (Thiol -> Thioether) | +14.01565 | +CH₂ | Forms the known active metabolite.[2] |
| Oxidation (S -> S=O) | +15.99491 | +O | Formation of sulfoxide. |
| Oxidation (S=O -> SO₂) | +15.99491 | +O | Formation of sulfone. |
| Hydroxylation | +15.99491 | +O | Can occur at multiple positions on the steroid core. |
| Reduction (C=O -> CHOH) | +2.01565 | +H₂ | Typically occurs on the A-ring. |
| Phase II | |||
| Glucuronidation | +176.03209 | +C₆H₈O₆ | Conjugation at hydroxyl groups. |
| Sulfation | +79.95682 | +SO₃ | Conjugation at hydroxyl groups. |
Experimental Workflow for Metabolite Identification
A robust and reproducible workflow is paramount for successful metabolite identification. The process begins with careful sample preparation to isolate analytes from complex biological matrices, followed by sensitive LC-HRMS/MS analysis and systematic data interrogation.
Protocol 1: Sample Preparation from Biological Matrices
The goal of sample preparation is to remove interfering matrix components (salts, proteins, phospholipids) and concentrate the analytes of interest. Solid-Phase Extraction (SPE) is a highly effective and reproducible technique for this purpose.[6]
Materials:
-
Biological Matrix: Plasma (with K₂EDTA as anticoagulant) or Urine.
-
Internal Standard (IS): A structurally similar but isotopically labeled compound is ideal. If unavailable, a related steroid can be used.
-
Reagents: Formic Acid, LC-MS Grade Acetonitrile and Water, Methanol.
-
For Urine: β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia), Ammonium Acetate buffer (pH 5.0).[7][8]
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 3 mL).
Step-by-Step Protocol for Plasma:
-
Thaw & Centrifuge: Thaw frozen plasma samples on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Aliquot & Spike: Transfer 500 µL of the plasma supernatant to a clean tube. Add the internal standard solution and vortex briefly.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with 4 mL of water containing 0.1% formic acid to reduce the organic content for SPE loading.
-
SPE Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not let the cartridge run dry.
-
Load Sample: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute: Elute the metabolites with 2 mL of acetonitrile.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.
Step-by-Step Protocol for Urine:
-
Thaw & Centrifuge: Thaw and centrifuge urine samples as described for plasma.
-
Aliquot & Buffer: Transfer 1 mL of urine supernatant to a tube. Add 1 mL of ammonium acetate buffer (pH 5.0) and the internal standard.
-
Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase/arylsulfatase solution.[8] Vortex and incubate at 37°C for 12-16 hours (overnight) to cleave Phase II conjugates.
-
Stop Reaction: Stop the reaction by adding 2 mL of cold acetonitrile. Centrifuge to pellet the precipitated enzyme.
-
SPE Cleanup: Dilute the supernatant with 4 mL of water and proceed with the SPE steps (6-10) as described for plasma.
Causality Insight: The protein precipitation step for plasma removes the majority of macromolecules. The subsequent SPE step is crucial for removing phospholipids, which are notorious for causing ion suppression in ESI-MS. For urine, enzymatic hydrolysis is essential because conjugated metabolites may not be retained well on the C18 cartridge and are less amenable to ESI analysis without prior cleavage.[9]
Protocol 2: LC-HRMS/MS Instrumental Analysis
This protocol is designed for a high-resolution mass spectrometer, such as a Q-Exactive™ (Thermo Fisher Scientific) or a Q-TOF (Agilent, Sciex, Waters), coupled to a UHPLC system.[10]
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm particle size) | Provides excellent retention and separation for steroid-like molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B (0-1 min), 5-95% B (1-12 min), 95% B (12-14 min), 95-5% B (14-14.1 min), 5% B (14.1-16 min) | A broad gradient ensures elution of metabolites with a wide range of polarities. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol | 5 µL | Balances sensitivity with potential for column overloading. |
HRMS/MS Parameters (Example for Q-Exactive™):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Steroids generally ionize well in positive mode as protonated molecules [M+H]⁺.[3] |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |
| Capillary Temp | 320°C | Aids in desolvation. |
| Full Scan MS1 | ||
| Resolution | 70,000 FWHM | Provides high mass accuracy (<5 ppm) for confident elemental composition determination.[11][12] |
| Scan Range | m/z 150 - 1000 | Covers the parent drug and most expected metabolites. |
| dd-MS2 (TopN) | ||
| N Value | 5 | Selects the 5 most intense ions from the MS1 scan for fragmentation. |
| Resolution | 17,500 FWHM | Sufficient for accurate fragment ion measurement. |
| Collision Energy (HCD) | Stepped NCE: 20, 35, 50 eV | Using multiple collision energies ensures a wide range of fragments are generated for structural analysis.[13] |
| Dynamic Exclusion | 10 seconds | Prevents repeated fragmentation of the most abundant ions, allowing for detection of lower-level species. |
Data Analysis and Structural Elucidation
The final and most critical phase is interpreting the rich dataset generated by the LC-HRMS/MS analysis. The process is a logical funnel, moving from broad screening to specific structural confirmation.
Step-by-Step Data Interrogation:
-
Feature Finding: Use metabolomics software to perform peak picking, retention time alignment, and comparison between dosed and control (pre-dose or vehicle) samples. This will generate a list of molecular features unique to the this compound-treated samples.
-
Mass-Based Search: Compare the accurate masses of the detected features against a theoretical list of this compound metabolites generated from the table of common biotransformations. A narrow mass tolerance window (< 5 ppm) should be used.[12]
-
Elemental Composition: For each matched feature, confirm that the elemental composition derived from its accurate mass is chemically plausible and consistent with the proposed metabolic transformation. The presence of a sulfur atom provides a highly specific isotopic signature (a notable A+2 peak from ³⁴S) that should be verified.
-
MS/MS Fragmentation Analysis: This is the key to structural confirmation.
-
Compare to Parent: Compare the MS/MS spectrum of a putative metabolite to that of the parent this compound standard.
-
Conserved Fragments: Fragments corresponding to unchanged parts of the molecule (e.g., the spirolactone ring) should remain at the same m/z.
-
Shifted Fragments: Fragments containing the site of metabolic modification will be shifted by the mass of the modification. For example, if hydroxylation (+16 Da) occurs on the A-ring, fragments containing only the A-ring will be shifted by 16 Da, while fragments of the D-ring will be unchanged. This allows for the localization of the modification.[13][14]
-
Characteristic Losses: The addition of a hydroxyl group often results in a characteristic neutral loss of water (18 Da) upon collision-induced dissociation (CID), providing further evidence for its presence.
-
By systematically applying this workflow, researchers can move from thousands of detected features to a confident, annotated list of this compound metabolites, providing a clear picture of the drug's metabolic fate.
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PubMed. (2013). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PubMed. [Link]
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Brown, M., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(2), 2379-2388. [Link]
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Swales, J., & Gallagher, R. (2016). High-Resolution Mass Spectrometry in Metabolite Identification. IntechOpen. [Link]
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Pasilis, S. P., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17333-17341. [Link]
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EBM Consult. (n.d.). Why is Eplerenone (Inspra) More Drug Interactions than Spironolactone (Aldactone)? EBM Consult. [Link]
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Cheng, M. T., et al. (1981). Tandem mass spectrometry: structural and stereochemical information from steroids. Journal of the American Chemical Society, 103(1), 163-169. [Link]
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Agilent Technologies. (n.d.). High-resolution mass spec for metabolomic analysis. Agilent. [Link]
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Hildebrand, M., et al. (1987). Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. Xenobiotica, 17(5), 623-634. [Link]
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Wikipedia. (n.d.). This compound. Wikipedia. [Link]
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Lee, S., et al. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 27(22), 7856. [Link]
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Wang, C., et al. (2012). Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry. Journal of Chromatography A, 1258, 121-128. [Link]
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Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central. [Link]
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Edvardsen, K., et al. (2014). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS. Journal of Analytical Toxicology, 38(7), 418-425. [Link]
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Cuzzola, A., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 14(1), 22. [Link]
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Banerjee, S., & Mazumdar, S. (2012). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Analytical and Bioanalytical Chemistry, 403(9), 2665-2673. [Link]
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de la Torre, X., et al. (2012). Principal component analysis (PCA) of the fragmentation patterns of anabolic steroids by tandem mass spectrometry with electrospray ionization. Journal of Mass Spectrometry, 47(4), 464-474. [Link]
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ResearchGate. (n.d.). Mass spectrometry for steroids. ResearchGate. [Link]
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Cui, L., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of the American Society for Mass Spectrometry, 22(5), 801-808. [Link]
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Taylor & Francis Online. (1987). Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. Xenobiotica. [Link]
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Cook, C. S., et al. (2003). Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans. Drug Metabolism and Disposition, 31(11), 1448-1455. [Link]
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Ivanisevic, J., & Want, E. J. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolomics, 15(11), 148. [Link]
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Grimm, S. W., et al. (2013). Identification of drug metabolites in human plasma or serum integrating metabolite prediction, LC-HRMS and untargeted data processing. Bioanalysis, 5(7), 771-783. [Link]
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Li, L., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. [Link]
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Vaduva, C., et al. (2021). The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF. Frontiers in Cardiovascular Medicine, 8, 729112. [Link]
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Umehara, K., et al. (2017). Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites. Biological and Pharmaceutical Bulletin, 40(7), 1051-1059. [Link]
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Catalani, V., et al. (2022). In vitro metabolic profile of mexedrone, a mephedrone analog, studied by high- and low-resolution mass spectrometry. Drug Testing and Analysis, 14(2), 269-276. [Link]
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ResearchGate. (n.d.). Main signaling pathways evoked by spironolactone, eplerenone, and... ResearchGate. [Link]
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Catalani, V., et al. (2022). In vitro metabolic profile of mexedrone, a mephedrone analog, studied by high‐ and low‐resolution mass spectrometry. Drug Testing and Analysis. [Link]
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ResearchGate. (n.d.). MS/MS spectra at 20 eV for metabolites found in urine samples (A) and synthesized materials/reference standards (B). ResearchGate. [Link]
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Opoku, J., et al. (1991). Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. American Journal of Physiology-Endocrinology and Metabolism, 260(2), E269-E271. [Link]
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Application Note: A Radioligand Binding Assay Protocol for Characterizing Mespirenone Binding to the Mineralocorticoid Receptor
Introduction
The Mineralocorticoid Receptor (MR), a member of the nuclear receptor superfamily, is a crucial regulator of electrolyte balance, blood pressure, and fluid homeostasis.[1][2][3] Its primary physiological ligand is aldosterone.[4] Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases, making it a prime therapeutic target.[5] Mespirenone is a novel, non-steroidal MR antagonist developed for its potential diuretic and antihypertensive effects.[6][7] Unlike traditional steroidal antagonists like spironolactone and eplerenone, non-steroidal antagonists such as this compound may offer a different pharmacological profile, potentially with greater selectivity and fewer side effects.[1][2][5]
Characterizing the binding affinity of new chemical entities like this compound to the MR is a foundational step in drug development. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and robustness.[8][9] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human Mineralocorticoid Receptor.
Principle of the Assay
This protocol describes a competitive binding assay, a powerful method to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor.[8] The assay measures the ability of this compound to compete with a radiolabeled ligand (the "radioligand") for binding to the MR.
The experiment involves incubating a fixed concentration of a high-affinity radioligand (e.g., [³H]-Aldosterone) and a source of MR (e.g., cell membranes from a cell line overexpressing the receptor) with increasing concentrations of unlabeled this compound. As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor.
The concentration of this compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[10] The IC₅₀ value is experimentally determined and can be converted to the inhibition constant (Ki), which represents the true binding affinity of the competitor, using the Cheng-Prusoff equation.[10][11][12]
Materials and Reagents
| Reagent/Material | Suggested Source/Specification | Purpose |
| Receptor Source | Recombinant human MR expressed in HEK293 or CHO cell membranes | Provides the target receptor |
| Radioligand | [³H]-Aldosterone (Specific Activity: >70 Ci/mmol) | High-affinity labeled ligand for MR |
| Test Compound | This compound | The unlabeled competitor ligand |
| Non-specific Binding Control | Aldosterone (unlabeled) or Spironolactone | High concentration of unlabeled ligand to saturate all receptors |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4 | Maintains physiological pH and ionic strength |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | Removes unbound radioligand |
| Filtration Apparatus | 96-well FilterMate™ Harvester or similar | Separates bound from free radioligand |
| Filter Plates | 96-well GF/C glass fiber filter plates, pre-soaked in 0.3% PEI | Traps receptor membranes while allowing free ligand to pass |
| Scintillation Cocktail | Betaplate Scint or equivalent | Allows for the detection of radioactivity |
| Microplate Scintillation Counter | Wallac TriLux MicroBeta or equivalent | Quantifies bound radioactivity |
| Protein Assay Kit | Pierce® BCA Assay Kit or equivalent | Determines protein concentration of the membrane preparation |
Experimental Protocols
Part 1: Receptor Membrane Preparation
Causality: Proper membrane preparation is critical to ensure a consistent and active receptor source. Homogenization disrupts the cells, and centrifugation isolates the membrane fraction where the transmembrane MR is located. The protein concentration must be accurately determined to normalize binding data.
-
Homogenization: Thaw frozen cells or tissue expressing MR on ice. Homogenize in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[13]
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[13]
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the cell membranes.[13]
-
Washing: Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the high-speed centrifugation. This step removes cytosolic contaminants.
-
Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Part 2: Saturation Binding Assay (Assay Validation)
Causality: Before testing this compound, a saturation binding experiment is essential to characterize the receptor preparation. This assay determines two key parameters: the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[8][14][15] The Kd is crucial for setting the appropriate concentration of radioligand in the subsequent competition assay and for calculating the Ki of the competitor.[16]
-
Plate Setup: Set up a 96-well plate. For each concentration of radioligand, you will need wells for Total Binding and Non-specific Binding (NSB), typically in triplicate.
-
Radioligand Dilutions: Prepare serial dilutions of [³H]-Aldosterone in assay buffer. A typical concentration range would be 0.1 to 20 nM, spanning from 1/10th to 10 times the expected Kd.[15]
-
Assay Incubation:
-
Total Binding Wells: Add 150 µL of receptor membranes, 50 µL of assay buffer, and 50 µL of the appropriate [³H]-Aldosterone dilution.[13]
-
NSB Wells: Add 150 µL of receptor membranes, 50 µL of a high concentration of unlabeled aldosterone (e.g., 10 µM), and 50 µL of the appropriate [³H]-Aldosterone dilution.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[13]
-
Harvesting: Rapidly terminate the incubation by vacuum filtration through a PEI-soaked GF/C filter plate. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[13]
-
Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[13]
-
Data Analysis:
Part 3: Competitive Binding Assay (this compound Ki Determination)
Causality: This is the core experiment to determine this compound's affinity. A fixed concentration of radioligand, typically at or below its Kd value determined in Part 2, is used.[16] This ensures the assay is sensitive to competition from the unlabeled ligand. Using a wide range of this compound concentrations allows for the generation of a full competition curve, from which the IC₅₀ can be accurately determined.
-
Plate Setup: Prepare a 96-well plate with wells for Total Binding, Non-specific Binding (NSB), and a range of this compound concentrations, all in triplicate.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the [³H]-Aldosterone solution at a fixed concentration equal to its Kd value (determined in Part 2) in assay buffer.
-
-
Assay Incubation (Final volume 250 µL):
-
Total Binding: Add 150 µL membranes + 50 µL assay buffer + 50 µL [³H]-Aldosterone.
-
NSB: Add 150 µL membranes + 50 µL unlabeled aldosterone (10 µM) + 50 µL [³H]-Aldosterone.
-
This compound Competition: Add 150 µL membranes + 50 µL this compound dilution + 50 µL [³H]-Aldosterone.[13]
-
-
Incubation & Harvesting: Follow steps 4 and 5 from the Saturation Binding Assay protocol.
-
Counting: Follow step 6 from the Saturation Binding Assay protocol.
Experimental Workflow Diagram
Caption: Competitive Radioligand Binding Assay Workflow.
Data Analysis and Interpretation
-
Calculate Percent Specific Binding: For each concentration of this compound, calculate the percentage of specific binding using the formula:
% Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100
-
Generate Competition Curve: Plot the % Specific Binding against the log concentration of this compound. The resulting data should form a sigmoidal (S-shaped) dose-response curve.
-
Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" equation. The software will calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki (Binding Affinity): Convert the experimentally derived IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation .[10][12][18] This equation corrects for the presence of the radioligand.[10]
Ki = IC₅₀ / (1 + ([L] / Kd))
Where:
-
[L] = The concentration of the radioligand ([³H]-Aldosterone) used in the assay.
-
Kd = The dissociation constant of the radioligand for the receptor, as determined from the saturation binding experiment.
-
The Ki value is a measure of the affinity of this compound for the Mineralocorticoid Receptor. A lower Ki value indicates a higher binding affinity.
Quality Control and System Validation
-
Specific Binding: For a valid assay, specific binding should be a high percentage of total binding, ideally >80% at the Kd concentration of the radioligand.[16]
-
Ligand Depletion: Ensure that less than 10% of the added radioligand is bound at all concentrations.[15][16] If ligand depletion is higher, the concentration of the receptor in the assay should be reduced.
-
Reproducibility: All experiments should be performed in triplicate, and the results should be reproducible across multiple independent experiments.
-
Reference Compounds: Include a known MR antagonist (e.g., Spironolactone or Eplerenone) as a positive control to validate the assay performance and provide a benchmark for comparison.
Conclusion
This application note provides a comprehensive and robust protocol for determining the binding affinity of this compound for the human Mineralocorticoid Receptor. By following these detailed steps for receptor preparation, saturation binding, and competitive binding, researchers can obtain accurate and reproducible Ki values. This data is fundamental for the pharmacological characterization of this compound and is a critical component in the preclinical evaluation of this novel therapeutic candidate.
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Analyzing Radioligand Binding Data. GraphPad. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Bmax and KD. TPC. [Link]
-
Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction. PubMed Central. [Link]
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IC50-to-Ki converter. BioData.pt. [Link]
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Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
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Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease. PubMed Central. [Link]
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Mineralcorticoid receptor antagonists. Standard of Care. [Link]
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Mineralocorticoid receptor antagonist. Wikipedia. [Link]
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Critical Region in the Mineralocorticoid Receptor for Aldosterone Binding and Activation by Cortisol. Molecular Endocrinology. [Link]
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IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. PubMed. [Link]
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30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. PubMed Central. [Link]
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A critical region in the mineralocorticoid receptor for aldosterone binding and activation by cortisol: evidence for a common mechanism governing ligand binding specificity in steroid hormone receptors. PubMed. [Link]
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Correlation of functional and radioligand binding characteristics of GPER ligands confirming aldosterone as a GPER agonist. PubMed Central. [Link]
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Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. PubMed. [Link]
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The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology. PubMed Central. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
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- 4. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. biophysics-reports.org [biophysics-reports.org]
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- 14. TPC - Bmax and KD [turkupetcentre.net]
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- 18. m.youtube.com [m.youtube.com]
Mespirenone in Steroid Hormone Signaling: A Detailed Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for utilizing Mespirenone, a potent mineralocorticoid receptor (MR) antagonist, in studies of steroid hormone signaling. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and practical, field-proven methodologies.
Introduction: this compound and the Mineralocorticoid Receptor
This compound (ZK 94679) is a steroidal antagonist of the mineralocorticoid receptor, a key player in the complex network of steroid hormone signaling. The MR, a ligand-activated transcription factor, is crucial for regulating electrolyte and fluid balance, primarily through its interaction with aldosterone. However, emerging evidence highlights the MR's role in a broader range of physiological and pathophysiological processes, including cardiovascular and renal function, inflammation, and fibrosis.
This compound, a derivative of spironolactone, has been investigated for its potential therapeutic applications. Understanding its mechanism of action and interaction with various steroid hormone receptors is paramount for its effective use in research and drug development. It is important to note that this compound is a prodrug, and its primary active metabolite is 7α-thiomethyl-spironolactone (ZK 97894)[1]. Therefore, when designing in vitro experiments, utilizing the active metabolite may provide more direct insights into its biological activity.
The Mineralocorticoid Receptor Signaling Pathway
The classical MR signaling pathway involves the binding of aldosterone in the cytoplasm, leading to a conformational change in the receptor, dissociation from heat shock proteins, and translocation to the nucleus. Within the nucleus, the ligand-receptor complex dimerizes and binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes. Key downstream targets of MR signaling include the serum and glucocorticoid-inducible kinase 1 (SGK1) and the epithelial sodium channel (ENaC), which play vital roles in sodium reabsorption[2][3][4][5].
Off-Target Effects and Receptor Selectivity
A critical aspect of utilizing any steroid hormone modulator is understanding its selectivity profile. While this compound is a potent MR antagonist, it is known to interact with other steroid hormone receptors, which can influence experimental outcomes and interpretation.
Progestogenic and Antiandrogenic Activities: this compound has been reported to possess progestogenic and antiandrogenic properties[6]. This is a crucial consideration when designing experiments, as these off-target effects can lead to confounding results, particularly in studies involving reproductive tissues or hormone-sensitive cancers.
Quantitative Receptor Binding Profile: While specific Ki or IC50 values for this compound and its active metabolite across a full panel of steroid receptors are not readily available in the public domain, a comparative analysis with other well-characterized MRAs is essential. The table below summarizes the known binding characteristics of spironolactone, a structurally related compound, to provide a general framework for understanding potential off-target binding.
| Receptor | Spironolactone IC50 (nM) | This compound/ZK 97894 (Expected Affinity) |
| Mineralocorticoid Receptor | 24 | High |
| Androgen Receptor | 77 | Moderate |
| Progesterone Receptor | Data varies | Moderate |
| Glucocorticoid Receptor | >1000 | Low |
Note: The expected affinities for this compound/ZK 97894 are qualitative estimations based on available literature and structural similarities to spironolactone. Researchers are strongly encouraged to determine the specific binding affinities of this compound and its active metabolite for their receptors of interest using the protocols outlined below.
In Vitro Application Notes and Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol allows for the determination of the binding affinity (Ki) of this compound and its active metabolite (ZK 97894) for the mineralocorticoid receptor.
Principle: This assay measures the ability of an unlabeled compound (this compound or its metabolite) to compete with a radiolabeled ligand for binding to the MR. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.
Materials:
-
Radioligand: [³H]Aldosterone (specific activity ~50-85 Ci/mmol)
-
Receptor Source: Cytosolic or nuclear extracts from cells or tissues expressing the MR (e.g., HEK293 cells transiently or stably expressing human MR, rat kidney cytosol).
-
Unlabeled Ligands: this compound, ZK 97894, Aldosterone (for determining non-specific binding), Spironolactone (as a positive control).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 10 mM sodium molybdate.
-
Wash Buffer: Ice-cold Tris-HCl buffer (pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Prepare cytosolic or nuclear extracts from your chosen source according to standard laboratory protocols. Determine the protein concentration of the extract.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):
-
Total Binding: Receptor preparation, [³H]Aldosterone (at a concentration close to its Kd, typically 1-2 nM), and assay buffer.
-
Non-specific Binding: Receptor preparation, [³H]Aldosterone, and a high concentration of unlabeled aldosterone (e.g., 1 µM).
-
Competition: Receptor preparation, [³H]Aldosterone, and varying concentrations of this compound, ZK 97894, or spironolactone (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Self-Validation: The inclusion of a known MR antagonist like spironolactone as a positive control will validate the assay's performance. The obtained Ki for spironolactone should be consistent with literature values.
Protocol 2: MR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)
This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit aldosterone-induced transcription of a reporter gene.
Principle: Cells are co-transfected with an MR expression vector and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter. In the presence of aldosterone, the activated MR binds to the promoter and drives luciferase expression. An antagonist like this compound will inhibit this process, leading to a decrease in luciferase activity.
Materials:
-
Cell Line: A suitable cell line with low endogenous MR expression, such as HEK293, CHO-K1, or U2OS cells.
-
Expression Vector: A plasmid containing the full-length human mineralocorticoid receptor cDNA.
-
Reporter Vector: A plasmid containing a luciferase reporter gene driven by a promoter with multiple hormone response elements (e.g., MMTV-luc).
-
Transfection Reagent.
-
Cell Culture Medium.
-
Aldosterone.
-
This compound, ZK 97894, and Spironolactone.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the MR expression vector and the reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a fixed, submaximal concentration of aldosterone (e.g., EC50 concentration, typically around 1 nM) and varying concentrations of this compound, ZK 97894, or spironolactone. Include a vehicle control (DMSO) and an aldosterone-only control.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the aldosterone-induced activity (set to 100%).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value.
-
In Vivo Application Notes and Protocols
Protocol 3: Aldosterone-Induced Hypertension Model in Rats
This in vivo model is a classic approach to evaluate the efficacy of MR antagonists in a pathophysiologically relevant setting.
Principle: Chronic administration of aldosterone to uninephrectomized rats on a high-salt diet induces hypertension, which can be attenuated by the co-administration of an MR antagonist.
Materials:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Aldosterone: For subcutaneous infusion via osmotic minipumps.
-
This compound: For administration via oral gavage or mixed in the diet.
-
Vehicle: For control groups (e.g., corn oil for oral gavage).
-
High-salt diet: 1% NaCl in drinking water.
-
Anesthetic: For surgical procedures.
-
Osmotic minipumps.
-
Blood pressure measurement system: Tail-cuff plethysmography or telemetry.
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week.
-
Uninephrectomy: Perform a left uninephrectomy on all rats under anesthesia. Allow a one-week recovery period.
-
Group Allocation: Randomly divide the rats into the following groups (n=8-10 per group):
-
Sham: Vehicle treatment.
-
Aldosterone: Aldosterone infusion (e.g., 0.75 µg/h) + vehicle.
-
Aldosterone + this compound: Aldosterone infusion + this compound (e.g., 10-30 mg/kg/day).
-
This compound alone: Vehicle infusion + this compound.
-
-
Treatment: Implant the osmotic minipumps subcutaneously for continuous aldosterone or vehicle delivery. Begin daily administration of this compound or vehicle. Provide all groups with 1% NaCl in their drinking water.
-
Blood Pressure Monitoring: Measure systolic blood pressure at baseline and at regular intervals (e.g., weekly) for the duration of the study (typically 4-8 weeks).
-
Terminal Procedures: At the end of the study, collect blood samples for electrolyte analysis (sodium, potassium) and tissue samples (heart, kidney) for histological and molecular analysis (e.g., fibrosis, gene expression).
-
Data Analysis: Analyze the changes in blood pressure, serum electrolytes, and tissue markers between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Causality and Self-Validation: The inclusion of an aldosterone-only group demonstrates the induction of hypertension, while the attenuation of this effect in the this compound-treated group validates its in vivo MR antagonist activity. The this compound-alone group serves to identify any effects of the compound independent of aldosterone-induced pathology.
Investigating this compound in Models of Cardiac and Renal Fibrosis
The anti-fibrotic effects of MR antagonists are of significant interest. This compound can be investigated in established animal models of cardiac and renal fibrosis.
-
Myocardial Infarction (MI) Model: Ligation of the left anterior descending coronary artery in rats or mice induces MI and subsequent cardiac remodeling and fibrosis[7][8][9]. This compound can be administered post-MI to assess its effects on infarct size, cardiac function, and fibrotic tissue deposition.
-
Unilateral Ureteral Obstruction (UUO) Model: Ligation of one ureter leads to progressive renal fibrosis in the obstructed kidney[10][11][12][13][14]. This model is useful for studying the mechanisms of renal fibrosis and the therapeutic potential of compounds like this compound.
In these models, key endpoints to assess the efficacy of this compound would include:
-
Histological analysis: Masson's trichrome or Picrosirius red staining to quantify collagen deposition.
-
Immunohistochemistry: Staining for markers of fibrosis (e.g., α-smooth muscle actin, fibronectin, collagen I).
-
Functional assessments: Echocardiography for cardiac function or measurement of blood urea nitrogen (BUN) and creatinine for renal function.
Conclusion
This compound is a valuable tool for investigating the role of the mineralocorticoid receptor in a variety of physiological and pathological processes. By employing the detailed protocols and considering the insights provided in this guide, researchers can effectively utilize this compound to advance our understanding of steroid hormone signaling and explore its therapeutic potential. As with any experimental tool, a thorough characterization of its properties, including its off-target effects, is essential for robust and reproducible scientific findings.
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Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts. PMC. (URL: [Link])
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Critical Region in the Mineralocorticoid Receptor for Aldosterone Binding and Activation by Cortisol: Evidence for a Common Mechanism Governing Ligand Binding Specificity in Steroid Hormone Receptors. Molecular Endocrinology. (URL: [Link])
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The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation. PMC. (URL: [Link])
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Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments. PMC. (URL: [Link])
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Mespirenone in Cardiac Fibrosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Re-evaluating Mespirenone in the Context of Cardiac Fibrosis
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the myocardium, is a final common pathway in most heart diseases, leading to cardiac stiffness, dysfunction, and ultimately, heart failure.[1][2] The mineralocorticoid receptor (MR), a member of the nuclear receptor family, has been identified as a key player in the pathophysiology of cardiac fibrosis.[3] Its activation by aldosterone promotes a cascade of events including inflammation, oxidative stress, and the activation of cardiac fibroblasts, the primary cell type responsible for ECM production.[1][4][5]
This compound is a potent, steroidal antimineralocorticoid of the spirolactone group.[6] While it was developed by Schering and reached phase II clinical trials, it was never brought to market.[6] Notably, preclinical animal studies revealed this compound to be approximately 3.3-fold more potent as an antimineralocorticoid than spironolactone, a widely used MR antagonist (MRA) in both clinical practice and research.[6] this compound itself is a prodrug, metabolized to an active compound with a longer half-life, suggesting the potential for sustained therapeutic effect.[7]
Given the established role of MR antagonism in mitigating cardiac fibrosis and the superior potency of this compound, this document provides detailed application notes and hypothetical, yet scientifically grounded, protocols for its use in preclinical cardiac fibrosis research models. These protocols are extrapolated from established methodologies for spironolactone and eplerenone, with dose adjustments to reflect this compound's higher potency.[8][9][10][11]
The Rationale for this compound in Cardiac Fibrosis Research
The therapeutic potential of MRAs like spironolactone and eplerenone in reducing cardiac fibrosis is well-documented.[10][11] They have been shown to attenuate cardiac hypertrophy, inflammation, and fibrosis in various animal models of heart failure.[6] The primary mechanism of action is the competitive blockade of the mineralocorticoid receptor, thereby inhibiting the downstream signaling pathways that lead to fibroblast activation and collagen deposition.[4][5]
This compound, with its significantly higher potency, presents an opportunity to achieve therapeutic effects at lower concentrations, potentially reducing the risk of off-target effects. Although this compound also exhibits progestogenic and antiandrogenic properties, its antiandrogenic activity is markedly weaker than that of spironolactone.[6] This characteristic could be advantageous in long-term studies where side effects related to sex hormone receptors are a concern.
Key Signaling Pathways in MR-Mediated Cardiac Fibrosis
The activation of the mineralocorticoid receptor in cardiac fibroblasts triggers a complex signaling network that culminates in the fibrotic response. A simplified representation of this pathway is illustrated below, highlighting the points of intervention for this compound.
Caption: MR Signaling Pathway in Cardiac Fibrosis.
Application of this compound in Preclinical Models of Cardiac Fibrosis
The following protocols are designed as a starting point for researchers investigating the anti-fibrotic potential of this compound. It is recommended to perform dose-response studies to determine the optimal concentration for each specific model and experimental setup.
Angiotensin II-Induced Cardiac Fibrosis Model
This model is widely used to study hypertension-induced cardiac fibrosis. Angiotensin II (Ang II) infusion leads to a robust fibrotic response, mediated in part by aldosterone release and subsequent MR activation.[12][13]
Caption: Angiotensin II-Induced Cardiac Fibrosis Workflow.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Fibrosis Induction:
-
Anesthetize mice with isoflurane.
-
Implant osmotic minipumps (e.g., Alzet Model 2004) subcutaneously for continuous infusion of Angiotensin II (e.g., 1.4 mg/kg/day) for 28 days.
-
Sham-operated animals will undergo the same surgical procedure with pumps containing saline.
-
-
This compound Administration:
-
Proposed Dose: Based on its 3.3-fold higher potency than spironolactone, a starting dose of 5-10 mg/kg/day is recommended. Spironolactone is often used at 20 mg/kg/day in this model.
-
Route of Administration: this compound can be administered via oral gavage daily or incorporated into the animal chow for continuous administration.
-
Control Groups:
-
Vehicle control (e.g., corn oil or appropriate solvent for this compound).
-
Positive control: Spironolactone (e.g., 20 mg/kg/day).
-
-
-
Monitoring:
-
Monitor blood pressure weekly using a tail-cuff system.
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect the hearts.
-
Histology: Fix heart tissue in 4% paraformaldehyde, embed in paraffin, and section for Picrosirius Red or Masson's trichrome staining to quantify collagen deposition.
-
Gene Expression: Isolate RNA from heart tissue and perform quantitative real-time PCR (qRT-PCR) for key fibrotic markers such as Col1a1, Col3a1, Tgfb1, and Ctgf.
-
Protein Analysis: Perform Western blotting on heart tissue lysates to quantify the expression of α-smooth muscle actin (α-SMA) and fibronectin.
-
| Parameter | Recommendation for this compound | Rationale |
| Animal Model | C57BL/6J Mice or Sprague-Dawley Rats | Commonly used and well-characterized for this model. |
| Fibrosis Inducer | Angiotensin II (continuous infusion) | Induces a robust and reproducible fibrotic response. |
| This compound Dose | 5-10 mg/kg/day (oral) | Estimated based on its ~3.3x higher potency than spironolactone. |
| Positive Control | Spironolactone (20 mg/kg/day) | To benchmark the efficacy of this compound. |
| Treatment Duration | 28 days | Sufficient time for the development of significant fibrosis. |
| Primary Endpoints | Collagen deposition, gene expression of fibrotic markers. | Direct measures of the anti-fibrotic effect. |
Isoproterenol-Induced Cardiac Fibrosis Model
Chronic administration of the β-adrenergic agonist isoproterenol induces myocardial fibrosis through mechanisms involving myocyte necrosis, inflammation, and fibroblast activation.[14][15] MRAs have been shown to be effective in this model.[8][16][17]
-
Animal Model: Male Wistar rats, 200-250g.
-
Fibrosis Induction:
-
Administer isoproterenol hydrochloride subcutaneously at a dose of 5 mg/kg/day for 14 days.[15]
-
-
This compound Administration:
-
Proposed Dose: A starting dose of 15-30 mg/kg/day is recommended. Eplerenone has been used at doses of 50-150 mg/kg in this model.[8] Considering this compound's higher potency, a lower dose is justified.
-
Route of Administration: Oral gavage, administered daily starting one day before the first isoproterenol injection and continuing throughout the study.
-
Control Groups:
-
Saline injection + Vehicle.
-
Isoproterenol + Vehicle.
-
Isoproterenol + Eplerenone (e.g., 100 mg/kg/day) as a positive control.[8]
-
-
-
Endpoint Analysis:
-
Similar to the Ang II model, assess cardiac fibrosis through histology (Picrosirius Red), gene expression analysis (qRT-PCR for Col1a1, Col3a1, Tgfb1), and protein analysis (Western blot for α-SMA).
-
Additionally, markers of cardiac injury (e.g., serum troponin levels) and inflammation (e.g., immunohistochemistry for macrophages) can be evaluated.
-
| Parameter | Recommendation for this compound | Rationale |
| Animal Model | Wistar Rats | Frequently used for the isoproterenol-induced fibrosis model. |
| Fibrosis Inducer | Isoproterenol (subcutaneous injection) | A well-established model of β-adrenergic-mediated fibrosis. |
| This compound Dose | 15-30 mg/kg/day (oral) | Adjusted for higher potency compared to eplerenone. |
| Positive Control | Eplerenone (100 mg/kg/day) | A relevant comparator for this model. |
| Treatment Duration | 14 days | Sufficient to induce a fibrotic response. |
| Primary Endpoints | Collagen deposition, inflammatory cell infiltration. | Key features of this model. |
Transverse Aortic Constriction (TAC) Model
The TAC model mimics pressure overload-induced cardiac hypertrophy and subsequent fibrosis, reflecting the pathophysiology of conditions like aortic stenosis and hypertension.[18] MRAs have demonstrated efficacy in attenuating fibrosis in this model.[6]
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Fibrosis Induction:
-
Perform TAC surgery by constricting the transverse aorta with a suture tied against a 27-gauge needle.[6]
-
Sham-operated animals will undergo the same procedure without aortic constriction.
-
-
This compound Administration:
-
Proposed Dose: 5-10 mg/kg/day administered in the chow.
-
Route of Administration: Incorporation into the diet is a less stressful method for long-term studies.
-
Control Groups:
-
Sham + Normal chow.
-
TAC + Normal chow.
-
TAC + Spironolactone-containing chow (e.g., 20 mg/kg/day).
-
-
-
Monitoring and Endpoint Analysis:
-
Perform serial echocardiography (e.g., at 1, 2, and 4 weeks post-TAC) to monitor the progression of cardiac hypertrophy and dysfunction.
-
At the end of the study (e.g., 4 weeks), perform terminal hemodynamic measurements.
-
Conduct histological, gene expression, and protein analyses as described for the other models.
-
| Parameter | Recommendation for this compound | Rationale |
| Animal Model | C57BL/6J Mice | The standard model for TAC surgery. |
| Fibrosis Inducer | Transverse Aortic Constriction (TAC) | A gold-standard model for pressure overload-induced fibrosis.[18] |
| This compound Dose | 5-10 mg/kg/day (in chow) | Adjusted for higher potency and suitable for long-term administration. |
| Positive Control | Spironolactone (20 mg/kg/day in chow) | A well-established treatment in the TAC model. |
| Treatment Duration | 4 weeks | Allows for the development of significant hypertrophy and fibrosis. |
| Primary Endpoints | Cardiac hypertrophy, fibrosis, and cardiac function. | Comprehensive assessment of the therapeutic effect. |
Conclusion and Future Directions
This compound, a potent but undeveloped mineralocorticoid receptor antagonist, holds significant promise as a research tool for investigating the mechanisms of cardiac fibrosis and for the preclinical evaluation of novel anti-fibrotic therapies. The protocols outlined in this document provide a framework for initiating such studies. Further research is warranted to confirm the optimal dosing and to fully elucidate the cellular and molecular mechanisms underlying the anti-fibrotic effects of this compound. The exploration of its utility in combination with other therapeutic agents could also be a fruitful area of investigation.
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Mineralocorticoid Receptor in Smooth Muscle Contributes to Pressure Overload-Induced Heart Failure - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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The Mineralocorticoid Receptor Promotes Fibrotic Remodeling in Atrial Fibrillation - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
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Eplerenone attenuates myocardial fibrosis in the angiotensin II-induced hypertensive mouse: involvement of tenascin-C induced by aldosterone-mediated inflammation - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis - Frontiers. (2017, May 28). Retrieved January 12, 2026, from [Link]
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Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis - PMC - PubMed Central. (2017, May 29). Retrieved January 12, 2026, from [Link]
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Eplerenone attenuates cardiac dysfunction and oxidative stress in β-receptor stimulated myocardial infarcted rats - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Ac-SDKP and eplerenone confer additive cardioprotection against angiotensin II-induced cardiac injury in C57BL/6J mice - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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The Aldosterone Receptor Antagonist Eplerenone Inhibits Isoproterenol-Induced Collagen-I and 11β-HSD1 Expression in Rat Cardiac Fibroblasts and the Left Ventricle - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Spironolactone reduces fibrosis of dilated atria during heart failure in rats with myocardial infarction. - ClinPGx. (n.d.). Retrieved January 12, 2026, from [Link]
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Spironolactone alleviates myocardial fibrosis via inhibition of Ets-1 in mice with experimental autoimmune myocarditis - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Effects of spironolactone treatment on an experimental model of chronic aortic valve regurgitation. (n.d.). Retrieved January 12, 2026, from [Link]
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Eplerenone Attenuates Myocardial Fibrosis in the Angiotensin II-Induced Hypertensive Mouse: Involvement of Tenascin-C Induced by Aldosterone-Mediated Inflammation | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
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The Aldosterone Receptor Antagonist Eplerenone Inhibits Isoproterenol-Induced Collagen-I and 11β-HSD1 Expression in Rat Cardiac Fibroblasts and the Left Ventricle - J-Stage. (n.d.). Retrieved January 12, 2026, from [Link]
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Mineralocorticoid receptor activation and cardiac fibrosis - Scilit. (n.d.). Retrieved January 12, 2026, from [Link]
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Antifibrotic therapies to control cardiac fibrosis - PMC - NIH. (2016, May 25). Retrieved January 12, 2026, from [Link]
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The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat - PMC - NIH. (2021, November 29). Retrieved January 12, 2026, from [Link]
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Myocardial fibrosis is defined by an increase in extracellular matrix (ECM) deposition and excessive collagen accumulation in the interstitial and perivascular spaces. Aldosterone, via the activation of the mineralocorticoid receptor (MR), plays an important role promoting cardiac inflammation, fibrosis and hypertrophy. (n.d.). Retrieved January 12, 2026, from [Link]
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Spironolactone reduces fibrosis of dilated atria during heart failure in rats with myocardial infarction - Oxford Academic. (n.d.). Retrieved January 12, 2026, from [Link]
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Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer. (2024, November 28). Retrieved January 12, 2026, from [Link]
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The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation. (2024, April 1). Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: In Vivo Experimental Design for Assessing Mespirenone's Diuretic Effect
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo experiments to assess the diuretic properties of Mespirenone, a potent mineralocorticoid receptor antagonist.[1][2] This document emphasizes scientific integrity, logical experimental flow, and provides detailed, field-proven protocols.
Introduction: The Rationale for Assessing this compound's Diuretic Potential
This compound is a steroidal anti-mineralocorticoid that acts by competitively blocking the binding of aldosterone to the mineralocorticoid receptor (MR).[3][4] Aldosterone, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS), promotes sodium and water reabsorption in the kidneys while increasing potassium excretion.[5][6][7] By antagonizing the MR, this compound is expected to inhibit these effects, leading to increased excretion of sodium and water (diuresis) and a reduction in potassium loss, making it a potassium-sparing diuretic.[7][8]
The in vivo assessment of this compound's diuretic effect is a critical step in its preclinical development. Such studies are essential to:
-
Confirm its mechanism of action in a physiological context.
-
Determine its potency and efficacy in promoting diuresis and natriuresis.
-
Establish a dose-response relationship.
-
Evaluate its potassium-sparing properties.
-
Gather essential data for safety and tolerability assessments.
This guide will detail the necessary steps to robustly evaluate these parameters in a rodent model.
The Science Behind the Experimental Design: Causality and Self-Validation
A successful in vivo study hinges on a design that is both scientifically sound and self-validating. The protocols outlined below are designed to ensure that the observed effects can be confidently attributed to the pharmacological action of this compound.
Mechanism of Action: The Target of this compound
This compound's diuretic effect is a direct consequence of its antagonism of the mineralocorticoid receptor in the distal tubules and collecting ducts of the nephron.[7] Aldosterone normally binds to the MR in the cytoplasm of principal cells. This complex then translocates to the nucleus, where it upregulates the expression of epithelial sodium channels (ENaC) and the Na+/K+-ATPase pump. This leads to increased sodium reabsorption from the tubular fluid into the blood and potassium secretion into the urine.[6] this compound, by blocking the initial binding of aldosterone to the MR, prevents these downstream events, resulting in natriuresis and diuresis.
Diagram: Mechanism of Action of this compound
Caption: this compound competitively blocks the mineralocorticoid receptor.
Choice of Animal Model and Justification
The rat is a well-established and appropriate model for assessing diuretic activity due to its physiological similarities to humans in terms of renal function and its response to diuretic agents.[9][10] Both Wistar and Sprague-Dawley strains are commonly used.[1][11] The use of male rats is often preferred to avoid potential confounding variables associated with the female estrous cycle.
Key Parameters for a Self-Validating Protocol
-
Urine Volume: The primary indicator of diuresis.
-
Electrolyte Excretion (Na+, K+, Cl-): Crucial for confirming the mechanism of action (natriuresis) and assessing potassium-sparing effects.
-
Urine pH and Osmolality: Provide additional insights into renal function.
-
Blood Biomarkers: Serum electrolytes and markers of renal function (e.g., BUN, creatinine) can be assessed to monitor systemic effects and safety.[12][13]
Detailed Experimental Protocols
Animal Acclimatization and Housing
-
Acclimatization: Upon arrival, house male Wistar or Sprague-Dawley rats (150-200g) for at least one week to acclimatize to the facility's environmental conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).[14]
-
Housing: House animals in standard cages with free access to standard laboratory chow and water.
-
Metabolic Cage Acclimatization: To minimize stress-induced variations, acclimatize the rats to the metabolic cages for at least 24 hours before the experiment.[15] Metabolic cages are specifically designed to separate urine and feces, allowing for accurate and uncontaminated urine collection.[16][17][18]
Experimental Groups and Dose Formulation
A robust study should include the following groups (n=6-8 animals per group):
| Group | Treatment | Rationale |
| Vehicle Control | Vehicle (e.g., 0.5% CMC in water) | To determine the baseline diuretic response to the vehicle alone. |
| Positive Control | Furosemide (10 mg/kg, p.o.) | A standard loop diuretic to validate the experimental model and provide a benchmark.[15][16] |
| This compound Low Dose | This compound (e.g., 1 mg/kg, p.o.) | To establish the lower end of the dose-response curve. |
| This compound Mid Dose | This compound (e.g., 3 mg/kg, p.o.) | To assess the dose-dependent increase in diuretic effect. |
| This compound High Dose | This compound (e.g., 10 mg/kg, p.o.) | To determine the maximal diuretic response and potential ceiling effect. |
Note: The proposed doses for this compound are illustrative and should be optimized based on preliminary dose-ranging studies.
Dose Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in purified water. The positive control, Furosemide, should also be prepared in the same vehicle.
Step-by-Step Experimental Procedure (Lipschitz Test Modification)
This protocol is a modification of the widely accepted Lipschitz test.[9][11][19]
-
Fasting: Fast the animals for 18 hours prior to the experiment, but allow free access to water to ensure a normal state of hydration.[15]
-
Hydration: On the day of the experiment, administer a saline load (0.9% NaCl) orally at a volume of 25 ml/kg body weight to all animals to ensure a uniform state of hydration and promote urine flow.[14][20]
-
Bladder Emptying: Immediately after hydration, gently press the pelvic area and pull the tail of each rat to empty the bladder of any residual urine.[14][21]
-
Dosing: Administer the vehicle, positive control, or this compound test doses orally via gavage.
-
Metabolic Cage Placement: Immediately place each rat into an individual metabolic cage.[15][16]
-
Urine Collection: Collect urine cumulatively over a period of 5 to 8 hours. Some protocols may extend this to 24 hours to assess the duration of action.[11][15] Record the total volume of urine for each animal.
-
Sample Processing: At the end of the collection period, centrifuge the urine samples to remove any particulate matter.
-
Blood Collection (Optional): At the end of the study, blood samples can be collected via cardiac puncture under anesthesia for the analysis of serum electrolytes and renal function markers.
Diagram: Experimental Workflow for Assessing Diuretic Effect
Caption: A typical workflow for an in vivo diuretic study.
Data Analysis and Interpretation
Calculation of Key Indices
-
Diuretic Index: (Urine volume of test group) / (Urine volume of vehicle control group).[22]
-
Natriuretic Index (Na+): (Urinary Na+ excretion of test group) / (Urinary Na+ excretion of vehicle control group).
-
Kaliuretic Index (K+): (Urinary K+ excretion of test group) / (Urinary K+ excretion of vehicle control group).
-
Na+/K+ Excretion Ratio: A key indicator of potassium-sparing activity. An increase in this ratio compared to the control and especially compared to a non-potassium-sparing diuretic like furosemide, indicates a potassium-sparing effect.[19]
Statistical Analysis
Data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between the groups should be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is typically considered statistically significant.
Hypothetical Data Presentation
The following table illustrates how the data could be presented:
| Group (Dose) | Urine Volume (mL/5h) | Total Na+ Excretion (mEq/5h) | Total K+ Excretion (mEq/5h) | Na+/K+ Ratio |
| Vehicle Control | 2.5 ± 0.3 | 0.35 ± 0.04 | 0.40 ± 0.05 | 0.88 |
| Furosemide (10 mg/kg) | 8.2 ± 0.7 | 1.20 ± 0.11 | 0.95 ± 0.09 | 1.26 |
| This compound (1 mg/kg) | 4.1 ± 0.4 | 0.65 ± 0.06 | 0.42 ± 0.04 | 1.55 |
| This compound (3 mg/kg) | 5.8 ± 0.5 | 0.90 ± 0.08 | 0.45 ± 0.05 | 2.00 |
| This compound (10 mg/kg) | 7.5 ± 0.6 | 1.15 ± 0.10 | 0.48 ± 0.06 | 2.40 |
*p<0.05 compared to Vehicle Control
Conclusion
The in vivo experimental design detailed in these application notes provides a robust framework for the preclinical assessment of this compound's diuretic effect. By adhering to these protocols, researchers can generate reliable and reproducible data on the efficacy, potency, and potassium-sparing properties of this novel mineralocorticoid receptor antagonist, thereby facilitating its continued development.
References
-
A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). IP International Journal of Comprehensive and Advanced Pharmacology. [Link]
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A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023). ResearchGate. [Link]
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study of diuretic activity of given drugs to rats/mice using metabolic cage - RJPT SimLab. (n.d.). RJPT SimLab. [Link]
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Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. (1991). American Journal of Physiology-Endocrinology and Metabolism. [Link]
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A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023). IP International Journal of Comprehensive and Advanced Pharmacology. [Link]
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Diuretics screening models. (2017). SlideShare. [Link]
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Renin-Angiotensin-Aldosterone System Activation and Diuretic Response in Ambulatory Patients With Heart Failure. (2021). Journal of the American Heart Association. [Link]
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Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition. (2018). American Journal of Physiology-Renal Physiology. [Link]
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Screening Method of Diuretic Activity | Screening models | Pharamacology. (2020). YouTube. [Link]
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The effects of sucrose on urine collection in metabolic cages. (2014). Physiological Reports. [Link]
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Application of diuretic power index to evaluate the diuretic activity of medicinal plants or drugs. (2021). Research Trends. [Link]
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Renin-Angiotensin-Aldosterone System (RAAS). (n.d.). Cleveland Clinic. [Link]
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Diuretic Preclinical Screening models. (2018). SlideShare. [Link]
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Renin–angiotensin system. (n.d.). Wikipedia. [Link]
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SCREENING OF DIURETIC AGENTS-AN OVERVIEW. (2012). PharmaTutor. [Link]
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Study of Diuretic Activity of Given Drug Using Metabolic Cage | Ex-Pharm Simulation Software. (2023). YouTube. [Link]
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30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. (2018). Journal of Endocrinology. [Link]
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Renin-Angiotensin-Aldosterone System. (n.d.). Zero To Finals. [Link]
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Metabolic Cages, basic model, to separate rodent's urine & feces. (n.d.). Animalab. [Link]
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Metabolic Cage for Urine Collection from Small Animals with High Level of Performance and Low Cost. (2017). ResearchGate. [Link]
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Hypertension: Renin–Angiotensin–Aldosterone System Alterations. (2015). Hypertension. [Link]
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Preclinical screening of diuretics.pptx. (2020). SlideShare. [Link]
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Diuretic Therapy: Mechanisms, Clinical Applications, and Management. (2023). MDPI. [Link]
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Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. (2022). ResearchGate. [Link]
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In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). (2020). Evidence-Based Complementary and Alternative Medicine. [Link]
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A combined clinical and biomarker approach to predict diuretic response in acute heart failure. (2015). Clinical Research in Cardiology. [Link]
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Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. (2022). ResearchGate. [Link]
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Ex - Diuretics On Rats. (n.d.). Scribd. [Link]
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Diuretics. (n.d.). Black Country Pathology Services. [Link]
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Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus. (2021). Journal of Experimental Pharmacology. [Link]
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Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. (1993). Xenobiotica. [Link]
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Mineralocorticoid receptor antagonist. (n.d.). Wikipedia. [Link]
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Mineralocorticoid receptor antagonists (MRA), aldosterone blockers. (n.d.). Medical Pathway. [Link]
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Diuretics. (n.d.). CV Pharmacology. [Link]
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Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Oral Bioavailability of Mespirenone in Rat Models
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics of Mespirenone in rodent models. It provides in-depth technical guidance, troubleshooting protocols, and foundational knowledge to address the unique bioavailability challenges presented by this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers may have before initiating or troubleshooting experiments with this compound.
Q1: Why is unchanged this compound often undetectable in rat plasma after oral administration?
A: Pharmacokinetic studies have demonstrated that this compound functions as a prodrug. Following oral administration in rats, it undergoes extensive and rapid first-pass metabolism. Consequently, the parent compound is often not detectable in systemic circulation. The therapeutic effect is attributed to its active metabolites.[1]
Q2: If this compound is a prodrug, what is the primary analyte to monitor in pharmacokinetic (PK) studies?
A: It is critical to monitor for both the parent compound (this compound) and its primary active metabolite. A key active metabolite, which retains marked anti-aldosterone activity, has been identified as the 7α-thiomethyl metabolite.[1] A successful formulation strategy will increase the absorption of the parent this compound, leading to a quantifiable increase in the systemic exposure (AUC) of this active metabolite.
Q3: What are the primary physicochemical factors limiting this compound's oral absorption?
A: While specific solubility data for this compound is not widely published, as a steroid analogue, it is highly likely to be a lipophilic, poorly water-soluble compound.[2][3] Such molecules typically fall into the Biopharmaceutics Classification System (BCS) Class II or IV, meaning their absorption is limited by their dissolution rate in the gastrointestinal fluids.[4] The combination of poor aqueous solubility and high first-pass metabolism creates a significant challenge for achieving adequate oral bioavailability.[1]
Q4: What are the most promising formulation strategies to improve the systemic exposure of this compound's active metabolite?
A: The primary goal is to enhance the dissolution and absorption of the parent this compound to make more of it available for metabolic conversion. Two highly effective strategies for poorly soluble drugs are:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract.[5][6] This approach enhances solubilization, increases surface area for absorption, and can leverage intestinal lipid transport pathways.[7]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid state can significantly increase its apparent solubility and dissolution rate.[8][9] This strategy aims to create a supersaturated solution of the drug in the GI tract, which is a powerful driving force for absorption.[9]
Section 2: Troubleshooting Guide & Experimental Solutions
This section provides a structured approach to addressing the most common experimental challenge: low or undetectable plasma concentrations of the active metabolite.
Issue: Low or Undetectable Plasma Concentrations of this compound's Active Metabolite
This is the expected outcome when dosing this compound in a simple suspension (e.g., in methylcellulose). The workflow below provides a logical progression for troubleshooting this issue, starting with formulation development.
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Technical Support Center: Overcoming Solubility Challenges of Mespirenone in Aqueous Solutions
Welcome to the technical support guide for Mespirenone. As a research and development scientist, you are likely aware that this compound, a non-steroidal mineralocorticoid receptor antagonist, presents significant solubility challenges in aqueous media. This guide is designed to provide you with a comprehensive understanding of these issues and to offer practical, field-tested strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?
A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its characteristics, this compound is likely a BCS Class II drug, meaning its absorption after oral administration is limited by its dissolution rate.[4] Therefore, enhancing its solubility is a critical step in developing effective formulations.[5]
Troubleshooting Common Solubility Issues
Here we address specific problems you may encounter during your experiments and provide actionable solutions.
Issue 1: this compound precipitates out of my aqueous buffer during my in-vitro assay.
-
Root Cause: The concentration of this compound in your stock solution (likely dissolved in an organic solvent like DMSO) exceeds its thermodynamic solubility limit when diluted into the aqueous buffer. This leads to supersaturation and subsequent precipitation.[6]
-
Immediate Action:
-
Reduce Final Concentration: Determine the lowest effective concentration of this compound for your assay and adjust your dilutions accordingly.
-
Increase Organic Solvent Percentage: While not always ideal due to potential cellular toxicity, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final assay medium can help maintain solubility.[7] However, always run a vehicle control to account for solvent effects.
-
-
Long-Term Solution: Employ a solubility-enhancing formulation strategy as detailed in the sections below.
Issue 2: I'm observing inconsistent results in my cell-based assays.
-
Root Cause: Poor solubility can lead to the formation of microscopic this compound aggregates. This results in an uneven concentration of the drug across your assay plates, leading to high variability in your data.
-
Solution:
-
Visual Inspection: Before use, carefully inspect your prepared this compound solutions (both stock and working dilutions) for any signs of precipitation or cloudiness.
-
Filtration: Filter your final working solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.
-
Adopt Advanced Formulation Techniques: For consistent and reliable results, it is highly recommended to use one of the formulation strategies outlined below.
-
Advanced Solubilization Strategies
For robust and reproducible experimental outcomes, a proactive approach to enhancing this compound's solubility is essential. The following are established pharmaceutical techniques that can be adapted for a research setting.
Strategy 1: Co-Solvency
This is often the most straightforward approach for initial experiments. Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the polarity of the solvent system.[7]
Commonly Used Co-solvents in Research:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400)[8]
| Co-solvent | Typical Starting Concentration in Final Medium | Considerations |
| DMSO | 0.1% - 1% (v/v) | Can have cytotoxic effects at higher concentrations. |
| Ethanol | 1% - 5% (v/v) | Potential for cellular stress and protein precipitation. |
| Propylene Glycol | 1% - 10% (v/v) | Generally well-tolerated by many cell lines. |
| PEG 400 | 1% - 10% (v/v) | Low toxicity and widely used in pharmaceutical formulations.[9] |
Experimental Protocol: Preparing a this compound Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the chosen co-solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
For your experiment, perform serial dilutions of this stock solution into your aqueous buffer or cell culture medium, ensuring the final co-solvent concentration remains below the cytotoxic threshold for your specific assay.
Strategy 2: pH Adjustment
The solubility of ionizable drugs can be significantly influenced by the pH of the solution.[10] This is governed by the Henderson-Hasselbalch equation.[10] For a weakly acidic or basic drug, adjusting the pH can increase the proportion of the ionized (more soluble) form.[11]
-
For Weakly Acidic Drugs: Increasing the pH above the pKa will increase solubility.
-
For Weakly Basic Drugs: Decreasing the pH below the pKa will increase solubility.[12]
While the exact pKa of this compound is not readily published, its structure suggests it may have weakly acidic or basic properties that could be exploited.
Experimental Workflow for pH-Dependent Solubility Screening
Caption: Workflow for determining the pH-solubility profile of this compound.
Strategy 3: Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC).[13] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[14]
Common Pharmaceutical Surfactants:
-
Polysorbate 80 (Tween® 80)[15]
-
Polysorbate 20 (Tween® 20)
-
Sodium Lauryl Sulfate (SLS)
-
Cremophor® EL[16]
Experimental Protocol: Solubilization with Surfactants
-
Prepare a series of surfactant solutions in your desired aqueous buffer at concentrations above their known CMC.
-
Add an excess of this compound powder to each solution.
-
Agitate the mixtures (e.g., on a shaker) for 24-48 hours to allow for equilibration.
-
Centrifuge and filter the samples to remove undissolved drug.
-
Analyze the filtrate by a suitable method (e.g., HPLC-UV) to determine the concentration of solubilized this compound.
Strategy 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[18]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.[]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used in pharmaceutical formulations.[20]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): High solubility and a strong ability to complex with a wide range of molecules.[18]
| Cyclodextrin | Key Features | Typical Use Concentration |
| β-CD | Low cost, but lower solubility. | 1-2% (w/v) |
| HP-β-CD | High solubility, excellent safety profile.[21] | 5-40% (w/v) |
| SBE-β-CD | High solubility, strong complexation. | 5-40% (w/v) |
Experimental Workflow for Cyclodextrin Complexation
Caption: Step-by-step workflow for this compound-cyclodextrin complexation.
Advanced Formulation Technologies
For more advanced applications, such as in-vivo studies, consider these state-of-the-art techniques. These generally require specialized equipment.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[22][23] Upon contact with water, the carrier dissolves quickly, releasing the drug as fine, amorphous particles, which enhances the dissolution rate and solubility.[24][25] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[22]
-
Nanosuspensions: In this approach, the particle size of the drug is reduced to the nanometer range.[26][27] This significant increase in surface area leads to a higher dissolution velocity and saturation solubility.[3] Nanosuspensions are typically stabilized by surfactants or polymers.[4]
Summary and Recommendations
Overcoming the solubility issues of this compound is a critical step for successful research and development.
-
For initial in-vitro screening: Start with the co-solvency method, being mindful of potential solvent toxicity.
-
For improved consistency and higher concentrations: Explore complexation with cyclodextrins , particularly HP-β-CD, which offers a favorable balance of solubilizing power and biocompatibility.[21][28]
-
For in-vivo studies or advanced formulation development: Consider solid dispersions or nanosuspensions to maximize bioavailability.[29][30]
By systematically applying these strategies, you can effectively manage the solubility challenges of this compound and generate reliable, high-quality data in your research endeavors.
References
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Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
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Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. Available at: [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available at: [Link]
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Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanotechnology. Available at: [Link]
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NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
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Approaches to improve solubility of poorly water soluble drugs. Journal of Pharmaceutical Investigation. Available at: [Link]
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Surfactants and their role in Pharmaceutical Product Development: An Overview. Journal of Pharmaceutical and Biopharmaceutical Research. Available at: [Link]
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Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Solid dispersion technology: Significance and symbolism. Wisdom Library. Available at: [Link]
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Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
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Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics. Available at: [Link]
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The use of co-solvents in parenteral low-solubility drugs formulation. ElectronicsAndBooks. Available at: [Link]
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Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Controlled Release. Available at: [Link]
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Surfactants and their Role in Pharmaceutical Product Development: An overview. Journal of Pharma and Pharmaceutics. Available at: [Link]
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SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
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Co-solvent: Significance and symbolism. Wisdom Library. Available at: [Link]
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The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech. Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]
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Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available at: [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert Opinion on Drug Delivery. Available at: [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics. Available at: [Link]
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Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
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Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution. Semantic Scholar. Available at: [Link]
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Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass. Available at: [Link]
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Solubilizer Excipients. Protheragen. Available at: [Link]
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Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available at: [Link]
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Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Advanced Drug Delivery Reviews. Available at: [Link]
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Solubility prediction. ChemAxon. Available at: [Link]
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Troubleshooting Mespirenone instability in in vitro assays
Technical Support Center: Mespirenone
A Guide to Ensuring Stability in In Vitro Assays
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical tools necessary to ensure the stability and integrity of this compound in your in vitro experiments. Inconsistent or unexpected results can often be traced back to compound instability. This guide is structured to help you troubleshoot common issues, understand the underlying chemical principles, and implement robust experimental protocols.
This compound is a derivative of spironolactone and acts as an aldosterone antagonist.[1][2] Like other compounds with a spirolactone structure, it can be susceptible to degradation, which can significantly impact the accuracy and reproducibility of your results. This guide will walk you through potential pitfalls and their solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding this compound handling.
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Based on its chemical properties, this compound is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1] For most in vitro assays, DMSO is the preferred solvent. Always prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% DMSO. This concentrated stock is generally more stable than diluted working solutions.[3][4]
Q2: How should I store my this compound stock solutions to prevent degradation?
A2: Proper storage is critical. Once prepared, aliquot your high-concentration DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[5] This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For powdered this compound, storage at -20°C for up to three years is generally acceptable.[1]
Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Recommended Duration |
|---|---|---|---|
| Powder | N/A | -20°C | Up to 3 years[1] |
| Stock Solution | DMSO | -80°C | Up to 1 year[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[5] |
Q3: I'm seeing variable potency in my cell-based assays. Could this be a stability issue?
A3: Yes, variability is a classic sign of compound instability.[6] If this compound degrades in your assay medium, its effective concentration decreases over the incubation period, leading to inconsistent results. Factors like the pH of your culture medium, incubation time, and the presence of certain enzymes can all contribute.[7] It is crucial to validate the stability of this compound under your specific assay conditions.
Q4: What is the maximum final DMSO concentration I should use in my cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, with many researchers aiming for ≤0.1%.[5][8] Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) to account for any effects of the solvent itself.[8]
Part 2: In-Depth Troubleshooting Guides
If the FAQs did not resolve your issue, these in-depth guides provide a more detailed approach to identifying and solving this compound instability.
Guide 1: Investigating Chemical Instability in Aqueous Solutions
The most common form of non-metabolic degradation for this compound is the hydrolysis of its spirolactone ring. This process is highly dependent on pH and temperature.
The Problem: You suspect this compound is degrading in your assay buffer or cell culture medium before it interacts with the cells. This can lead to a lower-than-expected biological response.
The Underlying Cause: The ester bond in the lactone ring of this compound is susceptible to hydrolysis, a chemical reaction where water breaks the bond. This reaction is significantly accelerated by alkaline (high pH) conditions. Standard cell culture media are typically buffered to a pH of 7.2-7.4, which can be sufficient to cause slow hydrolysis over long incubation periods. Studies on the related compound spironolactone show it degrades into canrenone via hydrolysis.[9][10]
dot
Caption: Potential hydrolytic degradation of this compound.
Troubleshooting Workflow:
dot
Caption: Troubleshooting workflow for this compound instability.
Guide 2: Assessing Instability in Cell Culture Medium
Cell culture medium is a complex mixture of salts, amino acids, vitamins, and often serum, which can affect compound stability.[11][12]
The Problem: Even with proper handling, you find that the concentration of this compound decreases significantly over the course of a 24-48 hour cell-based assay.
The Underlying Cause:
-
Binding to Serum Proteins: If you are using medium containing Fetal Bovine Serum (FBS), this compound may bind to proteins like albumin. While this doesn't degrade the compound, it reduces the free concentration available to interact with your cells.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the plastic surfaces of flasks and microplates, reducing the effective concentration in the medium.[7]
-
Chemical Interactions: Components in the medium, such as cysteine, can potentially interact with and degrade sensitive compounds.[12]
Solutions and Mitigation Strategies:
-
Run a Stability Test: Use the protocol below (Protocol 1 ) to quantify the stability of this compound in your specific cell culture medium, with and without serum, in the absence of cells.
-
Reduce Incubation Time: If significant degradation occurs after 24 hours, consider using a shorter assay endpoint.
-
Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound solution every 24 hours.
-
Consider Serum-Free Medium: If serum protein binding is identified as a major issue, investigate if your assay can be performed in serum-free or low-serum conditions.
Guide 3: Investigating Metabolic Instability
Your cells themselves can be a source of compound degradation through metabolic enzymes.
The Problem: You've confirmed this compound is stable in your cell-free medium, but instability persists when cells are present.
The Underlying Cause: Cells, particularly liver-derived cells (e.g., HepG2) or primary hepatocytes, express metabolic enzymes like Cytochrome P450s (CYPs).[13][14] These enzymes can modify this compound, altering its structure and activity. This compound is known to be a pro-drug that is rapidly metabolized in vivo, and one of its active metabolites is a 7α-thiomethyl derivative.[15] This indicates a high potential for metabolic transformation in relevant cell systems.
Solutions and Mitigation Strategies:
-
Compare Stability with and without Cells: Use Protocol 2 to directly compare the degradation rate of this compound in the presence and absence of your specific cell line. A significantly faster loss in the presence of cells points to metabolism.
-
Use a Cell-Free System: If possible, switch to a cell-free assay (e.g., a receptor binding assay with isolated proteins or membranes) to eliminate metabolic variables.
-
Incorporate Metabolic Inhibitors: If you must use a cell-based system, consider co-incubating with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to see if this prevents degradation. Note that this can have off-target effects on cell health.
Part 3: Key Experimental Protocols
These self-validating protocols will help you systematically test for and quantify this compound instability.
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the chemical stability of this compound in your specific assay medium over time.
Methodology:
-
Preparation: Prepare your complete cell culture medium (including serum and other supplements, if used). Dispense the medium into wells of a multi-well plate, mirroring your actual assay setup.
-
Spiking: Dilute your this compound stock solution into the medium to achieve the final concentration used in your experiments. Also, prepare a vehicle control (medium + DMSO).
-
Time Zero (T=0) Sample: Immediately after spiking, collect an aliquot from the this compound-containing wells. This is your T=0 sample.
-
Incubation: Place the plate in your cell culture incubator (e.g., 37°C, 5% CO₂) for the duration of your typical assay (e.g., 24, 48, 72 hours).
-
Time Point Sampling: At each desired time point, collect additional aliquots.
-
Sample Processing: Immediately quench any potential degradation by adding a cold organic solvent (e.g., acetonitrile) to the collected aliquots to precipitate proteins. Centrifuge to pellet the debris.
-
Analysis: Analyze the supernatant from each time point using a quantitative analytical method like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][16]
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A loss of >15% over the assay duration is often considered significant instability.[7]
Protocol 2: Differentiating Chemical vs. Metabolic Instability
Objective: To determine if this compound is being metabolized by your cells.
Methodology:
-
Cell Plating: Seed your cells in a multi-well plate at the density used in your assay and allow them to attach overnight.
-
Preparation: Prepare three sets of wells:
-
Set A (Metabolism Test): Wells with attached cells.
-
Set B (Chemical Stability Control): Wells without cells.
-
Set C (Vehicle Control): Wells with cells, to be treated with vehicle (DMSO).
-
-
Dosing: Add this compound-containing medium to Sets A and B. Add vehicle-containing medium to Set C.
-
Sampling and Analysis: Collect aliquots of the medium from Sets A and B at T=0 and subsequent time points (e.g., 4, 8, 24 hours). Process and analyze the samples as described in Protocol 1.
-
Data Interpretation: Compare the degradation rate in Set A (with cells) to Set B (without cells). If the percentage of this compound remaining is significantly lower in Set A at any given time point, it strongly indicates cellular metabolism.
References
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Gagnon, S. D., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. Retrieved from [Link]
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Haddad, T., et al. (2020). Stability and removal of spironolactone from wastewater. Unpublished manuscript. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
ResearchGate. (2016). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM? Retrieved from [Link]
-
Hildebrand, M., et al. (1989). Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. Journal of Steroid Biochemistry, 33(4A), 587-593. Retrieved from [Link]
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ResearchGate. (2016). Cell culture media impact on drug product solution stability. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Pharma Education. (2020). Spironolactone - Mechanism, side effects, precautions. Retrieved from [Link]
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ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
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Pfizer Medical - US. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology. Retrieved from [Link]
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Wikipedia. (n.d.). Spironolactone. Retrieved from [Link]
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Giorgetti, A., et al. (2022). In vitro metabolic profile of mexedrone, a mephedrone analog, studied by high- and low-resolution mass spectrometry. Drug Testing and Analysis, 14(2), 269-276. Retrieved from [Link]
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Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]
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Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 263-274. Retrieved from [Link]
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El-Gindy, A., et al. (2014). Simultaneous determination of metolazone and spironolactone in raw materials, combined tablets and human urine by high performance liquid chromatography. Journal of the Chilean Chemical Society, 59(1), 2295-2300. Retrieved from [Link]
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PubMed. (2022). In vitro metabolic profile of mexedrone, a mephedrone analog, studied by high- and low-resolution mass spectrometry. Drug Testing and Analysis, 14(2), 269-276. Retrieved from [Link]
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Mespirenone Rodent Dosing: Technical Support & Troubleshooting Guide
Introduction
Welcome to the technical support center for Mespirenone administration in rodent studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing dosing protocols. This compound, a novel mineralocorticoid receptor antagonist, presents unique challenges and opportunities in preclinical models. Pharmacokinetic (PK) and pharmacodynamic (PD) data from early studies indicate that this compound acts as a prodrug; following oral administration, the parent compound is often undetectable, while an active metabolite with marked anti-aldosterone activity demonstrates a plasma half-life of approximately six hours in rats.[1] This guide moves beyond simple step-by-step instructions to explain the causality behind critical experimental choices, ensuring your studies are built on a foundation of scientific integrity and reproducibility.
Part 1: Core Physicochemical & Pharmacokinetic Considerations
Understanding the fundamental properties of this compound is the first step toward designing a robust dosing protocol. As a derivative of spironolactone, it is expected to have low aqueous solubility, a critical factor influencing formulation and administration route selection.[2]
Key Known Properties of this compound:
-
Prodrug Nature: this compound is rapidly metabolized into active metabolites.[1] After oral administration in rats, the unchanged parent drug is not detectable in plasma, highlighting a significant first-pass effect.[1]
-
Active Metabolite: A key 7α-thiomethyl metabolite is responsible for the pharmacological effect and has a half-life of about six hours in rat plasma.[1]
-
Solubility Profile: While specific data is limited, as a steroidal spirolactone derivative, this compound is presumed to be lipophilic and poorly soluble in water, similar to compounds like spironolactone and finerenone.[2][3][4] This necessitates the use of enabling formulations for in vivo studies.
-
In Vivo Efficacy: Studies in Sprague-Dawley rats have shown that this compound, dissolved in olive oil, effectively prevents aldosterone-induced hypertension in a dose-dependent manner, confirming its biological activity in vivo.[5]
Part 2: Formulation & Vehicle Selection (Q&A)
The most common point of failure in rodent studies with poorly soluble compounds is the formulation. An inappropriate vehicle can lead to precipitation, poor absorption, high variability, and even vehicle-induced toxicity.[6][7][8]
Q: What is the best starting point for selecting a vehicle for this compound?
A: For a lipophilic compound like this compound, the primary goal is to create a stable, homogenous, and administrable formulation. Your choice will depend on the intended route of administration.
-
For Oral (PO) Administration: Start with simple, well-tolerated vehicles. An oil-based vehicle like corn oil or olive oil is a logical first choice, as it has been successfully used in published rat studies with this compound.[5] If higher concentrations are needed, consider suspension formulations using aqueous suspending agents like 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC), often with a small amount of a surfactant like Polysorbate 80 (Tween® 80) to improve wettability.[9]
-
For Parenteral (e.g., Subcutaneous - SC) Administration: Oil-based vehicles are also suitable for SC injections, as they can form a depot for slow release. For solution-based parenteral formulations, co-solvent systems may be necessary. A common starting point is a mixture of Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), and saline or water. However, be aware that organic solvents like DMSO, PEG400, and PG can cause local irritation and have their own systemic toxicities.[6][7][10] Always run a vehicle-only control group to account for these potential effects.
Q: My this compound suspension is not homogenous. How can I improve it?
A: Lack of homogeneity is a major source of dosing inaccuracy and variability.[11]
-
Particle Size Reduction: Ensure your this compound active pharmaceutical ingredient (API) is micronized. Smaller particle sizes increase the surface area, which can improve dissolution rate and suspension stability.
-
Wetting Agents: If the API is hydrophobic, it may clump in an aqueous vehicle. Adding a surfactant like 0.1-0.2% Tween® 80 can help wet the particles, allowing for more uniform dispersion.[9]
-
Viscosity Modifiers: Increase the viscosity of your vehicle slightly. Using 0.5% to 1.0% CMC or MC can slow the settling of particles.[12]
-
Consistent Mixing: Always mix the suspension thoroughly (e.g., with a magnetic stirrer) immediately before and during the process of drawing up doses to ensure each animal receives the same concentration.
Below is a decision workflow for this compound formulation.
Caption: Formulation decision workflow for this compound.
Part 3: Administration Protocols & Troubleshooting
Proper administration technique is paramount for animal welfare and data quality. Improper technique can cause injury, stress, or mis-dosing, all of which introduce variability.[13][14]
Oral Gavage (PO)
Oral gavage is the most common method for precise oral dosing in rodents.[15][16]
Step-by-Step Protocol:
-
Animal Restraint: Restrain the mouse or rat firmly by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.[13][17]
-
Measure Tube Length: Before insertion, measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process) to ensure it can reach the stomach without causing perforation.[13][17]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[13] The animal should swallow as the tube passes into the esophagus.
-
Verification & Dosing: The tube should advance smoothly without resistance.[14] If resistance is met, or the animal shows signs of respiratory distress (e.g., bubbling from the nose), withdraw immediately as the needle may be in the trachea.[14] Once in the stomach, administer the substance slowly and steadily.
-
Withdrawal: Remove the needle gently along the same path of insertion.
-
Monitoring: Monitor the animal for 5-10 minutes post-dosing for any signs of distress.[13]
Troubleshooting Oral Gavage:
-
Issue: Animal struggles excessively or shows signs of distress.
-
Issue: Regurgitation of the dose.
-
Cause & Solution: The dosing volume may be too large, or the administration was too rapid. The maximum recommended oral gavage volume is typically 10 mL/kg for rats and mice, though smaller volumes (e.g., 5 mL/kg) are often better tolerated.[16][18] Administer the dose slowly to allow the stomach to accommodate the volume.
-
Subcutaneous (SC) Injection
SC injections are used for sustained release or when oral administration is not feasible.
Step-by-Step Protocol:
-
Animal Restraint: Grasp the loose skin over the back of the neck and shoulders to "tent" the skin.[19][20]
-
Site Preparation: While disinfecting the skin with alcohol is sometimes recommended, it is not always mandatory for SC injections and may cause additional stress.[19][21] Ensure the injection site is clean.
-
Injection: Insert a sterile needle (23-25G is typical for rats) into the base of the tented skin, parallel to the body.[22]
-
Aspiration: Gently pull back on the syringe plunger. If blood appears, you have entered a vessel. Withdraw the needle and re-attempt at a different site with a fresh needle and syringe.[19][22]
-
Dosing: If no blood is aspirated, inject the substance slowly. A small bleb or lump will form under the skin, which is normal.
-
Withdrawal & Monitoring: Withdraw the needle and apply gentle pressure to the site if needed. Return the animal to its cage and monitor.
Troubleshooting SC Injections:
-
Issue: Leakage of the dose from the injection site.
-
Issue: Local skin reaction or irritation.
-
Cause & Solution: The formulation itself may be an irritant (e.g., due to pH or co-solvents).[21] Always run a vehicle-only control group to assess local tolerance. If irritation occurs, consider diluting the formulation, changing the vehicle, or selecting an alternative administration route.
-
Recommended Dosing Volumes and Needle Sizes
| Species | Route | Max Volume (Good Practice) | Recommended Needle Gauge |
| Mouse | PO | 10 mL/kg (0.25 mL for 25g mouse) | 20-22G (flexible preferred) |
| SC | 10 mL/kg (split over sites) | 25-27G | |
| Rat | PO | 10 mL/kg (2.5 mL for 250g rat) | 16-18G (flexible preferred) |
| SC | 5 mL/kg per site | 23-25G |
Data compiled from multiple sources.[16][18][22]
Part 4: Managing Pharmacokinetic Variability (FAQ)
High variability in plasma exposure is a common challenge in preclinical studies and can obscure true pharmacological effects.[23][24][25]
Q: I am observing high inter-animal variability in plasma AUC for the active metabolite. What are the likely causes?
A: High PK variability, especially after oral dosing, is often multifactorial. Key factors include issues with solubility, the administered dose, and pH-dependent solubility.[24][25]
-
Formulation Issues: As discussed, a non-homogenous suspension is a primary culprit. If this compound is not evenly suspended, some animals will receive a higher dose than others.
-
Mitigation: Re-evaluate your formulation procedure. Ensure consistent mixing and consider particle size analysis and re-micronization of your API if necessary.
-
-
Gavage Technique Inconsistency: Small differences in technique between handlers or even between animals can lead to variability in gastric deposition and subsequent absorption.
-
Physiological Differences: Factors like food in the stomach, GI transit time, and individual differences in metabolic enzyme activity can significantly alter absorption and first-pass metabolism.[26][27]
-
Mitigation: Fasting animals overnight (while ensuring access to water) before dosing can help standardize gastric conditions. For study designs, a cross-over design, where each animal serves as its own control, can significantly reduce inter-animal variability compared to a parallel-group design.[26]
-
The diagram below illustrates the sources and mitigation strategies for PK variability.
Caption: Key sources of PK variability and corresponding mitigation strategies.
References
-
Rodent Administration Route Tutorial. NIH OACU. [Link]
-
SOP 10.9.1 - Subcutaneous Injection in Rats. Queen's University. [Link]
-
TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. UBC Animal Care Committee. [Link]
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Subcutaneous Injection in the Rat. Research Animal Training. [Link]
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Subcutaneous (SC) Injection in Mice and Rats LAB_017. The University of Queensland. [Link]
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Mouse Oral Gavage Administration. Tufts University. [Link]
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Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of California, Berkeley. [Link]
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Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]
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Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. PubMed. [Link]
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Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Sci-Hub. [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. [Link]
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Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. [Link]
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A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animal Resources. [Link]
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. [Link]
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30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. PubMed Central. [Link]
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Vehicle selection for nonclinical oral safety studies. PubMed. [Link]
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Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]
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Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. ACS Publications. [Link]
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Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. PubMed. [Link]
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Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. ResearchGate. [Link]
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Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. PubMed. [Link]
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Metabolism of 2-(4-methylsulphonyl-2-nitrobenzoyl)-1,3-cyclohexanedione (mesotrione) in rat and mouse. PubMed. [Link]
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Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]
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What factors may contribute to the PK differences in rats and mice? ResearchGate. [Link]
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MM120 demonstrates no evidence of abuse potential in rodent preclinical studies. European College of Neuropsychopharmacology. [Link]
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Solubility and related physicochemical properties of narcotic analgesics. PubMed. [Link]
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Mifepristone's effects on depression- and anxiety-like behavior in rodents. PubMed. [Link]
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Mespirenone Synthesis: A Technical Troubleshooting Guide for Large-Scale Production
Welcome to the Technical Support Center for the large-scale synthesis of Mespirenone. This guide is designed for researchers, chemists, and process development professionals actively engaged in the synthesis of this complex steroidal spirolactone. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the critical challenges encountered during scale-up. By explaining the causality behind common issues and offering field-proven solutions, this document serves as a practical resource for optimizing your synthetic route, improving yield, and ensuring the purity of your final active pharmaceutical ingredient (API).
The synthesis of this compound, like many steroidal compounds, is a multi-step process where stereochemical control, impurity management, and reaction efficiency are paramount. The challenges that are manageable at the bench scale can often become significant obstacles in pilot or manufacturing-scale reactors. This guide is structured into modules addressing the most common and critical areas of difficulty.
Overall Synthetic Workflow
The large-scale synthesis of this compound typically follows a convergent strategy, building upon a foundational steroid core. The key transformations involve the stereoselective formation of the C17-spirolactone ring, oxidation of the A-ring, and the crucial conjugate addition to introduce the 7α-thiomethyl group. Each of these stages presents unique challenges that require careful control of reaction parameters.
Caption: High-level workflow for this compound synthesis.
Module 1: Troubleshooting Spirolactone Ring Formation
The construction of the C17-spirolactone is a cornerstone of the synthesis. This typically involves the addition of a three-carbon nucleophile, such as an organomagnesium (Grignard) or organolithium reagent, to the C17-ketone of the steroid precursor.[1]
Question: We are experiencing low yields and recovering significant amounts of starting material during the Grignard addition to the C17-ketone. What is the likely cause and how can we mitigate this?
Answer: This is a classic challenge in reactions involving Grignard reagents and sterically hindered ketones, which are common in steroid chemistry.[2] There are two primary competing side reactions responsible for this issue:
-
Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon (at C16) of the ketone, forming an enolate.[2] This renders the starting material unreactive to nucleophilic addition. Upon aqueous workup, the enolate is quenched, regenerating the starting ketone. At larger scales, localized overheating during reagent addition can exacerbate this problem.
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent via a six-membered transition state, converting the ketone to a secondary alcohol.[2] This is known as a Meerwein-Ponndorf-Verley-type reduction.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware, solvents (typically THF), and the steroid starting material are rigorously dried. Grignard reagents are readily quenched by water, which will reduce the effective molar ratio of the nucleophile and lead to incomplete conversion.[3]
-
Temperature Control: Perform the addition of the Grignard reagent at low temperatures (e.g., -20 °C to 0 °C) to disfavor the competing enolization and reduction pathways, which typically have higher activation energies than the desired addition reaction.
-
Slow Reagent Addition: On a large scale, the exothermic nature of the Grignard reaction can create localized "hot spots." Add the reagent slowly and sub-surface with efficient agitation to maintain a homogenous temperature profile throughout the reactor.
-
Use of Additives: The addition of cerium (III) chloride (Luche conditions) can be highly effective. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and significantly favoring nucleophilic addition over enolization.
-
Reagent Choice: If reduction is a major issue, consider a Grignard reagent without β-hydrogens, such as methylmagnesium bromide, if the synthetic route allows.
Module 2: Challenges in the Oxidation of the 3β-Hydroxyl Group
After forming the spirolactone, the 3β-hydroxyl group on the A-ring is typically oxidized to a ketone. A common and gentle method for this transformation on acid-sensitive substrates is the Oppenauer oxidation, which uses a catalyst like aluminum isopropoxide in the presence of a hydride acceptor such as acetone or cyclohexanone.[4][5]
Question: Our Oppenauer oxidation step is sluggish and results in a difficult-to-separate impurity that has a similar polarity to our desired product. What is this impurity and how do we prevent its formation?
Answer: The most probable cause is the formation of a Δ⁵-isomer impurity alongside your desired Δ⁴-en-3-one product. The Oppenauer oxidation mechanism involves the isomerization of the double bond from the Δ⁵ position (in the 3β-hydroxy precursor) to the thermodynamically more stable conjugated Δ⁴ position.[6] Incomplete isomerization is a common issue.
-
Mechanism of Impurity Formation: The reaction proceeds through a hydride transfer. If the intermediate enolate is protonated before the double bond migration is complete, or if the reaction does not reach thermodynamic equilibrium, a mixture of Δ⁴ and Δ⁵ isomers will result. Because these isomers are structurally very similar, they often co-crystallize, making purification by simple recrystallization extremely difficult.[7][8]
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: The isomerization to the conjugated system is the thermodynamically favored outcome. Extending the reaction time or moderately increasing the temperature can help drive the reaction to completion. Monitor the reaction by HPLC to confirm the disappearance of the Δ⁵ intermediate.
-
Ensure Catalyst Activity: Aluminum alkoxides are highly sensitive to moisture. Ensure the catalyst is fresh and the reaction is run under strict anhydrous conditions. Hydrolysis deactivates the catalyst, slowing down the reaction and potentially leading to incomplete isomerization.[9]
-
Choice of Hydride Acceptor: While acetone is common, using a higher boiling ketone like cyclohexanone allows the reaction to be run at a higher temperature, which can facilitate more efficient isomerization.
-
Acidic Workup: A carefully controlled acidic workup can sometimes be used to isomerize the residual Δ⁵-olefin to the desired Δ⁴-en-3-one. However, this must be done cautiously, as other acid-labile groups in the molecule could be affected.
Caption: Competing pathways in Oppenauer oxidation.
Illustrative Data: Impact of Reaction Conditions on Isomer Formation
| Catalyst Condition | Reaction Time (h) | Temperature (°C) | Desired Δ⁴ Product (%) | Δ⁵ Impurity (%) |
| Standard | 4 | 80 | 92 | 8 |
| Extended Time | 8 | 80 | 98 | 2 |
| Higher Temp. | 4 | 110 | >99 | <1 |
| Wet Catalyst | 8 | 80 | 85 | 15 |
This table is illustrative, based on established principles of the Oppenauer oxidation.[4][6]
Module 3: Stereocontrol in the 7α-Thiomethyl Group Introduction
A key step distinguishing this compound is the introduction of the 7α-thiomethyl group. This is typically achieved via a 1,6-conjugate addition (Michael addition) of a sulfur nucleophile to a Δ⁴,⁶-dien-3-one intermediate.[1][10] The primary challenge here is achieving high stereoselectivity for the desired α-isomer over the undesired β-isomer.
Question: We are observing inconsistent ratios of the desired 7α-thiomethyl product to the 7β-isomer. What factors control this stereoselectivity on a large scale?
Answer: The stereochemical outcome of this Michael addition is governed by kinetic versus thermodynamic control. The Δ⁴,⁶-dien-3-one system is conformationally flexible.
-
Kinetic Control (α-Addition): The nucleophile typically attacks from the α-face (bottom face) of the steroid, which is sterically less hindered. This is the kinetically favored pathway and leads to the desired 7α-product. To favor this, the reaction should be run at low temperatures to prevent equilibration to the thermodynamic product.[11]
-
Thermodynamic Control (β-Addition): The 7β-isomer can be the more thermodynamically stable product in some cases. If the reaction temperature is too high or the reaction time is too long, the initially formed kinetic α-product can revert to the starting dienone and re-add to form the more stable β-isomer.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to -40 °C) during the addition of the sulfur nucleophile (e.g., methylthiolate). This is critical for maximizing the kinetic 7α-product.
-
Base and Solvent Choice: The choice of base used to generate the thiolate and the solvent system can influence the aggregation state of the nucleophile and the transition state geometry, thereby affecting stereoselectivity. An empirical screen of conditions (e.g., different bases like NaH, LiHMDS, or K₂CO₃ and solvents like THF, DMF, or toluene) may be necessary during process development.
-
Control of Reaction Time: Quench the reaction as soon as HPLC analysis shows complete consumption of the starting dienone. Allowing the reaction to stir for extended periods, even at low temperatures, can lead to epimerization at the C7 position.
-
Purification Strategy: If a significant amount of the 7β-isomer is formed, it can be very challenging to remove by crystallization. Chromatographic separation is often required, which is undesirable at scale. Therefore, optimizing the reaction for maximum stereoselectivity is the most cost-effective strategy.[12]
FAQs: General Scale-Up Challenges
Q1: Our final crystallization step is failing to remove a persistent, low-level impurity. What is our best course of action? A1: First, the impurity must be identified. If it is a structurally similar isomer (e.g., the 7β-epimer or the Δ⁵-isomer), standard recrystallization may be ineffective.[8] Consider a reslurry in a solvent where the impurity has slightly higher solubility than the this compound product. Alternatively, a reactive crystallization, where the API is converted to a salt to alter its crystallization properties and then converted back, can sometimes reject these stubborn impurities.
Q2: We notice some degradation of our sulfur-containing intermediates during long processing times. Are there specific stability concerns? A2: Yes, thioethers can be susceptible to oxidation, potentially forming sulfoxides or sulfones, especially if trace metals or oxidants are present.[13] It is crucial to process reactions under an inert atmosphere (nitrogen or argon) and use high-purity, degassed solvents. Avoid unnecessary exposure to heat and light, and ensure that all reagents from previous steps (like residual oxidants) have been thoroughly removed.
Q3: How do we manage the safety and handling of reagents like organolithiums or thiols at a large scale? A3: Both classes of reagents require specialized handling. Organolithiums are often pyrophoric and must be handled under a strictly inert atmosphere in closed systems. Thiols, like methyl mercaptan, are volatile, flammable, and have extremely low odor thresholds, requiring closed-system transfers and dedicated off-gas scrubbing systems to manage safety and environmental concerns. Always consult detailed safety data sheets and perform a thorough process hazard analysis (PHA) before scaling up any reaction involving these materials.
References
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Wikipedia. (n.d.). Oppenauer oxidation. Retrieved January 12, 2026, from [Link]
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Scribd. (n.d.). Oppenauer Oxidation. Retrieved January 12, 2026, from [Link]
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Zahalka, H. A. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(18), 4209. Available at: [Link]
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McGarrity, J. F. (n.d.). NEW REACTIONS IN STEROID CHEMISTRY. CORE. Retrieved January 12, 2026, from [Link]
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Demin, M. A., & Micalizio, G. P. (2018). Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. The Journal of organic chemistry, 83(15), 7841–7866. Available at: [Link]
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Allen. (n.d.). Oppenauer Oxidation: Definition, Mechanism, & Applications. Retrieved January 12, 2026, from [Link]
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Fasan, R., & Arnold, F. H. (2011). Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution. Nature chemistry, 3(9), 719–725. Available at: [Link]
- Google Patents. (n.d.). Spironolactone process.
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ResearchGate. (n.d.). Chiral Building Blocks for Total Steroid Synthesis and the Use of Steroids as Chiral Building Blocks in Organic Synthesis. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of spironolactone via γ-lactonization of homopropargyl alcohol. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved January 12, 2026, from [Link]
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Semantic Scholar. (n.d.). Stereocontrolled synthesis of optically active 14β-hydroxy steroids and other steroid derivatives. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved January 12, 2026, from [Link]
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Federsel, H. J. (2005). Asymmetry on large scale: the roadmap to stereoselective processes. Nature reviews. Drug discovery, 4(8), 685–697. Available at: [Link]
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Moynihan, H. A., & Horgan, S. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(8), 1154-1166. Available at: [Link]
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Sharma, A., et al. (2017). A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. Molecules, 22(9), 1438. Available at: [Link]
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Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. Bioprocess and biosystems engineering, 38(7), 1209–1231. Available at: [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Large-scale crystallization of proteins for purification and formulation. Retrieved January 12, 2026, from [Link]
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Uyanik, C., et al. (2005). The stereochemistry of the Grignard reaction of steroidal 4,5-epoxy-3-ketones. Steroids, 70(2), 71–75. Available at: [Link]
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Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 12, 2026, from [Link]
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Concheiro, M., et al. (2017). Stability of synthetic cathinones in oral fluid samples. Forensic science international, 270, 168–173. Available at: [Link]
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MDPI. (n.d.). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]
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Markiewicz, M., et al. (2022). Androgenic Anabolic Steroids Cause Thiol Imbalance in the Vascular Endothelial Cells. Antioxidants, 11(2), 209. Available at: [Link]
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ResearchGate. (n.d.). Thermally stable mesoporous zirconia synthesized using triethanolamine: Effects of synthesis parameters. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis. Retrieved January 12, 2026, from [Link]
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Al-Imam, A., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International journal of legal medicine, 138(2), 709–720. Available at: [Link]
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NIH. (n.d.). Purification, crystallization and preliminary crystallographic investigation of FrnE, a disulfide oxidoreductase from Deinococcus radiodurans. Retrieved January 12, 2026, from [Link]
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NIH. (n.d.). Recovery and purification process development for monoclonal antibody production. Retrieved January 12, 2026, from [Link]
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NIH. (n.d.). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved January 12, 2026, from [Link]
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NIH. (n.d.). The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Retrieved January 12, 2026, from [Link]
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ChemRxiv. (n.d.). Advances of non-classical crystallization towards self-purification of precious metal nanoparticles mixtures. Retrieved January 12, 2026, from [Link]
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Ainurofiq, A., et al. (2018). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Research in pharmaceutical sciences, 13(2), 93–102. Available at: [Link]
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Preventing Mespirenone degradation during sample preparation
Welcome to the technical support center for Mespirenone analysis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for preventing the degradation of this compound during sample preparation. Ensuring sample integrity is paramount for accurate and reproducible quantification.
This compound, a novel spirolactone-based mineralocorticoid receptor antagonist, requires careful handling to prevent chemical degradation, which can lead to inaccurate analytical results. This document provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and workflow diagrams to maintain the stability of this compound from sample collection to analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is low and inconsistent in plasma samples. What is the most likely cause?
Low and variable recovery is often a primary indicator of analyte degradation. For this compound, the most probable cause is the hydrolysis of its γ-lactone ring, a characteristic vulnerability of spirolactone compounds.[1][2] This reaction is highly sensitive to pH and temperature.
-
pH-Mediated Hydrolysis: The lactone ring is susceptible to opening under both strongly acidic and, particularly, alkaline conditions. Biological samples, if not properly buffered, can have a pH (typically ~7.4 for plasma) that is conducive to slow hydrolysis.
-
Thermal Degradation: Elevated temperatures accelerate chemical reactions, including hydrolysis.[3] Leaving samples at room temperature for extended periods or using heat for evaporation steps can significantly increase degradation.
-
Enzymatic Degradation: Biological matrices like plasma contain various esterases that can enzymatically hydrolyze the lactone ring, contributing to analyte loss.[4]
Q2: What is the optimal pH range for handling and storing this compound solutions and extracts?
To minimize hydrolysis, this compound samples should be maintained in a slightly acidic to a neutral environment, ideally between pH 4.0 and 6.5 .
The rationale is based on the stability profile of similar spirolactone drugs, which demonstrates that the rate of hydrolysis is significantly minimized in this pH range.[1] In basic conditions (pH > 8), the hydroxide ion directly attacks the carbonyl carbon of the lactone, leading to rapid ring-opening. While more stable than in basic conditions, strongly acidic environments (pH < 3) can also catalyze hydrolysis. Therefore, buffering samples immediately after collection or extraction is a critical step. The addition of a small amount of an appropriate buffer, such as citrate or phosphate, can be an effective preventative measure.[4]
Q3: I suspect my samples are degrading during storage. What are the recommended storage conditions?
Proper storage is crucial for preventing the degradation of this compound in both biological matrices and processed samples.[4][5]
| Storage Type | Temperature | Duration | Key Considerations |
| Short-Term (Processing) | 2-8°C (On Ice/Refrigerated) | < 4 hours | Keep biological samples on ice immediately after collection. Minimize time at room temperature. |
| Short-Term (Autosampler) | 2-8°C | < 24 hours | Use a cooled autosampler. If extracts are not buffered, their stability is limited. |
| Long-Term (Matrix) | -20°C to -80°C | > 24 hours | Flash-freeze plasma/serum samples in an appropriate solvent (e.g., dry ice/isopropanol bath) before transferring to a freezer. Avoid slow freezing, which can cause pH shifts in micro-environments. |
| Long-Term (Extract) | -20°C to -80°C | > 24 hours | Ensure extracts are stored in tightly sealed containers to prevent evaporation and are protected from light. The solvent should be free of reactive impurities. |
Pro-Tip: For long-term storage of plasma samples, consider adding a stabilizing agent or buffer before freezing to maintain an optimal pH.
Q4: Can my choice of organic solvent impact this compound stability during extraction?
Yes, the choice of solvent is important. While common solvents used in protein precipitation (PPT) or liquid-liquid extraction (LLE) like acetonitrile, methanol, and methyl tert-butyl ether (MTBE) are generally compatible, their quality and handling are key.
-
Use High-Purity Solvents: Ensure solvents are HPLC or LC-MS grade. Lower-grade solvents can contain acidic or basic impurities that may alter the sample's micro-pH and catalyze degradation.
-
Avoid Water in Organic Extracts: After extraction, ensure the organic phase is free of residual aqueous buffer. Water can facilitate hydrolysis, even in a predominantly organic environment.
-
Consider Solvent Effects: Protic solvents like methanol could potentially participate in solvolysis reactions if conditions are not controlled, although this is less common than hydrolysis. Using fresh, high-purity solvents minimizes this risk.
Q5: How can I prevent enzymatic degradation of this compound in plasma or serum?
Enzymatic activity is a significant threat in biological matrices.[4] Carboxylesterases, prevalent in plasma, can actively hydrolyze the lactone ring.
-
Immediate Cooling: As soon as the blood sample is collected, place it on ice. Centrifuge at 2-8°C to separate plasma.[4]
-
Prompt Processing: Process the plasma as quickly as possible. The longer the sample sits, even when cooled, the higher the chance of enzymatic degradation.
-
Enzyme Inhibitors: If immediate processing is not feasible, add an esterase inhibitor such as sodium fluoride (NaF) to the collection tube. This is a common and effective strategy for stabilizing ester-containing drugs.
Troubleshooting Guide: Low this compound Recovery
This decision tree provides a logical path to diagnose and solve issues related to poor this compound recovery.
Caption: Troubleshooting flowchart for this compound recovery issues.
Recommended Protocols
Protocol 1: Stabilized Protein Precipitation Workflow for this compound from Human Plasma
This protocol is optimized to minimize degradation during sample cleanup for LC-MS analysis. Common extraction techniques for steroids include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[6]
Caption: Recommended sample preparation workflow for this compound.
Step-by-Step Methodology:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., Sodium Fluoride).
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Stabilization: Immediately transfer the plasma to a clean tube and place it on ice. If not processed immediately, freeze at -80°C.
-
Protein Precipitation:
-
To 100 µL of plasma, add your internal standard.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures the final extract is in the stable pH range.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Analysis: Inject the supernatant directly into the LC-MS system. If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at a temperature no higher than 30°C and reconstitute in a suitable mobile phase.
References
-
Taylor & Francis Online. (2021). Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012. Available at: [Link]
-
ResearchGate. (2025). Stabilizing Drug Molecules in Biological Samples. Available at: [Link]
-
RSC Publishing. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Available at: [Link]
-
PubMed. (n.d.). Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. Available at: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Control of Drug Degradation. Available at: [Link]
-
FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. Available at: [Link]
-
ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Available at: [Link]
-
ResearchGate. (n.d.). Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC. Available at: [Link]
-
Chemistry LibreTexts. (2020). Sample Prep: Performance Enhancing Drugs. Available at: [Link]
-
PubMed. (n.d.). Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC. Available at: [Link]
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ResearchGate. (2018). Stability and removal of spironolactone from wastewater. Available at: [Link]
-
YouTube. (2020). Spironolactone - Mechanism, side effects, precautions. Available at: [Link]
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Refinement of analytical methods for detecting Mespirenone in plasma
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Welcome to the technical support guide for the bioanalysis of mespirenone in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the development and validation of LC-MS/MS methods for this compound quantification.
Question 1: I'm observing significant signal suppression for this compound. What are the likely causes and how can I mitigate this?
Answer:
Signal suppression, a common manifestation of matrix effects in LC-MS/MS, is a primary challenge in plasma bioanalysis.[1][2] It arises from co-eluting endogenous components in the plasma that interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] For steroid molecules like this compound, the main culprits are often phospholipids.[2][5]
Immediate Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[2][6]
-
Solid-Phase Extraction (SPE): SPE is highly effective for separating steroids from interfering substances in plasma.[7][8] Consider using a polymeric reversed-phase or a more selective mixed-mode cation exchange sorbent.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective. A common approach involves extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) or a mixture of methylene chloride and ethyl acetate.[9][10]
-
Phospholipid Removal Plates: Specialized plates designed to specifically remove phospholipids can be a valuable addition to your sample preparation workflow.[5]
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Ensure baseline separation of this compound from the region where phospholipids typically elute. A longer gradient or a column with a different selectivity (e.g., biphenyl or pentafluorophenyl - PFP) can be beneficial.[11]
-
Divert Flow: If you know the elution window of the interfering components, you can use a divert valve to direct the flow to waste during that time, preventing them from entering the mass spectrometer.
-
Question 2: My this compound peak shape is poor (tailing or fronting). What should I investigate?
Answer:
Poor peak shape can compromise both sensitivity and reproducibility.[12] Several factors related to the sample, chromatography, and instrument can be responsible.
Troubleshooting Checklist:
-
Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase composition is a common cause of peak distortion.[13] Dilute your final extract in a solvent that matches or is weaker than your starting mobile phase conditions.[14]
-
Column Health:
-
Contamination: Plasma extracts can be "dirty," leading to a buildup of contaminants on the column frit or head.[13] Try flushing the column according to the manufacturer's instructions or replacing the guard column.[14]
-
Column Void: High pH mobile phases can dissolve the silica backbone of the column, leading to a void at the inlet and causing peak splitting or tailing.[13]
-
-
Secondary Interactions: this compound, being a steroid, can have secondary interactions with active sites on the silica surface of the column. Adding a small amount of a buffer or an ion-pairing agent to the mobile phase can help mitigate this.[14]
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the autosampler, column, and mass spectrometer can contribute to peak broadening.[13]
Question 3: I'm concerned about the stability of this compound in my plasma samples. What are the best practices for sample handling and storage?
Answer:
Analyte stability is a critical parameter in bioanalytical method validation.[15][16] Degradation of this compound can lead to underestimation of its concentration.
Key Stability Considerations:
-
Short-Term Stability: It's crucial to establish the stability of this compound in whole blood at room temperature and 4°C to understand how long samples can be left unprocessed after collection.[17] Immediate centrifugation and separation of plasma is always recommended.[18]
-
Freeze-Thaw Stability: this compound concentrations should be evaluated after multiple freeze-thaw cycles (typically 3-5 cycles) to simulate sample retrieval from storage.
-
Long-Term Stability: For long-term storage, plasma samples should be kept at -70°C or lower.[19] The stability of this compound should be confirmed for the expected duration of the study.[20][21]
-
Stock Solution Stability: The stability of this compound in the solvent used for stock and working solutions should also be assessed.
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex analytical challenges.
Guide 1: Overcoming Persistent Matrix Effects
If basic troubleshooting for signal suppression is unsuccessful, a more systematic approach is required.
Workflow for Investigating and Mitigating Matrix Effects:
Caption: Systematic workflow for troubleshooting matrix effects.
In-Depth Explanation:
-
Quantify the Matrix Effect: The first step is to quantitatively assess the extent of the matrix effect using the post-extraction spike method.[1] This involves comparing the analyte response in a post-spiked plasma extract to the response in a neat solution at the same concentration. A matrix factor is calculated, and a value significantly different from 1.0 indicates a considerable matrix effect.
-
Enhance Sample Cleanup: If the matrix effect is confirmed, the most impactful intervention is often to improve the sample preparation.
-
Solid-Phase Extraction (SPE): If you are using a standard C18 SPE, consider switching to a mixed-mode sorbent that utilizes both reversed-phase and ion-exchange mechanisms for enhanced selectivity. This can be particularly effective in removing phospholipids.
-
Liquid-Liquid Extraction (LLE): Experiment with different extraction solvents and pH conditions to optimize the partitioning of this compound into the organic phase while leaving interfering components in the aqueous phase.[22]
-
-
Modify Liquid Chromatography: The goal is to chromatographically separate this compound from the co-eluting interferences.
-
Alternative Column Chemistry: A biphenyl or PFP column can offer different selectivity for steroids compared to a standard C18 phase, potentially resolving this compound from the matrix components.[11]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If matrix effects cannot be completely eliminated, a SIL-IS is the gold standard for compensation. A SIL-IS (e.g., this compound-d4) will have nearly identical chromatographic and ionization behavior to the unlabeled analyte. Therefore, any signal suppression or enhancement experienced by the analyte will also be experienced by the SIL-IS, leading to an accurate analyte/IS ratio and reliable quantification.
Guide 2: Improving Low Recovery During Sample Preparation
Low and inconsistent recovery can severely impact the sensitivity and precision of your assay.[15]
Troubleshooting Low Recovery:
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Protein Binding Disruption (for SPE & LLE) | Increase the volume or strength of the protein precipitating agent (e.g., acetonitrile, methanol). Ensure thorough vortexing. | This compound may be bound to plasma proteins. Incomplete precipitation will result in the loss of analyte with the protein pellet. |
| Suboptimal SPE Elution | Increase the percentage of organic solvent in the elution buffer. Try a stronger elution solvent (e.g., methanol vs. acetonitrile). Ensure the elution volume is sufficient. | The elution solvent may not be strong enough to desorb all the this compound from the SPE sorbent. |
| Incorrect pH for LLE | Adjust the pH of the aqueous phase to ensure this compound is in a neutral state, maximizing its partitioning into the organic solvent. | The extraction efficiency of LLE is highly dependent on the ionization state of the analyte. |
| Analyte Adsorption | Use low-binding microcentrifuge tubes and pipette tips. Silanized glass vials can also be beneficial. | Steroids can be "sticky" and adsorb to plastic and glass surfaces, especially at low concentrations. |
| Evaporation to Dryness Issues | Avoid overly aggressive heating during the evaporation step. Reconstitute the dried extract in a solvent with a high percentage of organic to ensure complete re-dissolution. | Over-drying can make the analyte difficult to redissolve. Incomplete redissolution is a common source of low recovery. |
Part 3: Experimental Protocols
These protocols provide a starting point for method development and should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is based on a generic reversed-phase SPE method for steroids and offers a good balance of cleanup and recovery.[7][11]
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound and internal standard (IS) stock solutions
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Zinc Sulfate solution (2% in water)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 200 µL of 2% zinc sulfate solution to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Dry the sorbent bed under high vacuum for 2-5 minutes to remove residual water.
-
-
Elution:
-
Elute the this compound and IS from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram for SPE Protocol:
Caption: Step-by-step workflow for the SPE of this compound.
Protocol 2: Recommended LC-MS/MS Parameters
These are typical starting parameters for the analysis of this compound. Optimization will be required for your specific LC-MS/MS system.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 or Biphenyl, 2.1 x 50 mm, < 3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 40% B, ramp to 95% B over 5 min, hold for 1 min, return to 40% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The first step in method development would be to infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (n.d.). Retrieved from [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Retrieved from [Link]
-
Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed. (2008). Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. (2021). Retrieved from [Link]
-
Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed. (2007). Retrieved from [Link]
-
Solid Extraction of Steroid Conjugates from Plasma and Milk - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. (n.d.). Retrieved from [Link]
-
Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS - Pragolab. (n.d.). Retrieved from [Link]
-
Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed. (n.d.). Retrieved from [Link]
-
Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples - Portal de Revistas da USP. (n.d.). Retrieved from [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (n.d.). Retrieved from [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018). Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from [Link]
-
An HPLC method for the determination of ng mifepristone in human plasma - ResearchGate. (n.d.). Retrieved from [Link]
-
Solvent optimization for liquid-liquid extraction with AMS COSMO-RS - YouTube. (2022). Retrieved from [Link]
-
Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC - NIH. (2014). Retrieved from [Link]
-
Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey - PubMed. (n.d.). Retrieved from [Link]
-
Meropenem Stability in Human Plasma at −20 °C: Detailed Assessment of Degradation. (2021). Retrieved from [Link]
-
Dispersive Liquid–Liquid Micro Extraction: An Analytical Technique Undergoing Continuous Evolution and Development—A Review of the Last 5 Years - MDPI. (n.d.). Retrieved from [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know - YouTube. (2018). Retrieved from [Link]
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen - ACTA Pharmaceutica Sciencia. (n.d.). Retrieved from [Link]
-
Feasibility of a liquid-phase microextraction sample clean-up and LC-MS/MS screening method for selected anabolic steroid glucuronides in biological samples | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Plasma free Metanephrines Quantitation with Automated Online Sample Preparation and a LCMS Method - YouTube. (2012). Retrieved from [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Retrieved from [Link]
-
Short-term stability of free metanephrines in plasma and whole blood - PubMed. (2020). Retrieved from [Link]
-
What Is Method Validation In The Context Of LC-MS? - Chemistry For Everyone - YouTube. (n.d.). Retrieved from [Link]
-
Analytical Methods for the Determination of Neuroactive Steroids - MDPI. (n.d.). Retrieved from [Link]
-
Stability of chemical and immunochemical analytes in uncentrifuged plasma samples. (n.d.). Retrieved from [Link]
-
Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed. (2020). Retrieved from [Link]
-
Comparison of plasma and dry blood spots as samples for the determination of nitisinone (NTBC) by high-performance liquid chromatography-tandem mass spectrometry. Study of the stability of the samples at different temperatures - PubMed. (n.d.). Retrieved from [Link]
-
Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC. (2020). Retrieved from [Link]
-
Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed. (2022). Retrieved from [Link]
-
Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - MDPI. (n.d.). Retrieved from [Link]
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- 8. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. | Semantic Scholar [semanticscholar.org]
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Mespirenone Off-Target Effects in Cell Culture: A Technical Support Guide
This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mespirenone in cell culture experiments. Our goal is to equip scientists with the knowledge to anticipate, identify, and mitigate potential off-target effects, ensuring data integrity and experimental success. This compound, a steroidal mineralocorticoid receptor (MR) antagonist, is a valuable tool for studying MR signaling. However, like many small molecules, it can interact with unintended cellular targets, leading to confounding results. This guide is structured to address specific issues you may encounter and provides the scientific reasoning behind our recommended troubleshooting steps.
I. Understanding this compound's Pharmacology in a Cellular Context
Before delving into troubleshooting, it is crucial to understand the key pharmacological properties of this compound that can influence its activity in cell culture.
This compound is a prodrug , meaning it is administered in an inactive form and is converted to its active metabolites within the body. In cell culture systems, the metabolic capacity of your chosen cell line will determine the conversion rate of this compound to its active forms. The primary active metabolite responsible for its MR antagonism is 7α-thiomethylspironolactone (7α-TMS) [1]. Therefore, when interpreting your experimental results, you are primarily observing the effects of 7α-TMS and other potential metabolites.
The structural similarity of this compound to other steroid hormones is the primary reason for potential off-target effects. Older steroidal MRAs, such as spironolactone, are known to interact with other steroid receptors, including the androgen and progesterone receptors[2][3]. While specific selectivity data for this compound against a full panel of steroid receptors is not extensively available, its structural class suggests a potential for similar cross-reactivity.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding off-target effects of this compound in cell culture.
Q1: My cells are showing a decrease in viability after this compound treatment, even at low concentrations. Is this an expected on-target effect or a sign of off-target cytotoxicity?
A1: While high concentrations of any compound can induce cytotoxicity, a significant decrease in cell viability at concentrations intended to be selective for MR antagonism warrants investigation. The observed effect could be due to:
-
Off-target cytotoxicity: this compound or its metabolites may be interacting with other cellular components essential for cell survival.
-
On-target effects in your specific cell model: In some cell types, prolonged or potent MR blockade might interfere with essential cellular processes, leading to decreased viability.
To distinguish between these possibilities, we recommend a multi-pronged approach outlined in the troubleshooting section below, including comparing this compound with other MR antagonists and performing specific cytotoxicity assays.
Q2: I am observing unexpected changes in gene expression unrelated to known MR target genes. What could be the cause?
A2: This is a strong indicator of off-target effects. Potential causes include:
-
Cross-reactivity with other steroid receptors: this compound's active metabolite, 7α-TMS, is known to have antiandrogenic properties, meaning it can bind to the androgen receptor[4]. It may also interact with progesterone and glucocorticoid receptors, leading to the modulation of genes regulated by these receptors.
-
Non-canonical signaling: this compound could be influencing signaling pathways independent of direct receptor binding. For instance, some MRAs have been shown to have effects on DNA damage response pathways[4][5].
We provide a workflow below to help identify the specific off-target pathway.
Q3: My reporter assay for MR activity is showing inconsistent results or a high background signal with this compound.
A3: Inconsistent reporter assay results can be frustrating. Several factors could be at play:
-
Metabolism of this compound: The conversion of this compound to its active metabolite, 7α-TMS, may vary between experiments depending on cell density, passage number, and media conditions, leading to variable antagonist activity.
-
Compound stability: The stability of this compound and its metabolites in your cell culture media over the course of your experiment could be a factor[6][7].
-
Interference with the reporter system: Steroidal compounds can sometimes interfere with luciferase-based reporter systems[5][8].
The troubleshooting section provides specific steps to address these issues.
III. Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific experimental issues.
Troubleshooting Scenario 1: Unexplained Cell Death or Morphological Changes
You observe a dose-dependent decrease in cell viability (e.g., via MTT or other viability assays) or unexpected changes in cell morphology after this compound treatment.
Step 1: Confirm Cytotoxicity with a Panel of Assays
Relying on a single viability assay can be misleading[9][10][11]. It's important to use multiple assays that measure different cellular parameters.
| Assay | Principle | Interpretation |
| MTT/XTT Assay | Measures metabolic activity (mitochondrial reductase function). | A decrease suggests reduced metabolic activity, which can be due to cytotoxicity or cytostatic effects. |
| Trypan Blue Exclusion | Measures cell membrane integrity. | An increase in stained cells indicates membrane damage and cell death. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells. | An increase in LDH in the culture medium is a marker of cytotoxicity. |
| Annexin V/PI Staining | Differentiates between apoptotic (Annexin V positive) and necrotic (PI positive) cells. | Provides insight into the mechanism of cell death. |
Step 2: Compare with a Structurally Different MR Antagonist
To determine if the observed effect is specific to this compound's chemical structure or a general consequence of MR antagonism, compare its effects with a non-steroidal MRA like Finerenone or Eplerenone[8]. If the non-steroidal MRA does not induce the same cytotoxic effect at concentrations that effectively block MR, it strongly suggests an off-target effect of this compound.
Step 3: Investigate Potential Off-Target Mechanisms
If off-target cytotoxicity is suspected, investigate the following common mechanisms:
-
Mitochondrial Toxicity: Mitochondrial dysfunction is a frequent cause of drug-induced toxicity[12][13][14].
-
Oxidative Stress: Many compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage[1].
Experimental Workflow for Investigating Cytotoxicity
Caption: Workflow to dissect on-target vs. off-target cytotoxicity.
Troubleshooting Scenario 2: Ambiguous Gene Expression or Reporter Assay Data
Your results show modulation of genes not typically associated with MR signaling, or your MR reporter assay is behaving unexpectedly.
Step 1: Validate with a Secondary Assay
If you are using a reporter gene assay, validate your findings with a more direct measure of target gene expression, such as quantitative PCR (qPCR) for known MR-regulated genes.
Step 2: Assess Cross-Reactivity with Other Steroid Receptors
Given this compound's steroidal structure, cross-reactivity is a primary suspect.
Experimental Protocol: Steroid Receptor Cross-Reactivity Assessment
This can be assessed using commercially available cell lines engineered to express a specific steroid receptor (e.g., Androgen Receptor, Progesterone Receptor, Glucocorticoid Receptor) and a corresponding luciferase reporter.
-
Cell Seeding: Plate the reporter cell lines in a 96-well plate.
-
Treatment: Treat the cells with a dose-response of this compound or its active metabolite, 7α-TMS. Include a known agonist and antagonist for each receptor as positive and negative controls.
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Perform a luciferase assay according to the manufacturer's protocol.
-
Data Analysis: A significant change in luciferase activity in the presence of this compound indicates cross-reactivity with that specific steroid receptor.
Signaling Pathway for Steroid Receptor Cross-Reactivity
Caption: Potential on- and off-target signaling of this compound.
Step 3: Consider Non-Canonical Signaling Pathways
If cross-reactivity with other steroid receptors does not explain your results, this compound may be acting on other signaling pathways. Recent studies have shown that some MRAs can influence pathways involved in the DNA damage response[4][5]. Investigating the phosphorylation status of key signaling proteins (e.g., via Western blot or phospho-protein arrays) can provide clues.
IV. Best Practices for Using this compound in Cell Culture
To minimize the risk of off-target effects and ensure reproducible results, we recommend the following best practices:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired level of MR antagonism in your specific cell model to reduce the likelihood of off-target binding.
-
Consider the Active Metabolite: Whenever possible, use the active metabolite, 7α-thiomethylspironolactone (7α-TMS), directly in your experiments to bypass the variability of metabolic conversion.
-
Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Monitor Cell Health: Regularly assess cell morphology and viability throughout your experiments.
-
Ensure Compound Stability: Be mindful of the potential degradation of this compound and its metabolites in cell culture media over time. Consider refreshing the media with fresh compound for longer-term experiments[6][7].
By following the guidance in this technical support center, researchers can more confidently navigate the complexities of using this compound in cell culture and generate high-quality, reliable data.
V. References
-
Spironolactone but not Eplerenone Exacerbates Cisplatin Nephrotoxicity. (2019). bioRxiv. [Link]
-
Spironolactone affects DNA damage response in cancer and cancer stem... (n.d.). ResearchGate. [Link]
-
Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response. (2019). Oncogene. [Link]
-
Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. (2024). PubMed. [Link]
-
Spironolactone-induced agranulocytosis: a case report. (2003). PubMed. [Link]
-
Spironolactone-induced agranulocytosis. (n.d.). PubMed. [Link]
-
Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. (1987). PubMed. [Link]
-
Investigating the efficacy of mineralocorticoid receptor antagonists for cardiovascular outcomes in different diseases. (n.d.). PMC. [Link]
-
Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. (1991). PubMed. [Link]
-
Why can't I get reproducible results in cell based assays? (2021). ResearchGate. [Link]
-
Effects of aldosterone and mineralocorticoid receptor blockade on intracellular electrolytes. (n.d.). PubMed. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). MDPI. [Link]
-
Addressing Sources of Error in the Cell Viability Measurement Process. (2023). NIST. [Link]
-
On-target and off-target-based toxicologic effects. (n.d.). PubMed. [Link]
-
Antiadipogenic Effects of the Mineralocorticoid Receptor Antagonist Drospirenone: Potential Implications for the Treatment of Metabolic Syndrome. (2010). ResearchGate. [Link]
-
On-target and Off-target-based Toxicologic Effects. (2025). ResearchGate. [Link]
-
Why do my MTT assay results sometimes show cell viability of more than 100%, or more than the control? (2014). ResearchGate. [Link]
-
Schematic illustration of mineralocorticoid receptor-mediated signaling... (n.d.). ResearchGate. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Effects of different regimes of metyrapone on steroid production by a patient with a corticotrophin secreting bronchogenic carcinoma. (n.d.). PMC. [Link]
-
Dual sites of inhibition by metyrapone of human adrenal steroidogenesis: correlation of in vivo and in vitro studies. (n.d.). PubMed. [Link]
-
Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. (n.d.). MDPI. [Link]
-
Mesotrione: a new selective herbicide for use in maize. (n.d.). PubMed. [Link]
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Mespirenone Technical Support Center: Strategies to Minimize Progestogenic Side Effects in Research
Welcome to the technical support center for researchers working with Mespirenone. This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate and minimize the potential progestogenic side effects of this compound in your experimental settings. As a steroidal mineralocorticoid receptor (MR) antagonist, this compound offers a valuable tool for studying the roles of the MR in various physiological and pathological processes. However, like other steroidal MRAs, understanding and controlling for off-target effects, particularly on the progesterone receptor (PR), is crucial for the integrity and interpretation of your research findings.
Understanding this compound and Its Progestogenic Potential
This compound was developed as a next-generation aldosterone antagonist with the aim of having increased antimineralocorticoid potency and reduced antiandrogenic and progestogenic activity compared to spironolactone.[1] A critical aspect of this compound's pharmacology is that it functions as a prodrug. Following administration, it is rapidly metabolized into active forms, with the 7α-thiomethyl metabolite being a significant contributor to its anti-aldosterone activity.[2]
Progestogenic side effects of steroidal MRAs arise from their structural similarity to progesterone, allowing them to bind to and sometimes activate the progesterone receptor (PR). These off-target effects can be a significant confounding factor in research, particularly in studies related to reproductive biology, endocrinology, and cancer.
This guide will provide you with the necessary tools to dissect the MR-mediated effects of this compound from any potential PR-mediated activities in your specific research models.
Frequently Asked Questions (FAQs)
Here we address common questions researchers encounter when working with this compound and its potential progestogenic side effects.
Q1: What are the known progestogenic side effects of steroidal MRAs like this compound?
A1: Progestogenic side effects are primarily associated with the activation of the progesterone receptor. In a clinical context, this can manifest as menstrual irregularities, breast tenderness, and mood changes. In a research setting, these effects can translate to unexpected changes in gene expression, cell proliferation, or physiological responses in hormone-sensitive tissues and cell lines. For instance, in breast cancer cell lines, progestogenic compounds can influence cell growth and the expression of PR-target genes.
Q2: How does the progestogenic activity of this compound compare to that of Spironolactone?
A2: this compound was specifically designed to have a more favorable side-effect profile than spironolactone, including reduced progestogenic activity.[1] However, the degree of this reduction in a research context may depend on the specific experimental model and the concentrations of this compound and its active metabolites. It is crucial for researchers to empirically determine the progestogenic potential in their own systems.
Q3: this compound is a prodrug. How does this affect the assessment of its progestogenic side effects?
A3: The prodrug nature of this compound is a critical consideration. The parent compound may have a different receptor binding profile than its active metabolites.[2] Therefore, when evaluating progestogenic effects, it is important to consider the activity of both this compound and its major active metabolites, such as 7α-thiomethylspironolactone. In in vitro studies, this may necessitate the synthesis or acquisition of the active metabolites for direct testing. In in vivo studies, the metabolic profile of the chosen animal model will influence the exposure to these active compounds.
Q4: What are the first steps I should take to assess the potential for progestogenic side effects in my experiments?
A4: The initial step is to determine the expression of both the mineralocorticoid receptor (MR) and the progesterone receptor (PR) in your experimental system (cell line or animal tissue). This can be done using techniques like qPCR, Western blotting, or immunohistochemistry. If both receptors are present, there is a potential for off-target progestogenic effects. The next step would be to perform functional assays to assess the activation of PR by this compound and its metabolites.
Troubleshooting Guide: Differentiating MR- and PR-Mediated Effects
This section provides guidance on how to troubleshoot and interpret experimental results when you suspect progestogenic side effects are influencing your data.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected changes in the expression of known progesterone-responsive genes (e.g., SGK1, FKBP5) in response to this compound. | This compound or its metabolites are activating the progesterone receptor in your model system. | 1. Confirm PR expression: Verify the presence of PR in your cells or tissue. 2. Use a PR antagonist: Co-treat with a specific PR antagonist, such as mifepristone (RU486). If the gene expression changes are reversed, it indicates a PR-mediated effect. 3. Test active metabolites: If possible, test the effects of this compound's active metabolites on the expression of these genes. |
| This compound induces cell proliferation in a hormone-sensitive cell line (e.g., breast cancer cells) that is not consistent with its known MR-antagonist activity. | The observed proliferation is a progestogenic effect mediated through the PR. | 1. Perform a proliferation assay with a PR antagonist: Co-incubate the cells with this compound and a PR antagonist. A reduction in proliferation would confirm a PR-mediated mechanism. 2. Use a PR-negative cell line: As a negative control, test the effect of this compound on a similar cell line that does not express PR. |
| Inconsistent or variable results in in vivo studies using different animal models. | Differences in the metabolism of this compound between animal species, leading to varying levels of active metabolites with different MR/PR selectivity. | 1. Characterize the metabolic profile: If feasible, analyze the plasma or tissue concentrations of this compound and its major metabolites in your animal model. 2. Select an appropriate animal model: Choose a model with a metabolic profile that is as close as possible to humans or is well-characterized for steroid metabolism. |
Experimental Protocols
To rigorously assess and minimize the progestogenic side effects of this compound, we recommend the following key experiments.
Protocol 1: Competitive Radioligand Binding Assay
This assay will allow you to determine the binding affinity (Ki) of this compound and its metabolites for both the mineralocorticoid and progesterone receptors.
Objective: To quantify the relative binding affinities of test compounds for MR and PR.
Materials:
-
Radiolabeled ligands: [³H]-Aldosterone for MR and [³H]-Progesterone or a synthetic progestin like [³H]-R5020 for PR.
-
Unlabeled competitors: Aldosterone, progesterone, this compound, and its active metabolites.
-
Receptor source: Cytosol preparations from tissues known to express high levels of MR (e.g., kidney) and PR (e.g., uterus), or cell lysates from engineered cell lines overexpressing either MR or PR.
-
Assay buffer and scintillation cocktail.
Procedure:
-
Receptor Preparation: Prepare cytosol or cell lysates containing the receptor of interest.
-
Assay Setup: In a multi-well plate, combine a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled competitor (your test compounds).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and then use the Cheng-Prusoff equation to determine the Ki value.
Protocol 2: Reporter Gene Assay
This cell-based assay measures the functional activation or inhibition of MR and PR by your test compounds.
Objective: To determine if this compound or its metabolites act as agonists or antagonists of MR and PR.
Materials:
-
A suitable host cell line with low endogenous steroid receptor activity (e.g., HEK293, U2OS).
-
Expression plasmids for full-length human MR or PR.
-
A reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter (e.g., MMTV promoter with GRE/PRE elements).
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent, cell culture media, and luciferase assay reagents.
Procedure:
-
Cell Transfection: Co-transfect the host cell line with the receptor expression plasmid, the reporter plasmid, and the control plasmid.
-
Cell Plating: Plate the transfected cells into a multi-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound, its metabolites, or control compounds (agonists and antagonists for MR and PR).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the test compound to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation
To facilitate the interpretation of your results, we recommend summarizing your quantitative data in a clear and structured table.
Table 1: Comparative Receptor Binding and Functional Activity Profile
| Compound | MR Binding Affinity (Ki, nM) | PR Binding Affinity (Ki, nM) | MR Functional Activity (EC50/IC50, nM) | PR Functional Activity (EC50/IC50, nM) |
| Aldosterone | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| Progesterone | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| Spironolactone | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| This compound | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| 7α-thiomethyl-spironolactone | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
This table should be populated with the data generated from your competitive binding and reporter gene assays.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, we provide the following diagrams created using Graphviz (DOT language).
Caption: Workflow for in vitro assessment of this compound's progestogenic activity.
Caption: Signaling pathways illustrating this compound's intended MR antagonism and potential off-target PR effects.
References
-
Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. The Journal of Endocrinology, 234(1), T125–T140. [Link]
-
Hildebrand, M., Krause, W., Kühne, G., & Hoyer, G. A. (1987). Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. Xenobiotica, 17(5), 623–634. [Link]
Sources
Technical Support Center: Method Validation for Mespirenone Quantification in Biological Matrices
Introduction
Welcome to the technical support center for the bioanalytical method validation of Mespirenone. This compound is a novel, non-steroidal mineralocorticoid receptor antagonist, and its accurate quantification in biological matrices such as plasma, serum, and urine is fundamental to understanding its pharmacokinetic (PK) and toxicokinetic (TK) profiles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on developing, validating, and troubleshooting a robust LC-MS/MS method for this compound quantification. As your Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to empower you to generate reliable and reproducible data that meets stringent regulatory standards.
This document provides a comprehensive framework for method validation, detailed troubleshooting guides for common issues, and a list of frequently asked questions. Every protocol and recommendation herein is designed to create a self-validating system, ensuring the integrity of your analytical results.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the development and application of an LC-MS/MS method for this compound.
Q1: Poor Signal Intensity or No this compound Peak Detected
Possible Causes & Step-by-Step Solutions:
-
Improper Mass Spectrometer Tuning:
-
Explanation: The mass spectrometer may not be optimized for this compound's specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Solution:
-
Prepare a fresh, pure solution of this compound (and its stable-isotope labeled internal standard, if available) in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer to optimize the precursor and product ion masses (Q1 and Q3), as well as instrument parameters like collision energy and declustering potential.
-
Ensure the method is set to the correct ionization polarity (positive or negative ion mode), which should be determined during initial method development.
-
-
-
Suboptimal Chromatographic Conditions:
-
Explanation: this compound may be eluting too early (with the solvent front and matrix interferences) or too late (with excessive peak broadening), or it may be irreversibly binding to the column.
-
Solution:
-
Adjust Mobile Phase Gradient: If the peak is broad, consider a steeper gradient. If it elutes too early, start with a lower percentage of organic solvent.
-
Evaluate Column Chemistry: A standard C18 column is a good starting point, but if retention is poor, consider a different chemistry (e.g., C8, Phenyl-Hexyl).
-
Check Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and retention of this compound. Experiment with small amounts of additives like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).[1]
-
-
-
Inefficient Sample Extraction:
-
Explanation: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be effectively recovering this compound from the biological matrix.
-
Solution:
-
Perform a recovery experiment by comparing the peak area of an analyte spiked into the matrix before extraction to that of an analyte spiked into the extracted blank matrix after extraction.[2]
-
If recovery is low, optimize the extraction parameters. For LLE, try different organic solvents. For SPE, test different sorbents and elution solvents.
-
-
Q2: High Background Noise or Interfering Peaks
Possible Causes & Step-by-Step Solutions:
-
Matrix Effects:
-
Explanation: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[3][4][5] This is a major challenge in LC-MS/MS bioanalysis.[6]
-
Solution:
-
Improve Chromatographic Separation: Adjust the gradient to better separate this compound from the region where matrix components, particularly phospholipids, typically elute.
-
Enhance Sample Cleanup: Protein precipitation is a fast but "dirty" method. Consider switching to a more selective technique like solid-phase extraction (SPE) to remove a wider range of interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.
-
-
-
System Contamination:
-
Explanation: Contaminants can build up in the LC system (e.g., injector, column, tubing) or the mass spectrometer source, leading to high background noise.
-
Solution:
-
Systematic Cleaning: Flush the LC system with a strong solvent wash (e.g., a sequence of water, methanol, isopropanol, and then re-equilibrate with the mobile phase).
-
Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components (e.g., spray shield, orifice).
-
Inject Blanks: Run several injections of blank solvent to ensure the system is clean before analyzing samples.[7]
-
-
Q3: Inconsistent or Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Step-by-Step Solutions:
-
Column Overload or Degradation:
-
Explanation: Injecting too high a concentration of the analyte can saturate the column, leading to peak fronting. Over time, the column's stationary phase can degrade, causing peak tailing.
-
Solution:
-
Dilute the Sample: If fronting is observed at high concentrations, dilute the sample to fall within the linear range of the method.
-
Replace the Column: If peak shape degrades for all samples, the column may be at the end of its life. Install a new column and a guard column to protect it.
-
-
-
Incompatibility Between Injection Solvent and Mobile Phase:
-
Explanation: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in peak distortion.
-
Solution:
-
Match Solvents: Ideally, the injection solvent should be the same as, or weaker than, the initial mobile phase.
-
Reduce Injection Volume: If changing the solvent is not feasible, reducing the injection volume can minimize this effect.
-
-
-
Secondary Interactions:
-
Explanation: Peak tailing can occur if this compound interacts with active sites (e.g., residual silanols) on the column packing material.
-
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns are designed to minimize these secondary interactions.
-
Adjust Mobile Phase pH: Adding a small amount of an acidic or basic modifier can help to protonate or deprotonate the analyte and/or the silanols, reducing unwanted interactions.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key parameters to assess during a full bioanalytical method validation?
A full validation for a chromatographic method should include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[8] These parameters are essential to demonstrate that the method is suitable for its intended purpose.[9]
Q2: What is the matrix effect, and how is it quantitatively assessed?
The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components in the sample matrix.[5][10] It can cause ion suppression (decreased signal) or enhancement (increased signal).[3][4] It is quantitatively assessed by calculating the Matrix Factor (MF) using the post-extraction addition method.[10]
-
Matrix Factor (MF) = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Q3: What are the acceptance criteria for accuracy and precision during validation?
According to FDA and EMA guidelines, for accuracy, the mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantitation (LLOQ), where it should be within ±20%. For precision, the coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[11][12]
Q4: How should the stability of this compound in biological matrices be evaluated?
Stability testing is crucial to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis.[12] The following stability experiments should be conducted:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Confirm stability at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage.
-
Processed Sample Stability: Determine the stability of the analyte in the processed sample (e.g., in the autosampler).[2]
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]
Q5: What is carryover and how can it be minimized?
Carryover refers to the appearance of an analyte signal in a blank sample that is injected after a high-concentration sample.[13] It can adversely affect the accuracy of subsequent samples. To minimize carryover:
-
Optimize the Injector Wash: Use a strong, appropriate solvent in the needle wash/flush solution.
-
Modify Chromatography: Sometimes, altering the mobile phase or gradient can help to elute all of the analyte from the column in one run.
-
Inject Blanks: Strategically place blank injections after high-concentration samples in the analytical run to monitor and control for carryover.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction addition method to determine the Matrix Factor (MF).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its IS at low and high concentrations (e.g., LQC and HQC levels) into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples from at least six different sources through the entire extraction procedure. Spike this compound and its IS into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix for Recovery): Spike this compound and its IS into the blank biological matrix before the extraction procedure at the same concentrations. (This set is used for recovery assessment).
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Mean Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
The %CV of the IS-Normalized MF across the different matrix sources should be ≤15%.
-
Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Minimum Requirement | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analyze at least 6 different blank matrix lots. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the reproducibility of the method. | 3 validation runs with calibration standards and QCs at 4 levels (LLOQ, Low, Mid, High). | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: %CV ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on analyte ionization. | Evaluate in at least 6 different matrix lots at Low and High QC levels. | The %CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To measure the efficiency of the extraction procedure. | Evaluate at Low, Mid, and High QC levels. | Recovery should be consistent and reproducible (though it does not need to be 100%). |
| Stability | To ensure the analyte is stable during sample handling and storage. | Freeze-thaw, bench-top, long-term, and processed sample stability. | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |
| Dilution Integrity | To verify that diluting a sample with a concentration above the ULOQ provides accurate results. | Dilute a high-concentration sample with blank matrix. | Accuracy and precision of the diluted sample must be within ±15%.[14] |
Part 4: Visualizations
Diagram 1: Bioanalytical Method Validation Workflow
This diagram illustrates the logical flow of experiments during a full method validation process.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. fda.gov [fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. droracle.ai [droracle.ai]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fda.gov [fda.gov]
- 12. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Mespirenone vs. Spironolactone: A Comparative Guide to Mineralocorticoid Receptor Antagonism in Aldosterone-Induced Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of mespirenone and spironolactone in the context of preventing aldosterone-induced hypertension. Drawing upon available preclinical data, we will explore their mechanisms of action, comparative efficacy, and key pharmacological differences. This document is intended to serve as a technical resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Introduction: The Role of Aldosterone in Hypertension
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure through its action on the mineralocorticoid receptor (MR) in the kidneys.[1] Activation of the MR leads to sodium and water retention and potassium excretion, ultimately increasing blood volume and, consequently, blood pressure.[2] Inappropriate elevation of aldosterone levels is a key contributor to the pathophysiology of certain forms of hypertension. Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone, representing a targeted therapeutic strategy for managing aldosterone-dependent hypertension.[1]
Spironolactone, a well-established steroidal MRA, has been in clinical use for decades. However, its non-selective nature can lead to side effects. This compound, a newer, structurally related steroidal MRA, was developed with the aim of improved potency and selectivity. Although its clinical development was discontinued in Phase II trials, preclinical data offers valuable insights into its potential as an MRA.[3]
Mechanism of Action: Competitive Antagonism of the Mineralocorticoid Receptor
Both this compound and spironolactone are competitive antagonists of the mineralocorticoid receptor.[3][4] They bind to the MR, preventing aldosterone from binding and activating the receptor. This inhibition blocks the downstream signaling cascade that leads to the expression of genes involved in sodium and water reabsorption in the kidneys.[2]
Signaling Pathway of Aldosterone and its Blockade by MRAs
Sources
- 1. researchgate.net [researchgate.net]
- 2. The use of plasma aldosterone and urinary sodium to potassium ratio as translatable quantitative biomarkers of mineralocorticoid receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncardia.com [ncardia.com]
A Comparative Analysis of Mespirenone and Eplerenone on Mineralocorticoid Receptor Binding
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Mineralocorticoid Receptor as a Therapeutic Target
The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a pivotal role in regulating electrolyte balance and blood pressure primarily through its interaction with the steroid hormone aldosterone.[1] Dysregulation of the MR signaling pathway is implicated in a range of cardiovascular and renal diseases, making it a critical target for therapeutic intervention. Mineralocorticoid receptor antagonists (MRAs) are a class of drugs designed to block the effects of aldosterone, thereby mitigating the downstream pathological consequences of MR overactivation.[2]
This guide provides a comparative analysis of two steroidal MRAs: Mespirenone and Eplerenone. While both compounds are derivatives of spironolactone, the first-generation MRA, they exhibit distinct pharmacological profiles. This analysis will delve into their binding affinities for the MR, their selectivity against other steroid receptors, and the underlying structural features that govern these properties. The objective is to provide researchers and drug development professionals with a comprehensive understanding of these two compounds to inform future research and therapeutic strategies.
Unveiling the Binding Affinity: A Head-to-Head Look at this compound and Eplerenone
The cornerstone of an MRA's efficacy lies in its affinity for the mineralocorticoid receptor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in in vitro binding assays. A lower value indicates a higher binding affinity.
Eplerenone: A Profile of Moderate Affinity
Eplerenone, a second-generation MRA, was developed to offer improved selectivity over spironolactone.[3][4] In vitro studies have consistently shown that Eplerenone possesses a lower affinity for the MR compared to spironolactone, with reports suggesting a 10- to 40-fold reduction in binding.[4][5] One study utilizing a transactivation assay reported an IC50 value of 990 nM for Eplerenone's ability to antagonize aldosterone-induced MR activation.[6] This places Eplerenone in the category of a moderate affinity MRA.
This compound: An Enigma in In Vitro Binding
This compound, another derivative of spironolactone, is described as a potent mineralocorticoid antagonist.[7] An in vivo study in healthy volunteers suggested that this compound is approximately 6-fold more potent than spironolactone in its natriuretic effects.[7] However, a thorough review of the scientific literature reveals a significant gap: a lack of publicly available in vitro binding affinity data (Ki or IC50 values) for this compound's interaction with the mineralocorticoid receptor. This absence of direct quantitative measurement makes a precise head-to-head comparison with Eplerenone's in vitro affinity challenging.
| Compound | Mineralocorticoid Receptor (MR) Binding Affinity |
| Eplerenone | IC50: 990 nM (in a transactivation assay)[6] |
| This compound | No in vitro data available. Reported to be ~6x more potent than spironolactone in vivo.[7] |
The Critical Aspect of Selectivity: Beyond the Mineralocorticoid Receptor
The clinical utility of an MRA is not solely defined by its affinity for the MR. Off-target binding to other steroid receptors, such as the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR), can lead to undesirable side effects.[3][4] Therefore, a high degree of selectivity for the MR is a crucial attribute for a well-tolerated MRA.
Eplerenone: A Paradigm of High Selectivity
A key advantage of Eplerenone is its significantly improved selectivity profile compared to spironolactone.[8][9] It exhibits a much lower affinity for both the androgen and progesterone receptors, which is the molecular basis for its reduced incidence of hormonal side effects like gynecomastia and menstrual irregularities.[3][4]
| Receptor | Eplerenone: Relative Binding Affinity |
| Androgen Receptor (AR) | Very Low |
| Progesterone Receptor (PR) | Very Low |
| Glucocorticoid Receptor (GR) | Very Low[10] |
This compound: A Selectivity Profile Yet to Be Fully Characterized
Similar to the binding affinity data, there is a notable lack of published in vitro data detailing the selectivity profile of this compound against the androgen, progesterone, and glucocorticoid receptors. While its structural similarity to spironolactone might suggest some potential for cross-reactivity, the specific modifications in the this compound molecule could also confer a unique selectivity profile that remains to be experimentally determined.
Structure-Activity Relationship: Decoding the Molecular Architecture
The differences in binding affinity and selectivity between this compound and Eplerenone can be attributed to their distinct chemical structures, both originating from the spironolactone scaffold.
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Receptor Preparation: Prepare a source of the mineralocorticoid receptor, typically from cell lines engineered to overexpress the receptor or from tissue homogenates known to be rich in MR (e.g., kidney).
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone).
-
Competition: To separate wells, add increasing concentrations of the unlabeled test compounds (this compound or Eplerenone).
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
This functional assay measures the ability of a compound to antagonize the transcriptional activity of the MR. It provides a measure of a compound's functional potency (EC50 or IC50) in a cellular context.
Caption: Workflow of a cell-based reporter gene assay for MR antagonists.
Step-by-Step Protocol for a Luciferase Reporter Assay:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect them with two plasmids: one expressing the full-length human mineralocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.
-
Cell Plating: Plate the transfected cells into a multi-well plate.
-
Treatment: Treat the cells with a fixed concentration of aldosterone to stimulate MR activity. In parallel, treat cells with aldosterone plus increasing concentrations of the test antagonists (this compound or Eplerenone).
-
Incubation: Incubate the cells to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Assay: Measure the activity of the reporter protein (e.g., light emission from luciferase) using a luminometer.
-
Data Analysis: Plot the reporter activity against the antagonist concentration to determine the IC50 value, representing the concentration at which the antagonist inhibits 50% of the aldosterone-induced reporter activity.
Conclusion and Future Directions
This comparative analysis highlights the distinct pharmacological profiles of this compound and Eplerenone. Eplerenone is a well-characterized MRA with moderate affinity for the MR and, crucially, high selectivity, which translates to a favorable side-effect profile in clinical use. In contrast, this compound is a potent MRA in vivo, but a significant knowledge gap exists regarding its in vitro binding affinity and selectivity.
For the research and drug development community, this presents both a challenge and an opportunity. There is a clear need for comprehensive in vitro studies to fully characterize the pharmacological profile of this compound. Such studies, employing standardized radioligand binding and reporter gene assays, would provide the missing quantitative data to allow for a direct and robust comparison with Eplerenone and other MRAs. A deeper understanding of this compound's structure-activity relationship could also provide valuable insights for the design of next-generation MRAs with optimized potency and selectivity. Until such data becomes available, the selection between these two agents for research purposes must be guided by the existing, albeit incomplete, information, with Eplerenone offering a more predictable and well-defined tool for studying selective MR antagonism.
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A Comparative Analysis of the Antiandrogenic Properties of Mespirenone and Finasteride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of androgen-related research and therapeutics, a nuanced understanding of the mechanisms and potencies of various antiandrogenic compounds is paramount. This guide provides a detailed comparative analysis of two such compounds: Mespirenone, a steroidal antimineralocorticoid with antiandrogenic properties, and Finasteride, a well-established 5α-reductase inhibitor. While this compound's clinical development was discontinued, its unique profile warrants a retrospective validation against a benchmark agent like Finasteride to inform future drug discovery efforts in this domain.
Introduction: Two Distinct Approaches to Androgen Modulation
This compound and Finasteride represent two fundamentally different strategies for mitigating the effects of androgens. This compound, a derivative of spironolactone, was investigated for its potential as an antimineralocorticoid but also demonstrated notable antiandrogenic activity.[1] In contrast, Finasteride's mechanism is highly specific, targeting the enzymatic conversion of testosterone to its more potent form, dihydrotestosterone (DHT).[2][3] This guide will dissect these differences through a detailed examination of their mechanisms of action, supported by in vitro and in vivo experimental frameworks.
Mechanisms of Action: A Tale of Two Pathways
The antiandrogenic effects of this compound and Finasteride are rooted in their distinct interactions with the androgen signaling pathway.
This compound: A Competitive Androgen Receptor Antagonist
This compound exerts its antiandrogenic effects primarily by acting as a competitive antagonist of the androgen receptor (AR). Though direct quantitative data for this compound is scarce due to its discontinued development, its close structural and functional analog, drospirenone, provides valuable insights. Drospirenone has been shown to possess antiandrogenic activity by blocking testosterone from binding to the androgen receptor.[4][5] This direct competition at the receptor level prevents the conformational changes required for receptor activation and subsequent translocation to the nucleus to regulate gene expression.
The androgen signaling pathway and the inhibitory action of this compound are illustrated below:
Finasteride: A Potent Inhibitor of 5α-Reductase
Finasteride's antiandrogenic activity stems from its potent and specific inhibition of the 5α-reductase enzyme, particularly the type II isozyme.[6][7][8] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), in tissues such as the prostate gland, hair follicles, and skin.[4] By blocking this conversion, finasteride significantly reduces circulating and tissue levels of DHT, thereby decreasing androgenic stimulation of these target organs.[3][9] It is important to note that finasteride does not directly interact with the androgen receptor.[10]
The mechanism of action for Finasteride is depicted in the following diagram:
In Vitro Comparative Analysis
To quantitatively assess the antiandrogenic potential of this compound and Finasteride, a series of in vitro assays are indispensable.
Androgen Receptor Competitive Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Experimental Protocol:
-
Preparation of Cytosol: Rat ventral prostate tissue is homogenized in a buffer to isolate the cytosol containing the androgen receptors.
-
Competitive Binding: A constant concentration of a radiolabeled androgen, such as [³H]-R1881 (a synthetic androgen), is incubated with the prostate cytosol in the presence of increasing concentrations of the test compounds (this compound or Finasteride).
-
Separation of Bound and Unbound Ligand: The mixture is then treated to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity for the androgen receptor.
Expected Outcomes and Comparative Insights:
Based on data from its analog drospirenone and the parent compound spironolactone, this compound is expected to exhibit competitive binding to the androgen receptor.[4][11] In contrast, Finasteride is not expected to show significant binding to the androgen receptor in this assay.[10] For a more complete comparison, a known androgen receptor antagonist like cyproterone acetate, with a reported IC50 of approximately 7.1 nM, can be used as a positive control.[12]
| Compound | Predicted IC50 (Androgen Receptor Binding) | Mechanism |
| This compound | Expected in the nanomolar range (based on analogs) | Competitive AR Antagonist |
| Finasteride | >10,000 nM | 5α-Reductase Inhibitor |
| Cyproterone Acetate | ~7.1 nM[12] | Competitive AR Antagonist |
5α-Reductase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the enzymatic activity of 5α-reductase.
Experimental Protocol:
-
Enzyme Source: Microsomes containing 5α-reductase are prepared from human prostate tissue or a cell line expressing the enzyme.
-
Enzymatic Reaction: The enzyme is incubated with a substrate, such as [¹⁴C]-testosterone, in the presence of increasing concentrations of the test compounds.
-
Product Separation: The reaction products, including [¹⁴C]-DHT, are separated from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactive DHT produced is quantified.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Expected Outcomes and Comparative Insights:
Finasteride is a potent inhibitor of 5α-reductase type II, with a reported IC50 in the low nanomolar range.[13] this compound, being a direct androgen receptor antagonist, is not expected to significantly inhibit 5α-reductase activity.[7]
| Compound | Predicted IC50 (5α-Reductase Inhibition) | Mechanism |
| This compound | High micromolar to no inhibition | Competitive AR Antagonist |
| Finasteride | ~4.2 nM (Type II)[13] | 5α-Reductase Inhibitor |
In Vivo Validation of Antiandrogenic Effects
Animal models are crucial for validating the in vitro findings and assessing the physiological consequences of antiandrogenic activity.
The Hershberger Assay
The Hershberger assay is a standardized in vivo screening method to identify substances with androgenic or antiandrogenic activity.[6][8][14]
Experimental Protocol:
-
Animal Model: Immature, castrated male rats are used to minimize endogenous androgen levels.
-
Treatment: The animals are treated with a constant dose of an androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues. Concurrently, different groups of animals are treated with varying doses of the test compounds (this compound and Finasteride).
-
Endpoint Measurement: After a set treatment period (typically 10 days), the animals are euthanized, and the weights of specific androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are measured.
-
Data Analysis: A statistically significant reduction in the weight of these tissues in the groups treated with the test compound compared to the group treated with testosterone alone indicates antiandrogenic activity.
Expected Outcomes and Comparative Insights:
Both this compound and Finasteride are expected to demonstrate antiandrogenic activity in the Hershberger assay, but through their distinct mechanisms. This compound will antagonize the effect of the administered testosterone at the receptor level in all androgen-dependent tissues. Finasteride will primarily affect tissues with high 5α-reductase activity, such as the prostate and seminal vesicles, by preventing the conversion of testosterone to the more potent DHT.
| Compound | Expected Effect on Androgen-Dependent Tissue Weight | Primary Mechanism in this Model |
| This compound | Dose-dependent decrease in all tissues | Androgen receptor antagonism |
| Finasteride | Significant decrease, particularly in prostate and seminal vesicles | Inhibition of DHT production |
Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Model
This model is particularly relevant for evaluating compounds intended to treat conditions like BPH.[2][15][16]
Experimental Protocol:
-
Animal Model: Adult male rats are castrated to remove endogenous androgens.
-
Induction of BPH: After a recovery period, the castrated rats are treated with daily injections of testosterone to induce prostatic growth, mimicking BPH.
-
Treatment: Different groups of BPH-induced rats are then treated with this compound, Finasteride, or a vehicle control.
-
Endpoint Measurement: After several weeks of treatment, the animals are euthanized, and the prostates are excised and weighed. Histological analysis can also be performed to assess changes in prostatic architecture.
-
Data Analysis: A reduction in prostate weight and improvement in histological parameters in the treated groups compared to the BPH control group indicate efficacy.
Expected Outcomes and Comparative Insights:
Both compounds are anticipated to reduce prostate weight in this model. Finasteride's efficacy is well-established in reducing prostate size by inhibiting DHT production.[2] this compound, by blocking androgen receptor activation, would also be expected to inhibit testosterone-driven prostate growth. A direct comparison in this model would provide valuable data on their relative potencies in a disease-relevant context.
Discussion and Future Perspectives
This comparative guide outlines the distinct antiandrogenic profiles of this compound and Finasteride. This compound acts as a direct androgen receptor antagonist, while Finasteride inhibits the production of the potent androgen DHT. This fundamental difference in their mechanisms of action dictates their expected performance in various in vitro and in vivo models.
While Finasteride has a well-defined and narrow therapeutic window, primarily for conditions driven by DHT, this compound's broader antiandrogenic activity at the receptor level, coupled with its antimineralocorticoid properties, suggests a different, albeit unrealized, therapeutic potential. The discontinuation of this compound's clinical development, likely due to a variety of factors, leaves a gap in our understanding of its full clinical profile.
The experimental frameworks detailed in this guide provide a robust methodology for the head-to-head comparison of these and other novel antiandrogenic compounds. Such comparative studies are essential for elucidating structure-activity relationships and for the rational design of next-generation androgen modulators with improved efficacy and safety profiles.
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Mespirenone: A Comparative Analysis of Steroid Hormone Receptor Cross-Reactivity
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of steroidal mineralocorticoid receptor (MR) antagonists, achieving high selectivity is a paramount objective to minimize off-target effects and enhance therapeutic indices. Mespirenone (ZK 94679), a potent MR antagonist, has been recognized for its improved side-effect profile compared to its predecessor, spironolactone. This guide provides a comprehensive comparison of this compound's cross-reactivity with other key steroid hormone receptors—the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR)—against a panel of relevant alternative compounds. By presenting supporting experimental data and detailed methodologies, this document serves as a critical resource for researchers and drug development professionals engaged in the study of steroidal compounds and their receptor interactions.
Introduction: The Imperative of Receptor Selectivity
Steroid hormones exert their myriad physiological effects by binding to specific intracellular receptors, which then act as ligand-activated transcription factors to modulate gene expression. The structural similarities among steroid hormones and their cognate receptors often lead to cross-reactivity, where a compound designed to target one receptor also binds to and elicits a response from others. This lack of selectivity can result in undesirable side effects. For instance, the first-generation MR antagonist, spironolactone, is notorious for its antiandrogenic and progestogenic side effects due to its significant affinity for the AR and PR.
The development of subsequent generations of MR antagonists, such as eplerenone and this compound, has been driven by the goal of enhancing selectivity for the MR, thereby mitigating these off-target effects. Understanding the precise binding affinities and functional activities of these compounds at various steroid receptors is crucial for predicting their clinical performance and guiding the development of novel therapeutics with superior safety profiles. A 1986 study by Losert and colleagues highlighted that this compound was developed with the aim of having reduced antiandrogenic and progestogenic potency when compared to spironolactone.
This guide delves into the comparative cross-reactivity of this compound, providing a quantitative analysis of its binding affinity for the MR, GR, AR, and PR alongside established and clinically relevant compounds.
Assessing Steroid Receptor Cross-Reactivity: Methodologies
To quantitatively assess the binding affinity and functional activity of a compound at a specific receptor, two primary in vitro assays are widely employed: competitive radioligand binding assays and cell-based transcriptional activation (reporter) assays.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a high-affinity radiolabeled ligand. The resulting data is used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of affinity.
-
Receptor Preparation: A source of the target receptor is required. This can be in the form of purified recombinant receptor, cell lysates from cells overexpressing the receptor, or tissue homogenates known to be rich in the receptor of interest.
-
Incubation: A fixed concentration of a high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-aldosterone for MR, [³H]-dexamethasone for GR, [³H]-dihydrotestosterone for AR, or [³H]-progesterone for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Cell-Based Transcriptional Activation (Reporter) Assay
This functional assay measures the ability of a compound to either activate (agonist) or block (antagonist) the transcriptional activity of a steroid hormone receptor. Cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a hormone-responsive promoter.
-
Cell Culture and Transfection: A suitable mammalian cell line that has low to no endogenous expression of the target receptor is used. These cells are co-transfected with two plasmids: an expression vector for the full-length steroid hormone receptor and a reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene.
-
Compound Treatment: The transfected cells are treated with the test compound alone (to assess agonist activity) or in combination with a known agonist (to assess antagonist activity) at various concentrations.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: For agonist assays, the reporter activity is plotted against the compound concentration to determine the EC50 (half-maximal effective concentration). For antagonist assays, the inhibition of the agonist-induced response is plotted to determine the IC50.
A Comparative Analysis of Mespirenone and Drospirenone in Preclinical Models of Polycystic Ovary Syndrome (PCOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Hyperandrogenism in PCOS and the Role of Antiandrogenic Progestins
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder in women of reproductive age, frequently characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. The excessive androgen production is a key driver of many clinical manifestations, including hirsutism, acne, and menstrual irregularities. Consequently, antiandrogenic progestins have emerged as a cornerstone in the management of PCOS symptoms. This guide provides a comparative overview of the preclinical efficacy of two such progestins, Mespirenone and Drospirenone, based on available data from animal models. While direct head-to-head studies in PCOS models are not available, this analysis synthesizes their individual pharmacological profiles to offer insights for researchers in the field.
Drospirenone, a fourth-generation progestin, is well-established in clinical practice for the treatment of PCOS, valued for its antiandrogenic and antimineralocorticoid properties.[1][2] this compound, a steroidal antimineralocorticoid of the spirolactone group, has been investigated in preclinical studies and exhibits a distinct endocrine profile with both progestogenic and antiandrogenic activities.[3][4] Understanding the nuances of their mechanisms and effects in animal models is crucial for the development of next-generation therapies for PCOS.
Mechanism of Action: A Tale of Two Spirolactone Derivatives
Both this compound and Drospirenone are derivatives of spironolactone and exert their effects through interactions with steroid hormone receptors. However, their receptor binding affinities and resulting biological activities show notable differences.
Drospirenone acts as an agonist at the progesterone receptor, exerting its progestogenic effects. Its antiandrogenic activity stems from its ability to antagonize the androgen receptor, thereby blocking the actions of testosterone and other androgens.[5] Additionally, drospirenone possesses antimineralocorticoid activity, counteracting the effects of aldosterone.[2]
This compound , like drospirenone, is a potent antimineralocorticoid.[4][6] Its antiandrogenic activity is considered weaker than that of spironolactone but still significant.[3][4] this compound also demonstrates notable progestogenic and antigonadotropic activity.[4] Studies in cynomolgus monkeys have shown that this compound can decrease serum testosterone and luteinizing hormone (LH) levels, suggesting a centrally mediated effect on the hypothalamic-pituitary-gonadal (HPG) axis.[3]
Caption: Comparative signaling pathways of this compound and Drospirenone.
Comparative Efficacy in Animal Models: A Synthesis of Available Data
Direct comparative efficacy studies of this compound and Drospirenone in animal models of PCOS have not been identified in the reviewed literature. However, by examining their individual effects on key endocrine parameters in various animal studies, we can infer their potential efficacy in a PCOS context.
| Feature | This compound | Drospirenone |
| Antiandrogenic Activity | Weaker than spironolactone, but significant.[3][4] | Demonstrated anti-androgenic effects in preclinical studies.[7][8] |
| Progestogenic Activity | Potent, 2- to 3-fold that of spironolactone.[4] | Effective progestin used in oral contraceptives.[5] |
| Antimineralocorticoid Activity | Potent, 3.3-fold more potent than spironolactone.[4] | Possesses antimineralocorticoid properties.[2] |
| Effect on Testosterone | Decreased serum testosterone levels in cynomolgus monkeys.[3] | Shown to decrease testosterone levels in women with PCOS.[7] |
| Effect on LH | Decreased serum LH levels in cynomolgus monkeys.[3] | As part of a combined oral contraceptive, suppresses LH.[9] |
| PCOS Animal Model Data | No specific studies identified. | Preclinical studies show anti-androgenic activity relevant to PCOS.[7][8] |
Insights from the Data:
This compound's ability to reduce both testosterone and LH levels in primates suggests it could be effective in addressing the hyperandrogenism and HPG axis dysregulation characteristic of PCOS.[3] Its potent progestogenic activity would also be beneficial for cycle regulation. The weaker antiandrogenic activity compared to spironolactone might be a consideration, though its central effects on gonadotropins could compensate for this.
Drospirenone's established antiandrogenic efficacy in both preclinical and clinical settings provides a strong rationale for its use in PCOS.[2][7][8] Its mechanism of action directly targets the androgen receptor, which is a key therapeutic target in hyperandrogenic states.
Experimental Protocols: Inducing and Evaluating PCOS in Animal Models
The development of robust and reproducible animal models is critical for evaluating novel therapeutics for PCOS. The following are standard methodologies for inducing PCOS in rodents and the subsequent analyses to assess treatment efficacy.
PCOS Induction in Rodent Models
Two common methods for inducing a PCOS-like phenotype in rodents are the use of letrozole, a non-steroidal aromatase inhibitor, and dehydroepiandrosterone (DHEA), an androgen precursor.
Letrozole-Induced PCOS Model:
Caption: Workflow for Letrozole-induced PCOS model in rodents.
Dehydroepiandrosterone (DHEA)-Induced PCOS Model:
Caption: Workflow for DHEA-induced PCOS model in rodents.
Biochemical and Histological Analyses
To evaluate the efficacy of this compound or Drospirenone in these models, a comprehensive set of analyses is required:
-
Hormonal Profile: Measurement of serum levels of testosterone, LH, follicle-stimulating hormone (FSH), and estradiol using enzyme-linked immunosorbent assays (ELISA) or other validated methods.
-
Ovarian Histology: Ovaries are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess follicular development, the presence of cystic follicles, and the thickness of the theca and granulosa cell layers.
-
Metabolic Parameters: Assessment of glucose tolerance, insulin sensitivity, and lipid profiles to investigate the metabolic aspects of PCOS.
Conclusion and Future Directions
While direct comparative data in PCOS animal models is lacking, the individual pharmacological profiles of this compound and Drospirenone suggest that both compounds have the potential to be effective in treating the hyperandrogenic and reproductive symptoms of PCOS. Drospirenone's efficacy is supported by extensive clinical use and preclinical data demonstrating its antiandrogenic properties. This compound presents an interesting profile with its dual action of reducing both LH and testosterone, which warrants further investigation in the context of PCOS.
Future preclinical studies should aim to directly compare the efficacy of this compound and Drospirenone in established PCOS animal models. Such studies should include a comprehensive evaluation of their effects on hormonal, ovarian, and metabolic parameters. This will provide a clearer understanding of their relative therapeutic potential and inform the design of future clinical trials for novel PCOS treatments.
References
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Mathur, R., Levin, O., & Azziz, R. (2008). Use of ethinylestradiol/drospirenone combination in patients with the polycystic ovary syndrome. Therapeutics and Clinical Risk Management, 4(2), 487–492. [Link]
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This compound. In: Wikipedia. Retrieved January 12, 2026, from [Link]
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Mathur, R., Levin, O., & Azziz, R. (2008). Use of ethinylestradiol/drospirenone combination in patients with the polycystic ovary syndrome. Therapeutics and Clinical Risk Management, 4(2), 487–492. [Link]
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Opoku, J., Kalimi, M., Agarwal, M., & Qureshi, D. (1991). Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. American Journal of Physiology-Endocrinology and Metabolism, 260(2), E269-E271. [Link]
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Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125–T140. [Link]
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Mancinelli, A., Di Massimo, C., De Angelis, C., & Lello, S. (2020). Evaluation of different antiandrogenic progestins on clinical and biochemical variables in polycystic ovary syndrome. The European Journal of Contraception & Reproductive Health Care, 25(3), 176–181. [Link]
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Hildebrand, M., Krause, W., Kühne, G., & Hoyer, G. A. (1987). Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. Xenobiotica, 17(5), 623–634. [Link]
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Mancinelli, A., Di Massimo, C., De Angelis, C., & Lello, S. (2020). Evaluation of different antiandrogenic progestins on clinical and biochemical variables in polycystic ovary syndrome. IRIS UPO. [Link]
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Guido, M., Romualdi, D., Giuliani, M., Sbracia, M., Campagna, G., & Lanzone, A. (2004). Drospirenone for the treatment of hirsute women with polycystic ovary syndrome: a clinical, endocrinological, metabolic pilot study. The Journal of Clinical Endocrinology & Metabolism, 89(6), 2817–2823. [Link]
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Piacenti, I., et al. (2025). Use of progestin-only drospirenone-based pills in hyperandrogenic women with polycystic ovary syndrome. Gynecological Endocrinology. [Link]
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Li, X., et al. (2022). Effects of drospirenone and ethinylestradiol tablets (II) combined with metformin on the composition of gut microbiota in polycystic ovary syndrome with insulin resistance. Frontiers in Endocrinology, 13, 961774. [Link]
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Caldwell, A. S. L., et al. (2017). Antiandrogen Treatment Ameliorates Reproductive and Metabolic Phenotypes in the Letrozole-Induced Mouse Model of PCOS. Endocrinology, 158(8), 2382–2395. [Link]
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Bonne, C., & Raynaud, J. P. (1975). Antiandrogenic effect of spirolactones: mechanism of action. Molecular and Cellular Endocrinology, 2(1), 59–67. [Link]
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A Comparative Guide to the Metabolic Stability of Mespirenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mineralocorticoid receptor antagonists (MRAs), achieving a favorable metabolic profile is a critical determinant of a drug candidate's therapeutic success and safety. This guide provides a comprehensive comparative analysis of the metabolic stability of Mespirenone and its key structural analogs: Spironolactone, Canrenone, Eplerenone, and Drospirenone. By synthesizing available preclinical data, we aim to offer an in-depth perspective on the structure-metabolism relationships within this important class of therapeutic agents.
The Critical Role of Metabolic Stability in MRA Development
Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, clearance, and oral bioavailability. For MRAs, which are often administered for chronic conditions such as hypertension and heart failure, a predictable and stable metabolic profile is paramount. Rapid metabolism can lead to a short duration of action, necessitating frequent dosing and potentially causing fluctuations in plasma concentrations. Conversely, excessively slow metabolism can result in drug accumulation and an increased risk of adverse effects. Understanding the metabolic fate of these compounds is therefore a cornerstone of rational drug design and lead optimization.
Experimental Approaches to Assessing Metabolic Stability
To evaluate the metabolic stability of this compound and its analogs, a suite of well-established in vitro experimental models is employed. These assays provide crucial data on the intrinsic clearance of a compound, a measure of the inherent ability of the liver to metabolize a drug.
Liver Microsome Stability Assay
This assay is a workhorse in early drug metabolism studies. Liver microsomes are subcellular fractions of the liver that are enriched in cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for Phase I metabolism of most drugs.
Rationale: By incubating the test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH), we can determine the rate of disappearance of the parent drug. This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow: Liver Microsome Stability Assay
Approaches for identifying specific CYP450 enzymes in drug metabolism.
Comparative Metabolic Profiles
The following sections detail the known metabolic characteristics of this compound and its key analogs. While direct head-to-head comparative in vitro studies are limited in the public domain, a synthesis of available data provides valuable insights.
This compound
This compound is known to be a prodrug, exhibiting a short half-life and high plasma clearance following intravenous administration. [1]After oral administration, the unchanged compound is often undetectable. [1]Its pharmacological activity is largely attributed to its active metabolites. The primary metabolic pathway involves the modification of the 7α-sulfur substituent.
-
Key Metabolite: The 7α-thiomethyl metabolite is a major active metabolite with a significantly longer half-life (approximately 6 hours in rats) compared to the parent compound. [1]This metabolite is a significant contributor to the overall pharmacological effect of this compound. [1]* Other Metabolites: Other identified metabolites also retain the 7α-sulfur substituent, such as a sulfinylmethyl group. [1]
Spironolactone
Spironolactone, a closely related spirolactone, is also extensively metabolized, and its effects are mediated by its active metabolites. [2][3]
-
Major Active Metabolites:
-
Canrenone: Formed by the removal of the 7α-thioacetyl group. [3] * 7α-thiomethylspironolactone (TMS): A sulfur-containing metabolite that is a major contributor to the antimineralocorticoid activity. [2][4] * 6β-hydroxy-7α-thiomethylspironolactone (HTMS): Another active sulfur-containing metabolite. [2]* Metabolic Enzymes: The conversion of spironolactone to its metabolites is a complex process. The formation of 7α-thio-spironolactone, a precursor to TMS, can occur in both liver and kidney microsomes. [5]Further metabolism of canrenone by adrenal enzymes like CYP11B1 and CYP11B2 has also been reported. [3]
-
Canrenone
Canrenone is a major active metabolite of spironolactone and is also used as a drug itself in some regions. [1]It has a longer half-life than spironolactone.
Eplerenone
Eplerenone is a second-generation MRA designed for greater selectivity for the mineralocorticoid receptor. It has a shorter half-life compared to the active metabolites of spironolactone and does not have any significant active metabolites. [6]
-
Metabolic Pathway: Eplerenone is primarily metabolized by CYP3A4. [6]This makes it susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme.
Drospirenone
Drospirenone is a synthetic progestin derived from spironolactone and also possesses antimineralocorticoid activity.
-
Metabolism: Drospirenone undergoes extensive metabolism. Its two main metabolites are the acid form of drospirenone (formed by opening the lactone ring) and 4,5-dihydrodrospirenone-3-sulfate. These major metabolites are considered pharmacologically inactive.
Structure-Metabolism Relationships
The structural differences between these analogs directly influence their metabolic fate and, consequently, their pharmacokinetic profiles.
Metabolic Hotspots and Structural Modifications
Key metabolic transformations of Spironolactone.
-
The 7α-substituent: The thioacetyl group at the 7α position of Spironolactone is a primary site of metabolism, leading to the formation of canrenone and the active sulfur-containing metabolites. This compound's structure, which also features a 7α-sulfur substituent, follows a similar metabolic fate, highlighting this position as a key determinant of metabolism for this class of compounds.
-
The C17-spirolactone ring: The opening of this ring is a metabolic pathway for Drospirenone, leading to an inactive metabolite. The integrity of this ring is crucial for mineralocorticoid receptor antagonism.
-
Epoxy group at C9-C11: The introduction of a 9,11α-epoxy group in Eplerenone, along with other modifications, alters its metabolic profile, leading to inactive metabolites and a primary dependence on CYP3A4 for clearance.
Quantitative Comparison of In Vitro Metabolic Stability
| Compound | In Vitro Half-life (t½) | In Vitro Intrinsic Clearance (CLint) | Primary Metabolizing Enzymes | Key Active Metabolites |
| This compound | Short (Prodrug) | High | Likely multiple CYPs | 7α-thiomethyl derivative |
| Spironolactone | Short | High | Multiple CYPs, other enzymes | Canrenone, 7α-thiomethylspironolactone, 6β-hydroxy-7α-thiomethylspironolactone |
| Canrenone | Moderate | Moderate | CYP11B1, CYP11B2 | - |
| Eplerenone | Moderate | Moderate | CYP3A4 | None |
| Drospirenone | Moderate | Moderate | Multiple pathways | None (major metabolites are inactive) |
Note: This table provides a qualitative comparison. Quantitative values for half-life and intrinsic clearance from direct head-to-head in vitro studies are needed for a more precise comparison.
Conclusion and Future Directions
The metabolic stability of this compound and its analogs is intricately linked to their chemical structures. This compound, like its predecessor Spironolactone, functions as a prodrug, relying on metabolic activation to exert its therapeutic effects through more stable and active metabolites. In contrast, Eplerenone was designed to have a more straightforward metabolic profile with no active metabolites, albeit with a strong dependence on CYP3A4.
For drug development professionals, these findings underscore the importance of early and comprehensive metabolic profiling. Future research should focus on direct head-to-head in vitro metabolic stability studies of this compound and a wider range of its analogs in human-derived systems (e.g., human liver microsomes and hepatocytes). Such studies would provide the much-needed quantitative data to build robust structure-metabolism relationship models. Furthermore, detailed CYP450 reaction phenotyping of this compound is essential to predict potential drug-drug interactions and to guide the development of next-generation MRAs with optimized pharmacokinetic and safety profiles.
References
- Hildebrand, M., Krause, W., Kühne, G., & Hoyer, G. A. (1987). Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. Xenobiotica, 17(5), 623-634.
- Pudliner, P. M., & Colby, H. D. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition, 14(5), 627-631.
- Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125-T140.
- Barrera-Chimal, J., et al. (2021). Differentiation between emerging non-steroidal and established steroidal mineralocorticoid receptor antagonists: head-to-head comparisons of pharmacological and clinical characteristics.
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Wikipedia. (n.d.). 7α-Thiomethylspironolactone. [Link]
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- Cook, C. S., et al. (2003). Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans. Drug Metabolism and Disposition, 31(11), 1448-1455.
- Gardiner, P., et al. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. Journal of Clinical Pharmacology, 29(4), 342-347.
- Fromm, M. F., et al. (1994). Spironolactone: metabolism and action. Cardiovascular Drugs and Therapy, 8(2), 263-268.
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A Comparative Guide to the Potency of Mespirenone and Novel Non-Steroidal Mineralocorticoid Receptor Antagonists
This guide provides a comprehensive analysis of the steroidal mineralocorticoid receptor antagonist (MRA) Mespirenone, benchmarking its potency against a new generation of non-steroidal MRAs, including finerenone, esaxerenone, apararenone, and KBP-5074. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cardiorenal diseases.
Introduction: The Evolving Landscape of Mineralocorticoid Receptor Antagonism
The mineralocorticoid receptor (MR), a nuclear hormone receptor, plays a crucial role in the regulation of electrolyte balance and blood pressure. However, its overactivation is a key driver in the pathophysiology of a range of cardiovascular and renal diseases, promoting inflammation, fibrosis, and endothelial dysfunction.
For decades, steroidal MRAs like spironolactone and its successor eplerenone have been foundational in treating conditions such as heart failure and hypertension. This compound, another steroidal MRA, emerged from efforts to enhance potency and refine the safety profile of this class. More recently, the field has witnessed a paradigm shift with the advent of novel, non-steroidal MRAs. These agents have been meticulously designed to offer high potency and greater selectivity for the MR, thereby minimizing the hormonal side effects associated with their steroidal predecessors. This guide will dissect the comparative potency of this compound and these innovative non-steroidal compounds, supported by established experimental methodologies.
The Mineralocorticoid Receptor Signaling Pathway
Mineralocorticoid receptor antagonists exert their effects by competitively binding to the MR, thereby preventing its activation by aldosterone. This blockade inhibits the translocation of the receptor to the nucleus and the subsequent transcription of pro-inflammatory and pro-fibrotic genes.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Point of MRA Intervention.
Comparative In Vitro Potency of this compound and Novel Non-Steroidal MRAs
The potency of an MRA is fundamentally determined by its binding affinity for the mineralocorticoid receptor, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher binding affinity and greater potency. The following table summarizes the available in vitro potency data for this compound and a selection of novel non-steroidal MRAs.
| Compound | Class | MR Binding Affinity (IC50/Ki) | Selectivity Profile |
| This compound | Steroidal | Potency is attributed to its active 7α-thiomethyl metabolite; specific IC50/Ki values for the metabolite are not readily available in public literature, but it is noted to have marked anti-aldosterone activity.[1] In vivo, this compound was found to be 6-fold more potent than spironolactone in healthy volunteers.[2] | As a steroidal MRA, it is expected to have some affinity for other steroid receptors, though designed for increased potency over spironolactone. |
| Finerenone | Non-steroidal | IC50: 18 nM[3][4][5] | High selectivity (>500-fold) over glucocorticoid, androgen, and progesterone receptors.[4] |
| Esaxerenone | Non-steroidal | High potency and selectivity for MR compared with spironolactone and eplerenone.[6] | High selectivity over other steroid hormone receptors.[6] |
| Apararenone | Non-steroidal | Potent nonsteroidal MRA.[7] | Highly selective.[7] |
| KBP-5074 | Non-steroidal | Increased MR affinity compared to current MRAs.[8] | High selectivity, suggesting reduced risk of endocrine side effects.[9] |
Note: IC50 and Ki values are measures of potency; a lower value signifies higher potency. Selectivity is crucial for minimizing off-target hormonal side effects.
Experimental Protocols for Benchmarking MRA Potency
The determination of MRA potency and efficacy relies on a combination of robust in vitro and in vivo experimental models. These assays are designed to provide a comprehensive understanding of a compound's pharmacological profile.
In Vitro Methodologies
A. Mineralocorticoid Receptor Binding Assay
This assay directly measures the affinity of a compound for the MR.
-
Objective: To determine the inhibition constant (Ki) of the test compound for the MR.
-
Principle: A radiolabeled ligand with known high affinity for the MR (e.g., [³H]-aldosterone) is incubated with a source of MR (e.g., cytosol from rabbit kidney or recombinant human MR).[10] The test compound is added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the MR.
-
Protocol:
-
Prepare a source of MR (e.g., rabbit kidney cytosol).
-
Incubate the MR preparation with a fixed concentration of [³H]-aldosterone.
-
Add the test compound (e.g., this compound, Finerenone) in a range of concentrations.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand (e.g., via filtration).
-
Quantify the radioactivity of the receptor-bound ligand using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.
-
B. Transcriptional Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to antagonize aldosterone-induced gene transcription.
-
Objective: To determine the IC50 of the test compound in a functional cellular context.
-
Principle: A host cell line is engineered to express the human MR and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.[11][12] When the cells are stimulated with aldosterone, the MR is activated and drives the expression of the luciferase reporter. An MRA will compete with aldosterone, leading to a dose-dependent decrease in luciferase activity.
-
Protocol:
-
Plate the MR-reporter cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells for 4-6 hours.[11]
-
Prepare treatment media containing a fixed, sub-maximal concentration of aldosterone (e.g., EC80) and serial dilutions of the test compound.[13]
-
Replace the culture media in the wells with the prepared treatment media.
-
Incubate for 22-24 hours to allow for receptor activation and reporter gene expression.[13]
-
Lyse the cells and add a luciferase detection reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the concentration of the test compound to determine the IC50 value.
-
Caption: Workflow for a Transcriptional Reporter Gene Assay to determine MRA potency.
In Vivo Methodologies
A. Aldosterone-Induced Hypertensive Rat Model
This model is used to assess the in vivo efficacy of MRAs in preventing or reversing hypertension.
-
Objective: To evaluate the effect of the test MRA on blood pressure in an aldosterone-driven model of hypertension.
-
Principle: Chronic infusion of aldosterone in uninephrectomized rats receiving a high-salt diet leads to a sustained increase in blood pressure, mimicking mineralocorticoid-excess hypertension.[14][15][16][17]
-
Protocol:
-
Perform a unilateral nephrectomy (uninephrectomy) on male Sprague-Dawley rats.[17]
-
Allow the animals to recover.
-
Implant osmotic mini-pumps for continuous subcutaneous infusion of aldosterone (e.g., 0.75-1 µ g/hour ).[14][18]
-
Provide the rats with drinking water containing 1% NaCl.[18]
-
Administer the test MRA (e.g., this compound, Finerenone) or vehicle to different groups of animals, typically via oral gavage or mixed in the chow.
-
Monitor systolic blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method.[15]
-
At the end of the study (e.g., 3-4 weeks), collect terminal blood and tissue samples for further analysis.
-
B. Uninephrectomized d-Aldosterone-Salt (HAS) Rat Model
This model is particularly useful for evaluating the organ-protective effects of MRAs beyond blood pressure reduction.
-
Objective: To assess the ability of the test MRA to mitigate aldosterone-induced renal and cardiac injury, including inflammation and fibrosis.
-
Principle: This model, similar to the hypertension model, induces significant end-organ damage, such as glomerular sclerosis, interstitial leukocyte infiltration, and cardiac fibrosis, in addition to hypertension.[19]
-
Protocol:
-
Follow the initial steps of the aldosterone-induced hypertension model (uninephrectomy, aldosterone infusion, high-salt diet).[19]
-
Administer the test MRA or vehicle for the duration of the study (e.g., 28 days).[19]
-
In addition to blood pressure, monitor markers of renal injury, such as urinary albumin excretion.
-
At the end of the study, harvest kidneys and hearts for histological and molecular analysis.
-
Assess renal and cardiac tissues for markers of inflammation (e.g., osteopontin, MCP-1) and fibrosis (e.g., collagen deposition) via immunohistochemistry, in situ hybridization, or RT-PCR.[19]
-
Discussion: The Rationale for Non-Steroidal MRA Development
The progression from steroidal MRAs like this compound to non-steroidal agents such as Finerenone is a clear example of rational drug design aimed at optimizing the benefit-risk profile.
-
Expertise & Experience: While steroidal MRAs are effective, their structural similarity to steroid hormones leads to off-target binding to androgen and progesterone receptors, resulting in undesirable side effects like gynecomastia. This compound was developed to enhance potency over earlier steroidal agents, but the fundamental challenge of selectivity remained.[2] The development of non-steroidal MRAs was a deliberate strategy to create molecules with a distinct chemical scaffold, thereby eliminating the structural basis for these hormonal side effects.[6]
-
Trustworthiness: The protocols described above represent a self-validating system for MRA evaluation. In vitro binding and functional assays provide a direct measure of a compound's potency at the molecular and cellular level. These findings are then tested for in vivo relevance using animal models that recapitulate key aspects of human cardiorenal disease. A compound that demonstrates high potency and selectivity in vitro is expected to show efficacy with a favorable side effect profile in vivo, and the HAS rat model provides a robust platform to confirm this.
-
Authoritative Grounding: The higher selectivity of non-steroidal MRAs, as demonstrated in preclinical models, has translated into a more favorable safety profile in clinical trials, particularly concerning a lower incidence of hyperkalemia and the absence of sex hormone-related side effects.[20] Finerenone, for instance, binds as a "bulky" antagonist, which inhibits the recruitment of transcriptional cofactors in a manner distinct from steroidal MRAs, potentially contributing to its potent anti-inflammatory and anti-fibrotic effects.[5][21]
Caption: The evolution from steroidal to non-steroidal MRAs.
Conclusion
While this compound represents an advancement within the steroidal MRA class with notable in vivo potency, the new generation of non-steroidal MRAs, including finerenone, esaxerenone, apararenone, and KBP-5074, marks a significant leap forward. Their development has been guided by a deep understanding of the MR signaling pathway and a focus on improving selectivity to mitigate off-target effects. The data indicates that these novel agents possess high potency, comparable or superior to their steroidal predecessors, but with a significantly improved selectivity profile. This combination of potent MR antagonism and enhanced safety underscores their potential to become the new standard of care in the management of cardiorenal diseases. The experimental frameworks detailed in this guide provide the necessary tools for the continued evaluation and development of the next generation of MRAs.
References
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The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction. PMC - PubMed Central. [Link]
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Animals. Bio-protocol. [Link]
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Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. PubMed. [Link]
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Human Mineralocorticoid Receptor. Indigo Biosciences. [Link]
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Human Mineralocorticoid Receptor. Indigo Biosciences. [Link]
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Aldosterone infusion into the rat and dose-dependent changes in blood pressure and arterial ionic transport. American Heart Association Journals. [Link]
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Aldosterone/salt induces renal inflammation and fibrosis in hypertensive rats. PubMed. [Link]
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The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone. PMC - PubMed Central. [Link]
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Human Mineralocorticoid Receptor. Indigo Biosciences. [Link]
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The Nonsteroidal Mineralocorticoid-Receptor-Antagonist Finerenone in Cardiorenal Medicine: A State-of-the-Art Review of the Literature. PMC - PubMed Central. [Link]
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Finerenone : third-generation mineralocorticoid receptor antagonist for the treatment of heart failure and diabetic kidney disease. PubMed. [Link]
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Discovery of Apararenone (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist. PubMed. [Link]
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KBP-5074_Clinical Stage_Pipeline_Science_Our Pipeline. KBP BIOSCIENCES. [Link]
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Esaxerenone, a novel nonsteroidal mineralocorticoid receptor blocker (MRB) in hypertension and chronic kidney disease. PubMed. [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Esaxerenone, a Novel Mineralocorticoid Receptor Antagonist: A Review. PubMed. [Link]
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Expert Opinion on Investigational Drugs Publishes "An Evaluation of KBP-5074 in Advanced CKD with Uncontrolled Hypertension". KBP Biosciences. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Mespirenone
For the diligent researcher, the lifecycle of a compound extends far beyond the final data point. The responsible disposal of investigational drugs like Mespirenone, a potent mineralocorticoid antagonist, is a critical, non-negotiable aspect of laboratory science. It is a process where scientific integrity, safety, and environmental stewardship converge. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the protection of personnel, compliance with regulations, and the preservation of our ecosystem.
Our approach is grounded in the understanding that this compound, while a valuable research tool, is an active pharmaceutical ingredient (API) with the potential for hormonal activity and significant aquatic toxicity. Therefore, it must be managed as a hazardous chemical waste throughout its lifecycle in the laboratory.
The Foundation of Safe Disposal: Hazard Assessment and Regulatory Context
Before any disposal protocol is enacted, a thorough understanding of this compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available in a research setting, its classification as a steroidal compound with hormonal activity necessitates a conservative approach to its handling and disposal.
Key hazardous characteristics of potent APIs like this compound to consider include:
-
Pharmacological Activity: As a mineralocorticoid antagonist, this compound is designed to be biologically active at low concentrations.
-
Environmental Hazard: Steroidal compounds can act as endocrine disruptors in the environment, impacting aquatic life and ecosystems even at trace levels.
-
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA). Research laboratories are required to comply with these regulations to ensure safe and environmentally sound disposal practices.[1][2]
The following table summarizes the key regulatory and safety considerations for this compound disposal:
| Consideration | Description | Primary Regulatory Body/Guideline |
| Waste Classification | This compound-containing waste should be managed as hazardous chemical waste. | EPA (RCRA), OSHA |
| Disposal Method | The primary recommended method is high-temperature incineration at a licensed hazardous waste facility.[3][4] | EPA, Department of Transportation (DOT) |
| Sewering Prohibition | The disposal of hazardous pharmaceutical waste down the drain is strictly prohibited.[5][6][7] | EPA (RCRA Subpart P) |
| Personal Protective Equipment (PPE) | Appropriate PPE must be worn at all times when handling this compound and its waste. | OSHA, Laboratory Safety Guidelines |
| Waste Segregation | This compound waste must be segregated from non-hazardous and other types of chemical waste. | EPA, Institutional Waste Management Plan |
A Step-by-Step Protocol for this compound Disposal
This protocol outlines the essential steps for the safe and compliant disposal of this compound from a research laboratory setting.
Phase 1: Waste Segregation and Collection at the Point of Generation
Proper segregation is the cornerstone of a safe and efficient waste management program.[8]
-
Designated Waste Containers:
-
Utilize clearly labeled, dedicated hazardous waste containers for all this compound-contaminated materials.
-
Containers should be made of a material compatible with the solvents used and have a secure, tight-fitting lid.
-
Label containers with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Types of this compound Waste:
-
Solid Waste: This includes unused or expired pure this compound powder, contaminated personal protective equipment (gloves, lab coats), weighing papers, and disposable labware (pipette tips, centrifuge tubes).
-
Liquid Waste: This encompasses solutions containing this compound, such as stock solutions, experimental samples, and solvent rinses of contaminated glassware.
-
Sharps Waste: Needles and syringes used for dissolving or administering this compound solutions must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
-
Incompatible Wastes:
-
Do not mix this compound waste with other incompatible chemical waste streams. Consult your institution's chemical hygiene plan for specific guidance on incompatible materials.
-
Phase 2: Secure Accumulation and Storage
The area where hazardous waste is stored pending pickup is known as a Satellite Accumulation Area (SAA).
-
SAA Location:
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Container Management:
-
Keep waste containers closed at all times except when adding waste.
-
Ensure containers are in good condition, with no leaks or spills.
-
Do not overfill containers; leave adequate headspace to prevent spills.
-
-
Secondary Containment:
-
Store liquid this compound waste containers in secondary containment trays or bins to capture any potential leaks.
-
Phase 3: Final Disposal via a Licensed Hazardous Waste Contractor
The ultimate destruction of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.
-
Arranging for Pickup:
-
Follow your institution's procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.
-
-
Documentation:
-
Ensure all waste is properly labeled and documented according to your institution's and the contractor's requirements. This may include a hazardous waste manifest.
-
-
Incineration as the Preferred Method:
The following diagram illustrates the decision-making workflow for this compound disposal:
Caption: this compound Disposal Workflow Diagram
Advanced and Emerging Disposal Technologies: A Look into the Future
While incineration remains the current standard for the disposal of potent pharmaceutical waste, ongoing research is exploring more sustainable and targeted methods for the treatment of pharmaceutical-contaminated wastewater. These technologies are particularly relevant for large-scale manufacturing but offer insights into the chemical vulnerabilities of these compounds.
-
Advanced Oxidation Processes (AOPs): Technologies like UV oxidation and Fenton oxidation use highly reactive hydroxyl radicals to break down and mineralize organic pollutants, including hormones and other APIs.[9][10][11] These methods can be highly effective in degrading the chemical structure of this compound.
-
Biodegradation: Research into the use of specific microorganisms to break down steroidal compounds is a promising area.[12][13] While not yet a standard laboratory disposal method, it highlights the potential for bioremediation approaches in the future.
This understanding of advanced degradation pathways reinforces the importance of preventing the release of this compound into the environment, where its persistence can be a significant concern.
Conclusion: A Commitment to Safety and Scientific Responsibility
The proper disposal of this compound is not a mere procedural afterthought; it is an integral part of responsible scientific conduct. By adhering to a rigorous protocol of hazard assessment, segregation, secure storage, and compliant final disposal through high-temperature incineration, researchers can ensure that their work does not inadvertently harm themselves, the community, or the environment. As scientists, our commitment to advancing knowledge must be matched by an unwavering dedication to safety and environmental stewardship.
References
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A Researcher's Comprehensive Guide to Handling Mespirenone: Personal Protective Equipment and Safety Protocols
Mespirenone is a novel mineralocorticoid antagonist, and like many new chemical entities (NCEs), it may lack comprehensive toxicological data and established Occupational Exposure Limits (OELs).[1] In alignment with industry best practices for pharmaceutical research, when specific hazard information is unavailable, a compound must be handled with a high degree of caution, assuming it is a highly potent active pharmaceutical ingredient (HPAPI).[1] This guide provides essential safety and logistical information for handling this compound, grounding its recommendations in the established principles for managing potent pharmaceutical compounds and data from structurally related analogs like Spironolactone.
The core principle of this guide is risk mitigation through a hierarchy of controls. Engineering controls are the primary line of defense, followed by rigorous operational protocols and, finally, the correct use of Personal Protective Equipment (PPE) as the last barrier between the researcher and the chemical agent.
Hazard Identification and the Precautionary Principle
This compound, as an API, is designed to be biologically active at specific concentrations. The primary risks during laboratory handling stem from inadvertent exposure, which can occur through three main routes:
-
Inhalation: Aerosolized powder is a significant risk, especially during weighing and transfer operations.[2]
-
Dermal Contact: Direct skin contact can lead to absorption.
-
Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.
Given the lack of a specific OEL for this compound, a risk-based approach is mandatory. All handling procedures should be designed to minimize the possibility of exposure. A site-specific risk assessment should always be conducted to determine the appropriate exposure control measures for the quantities and manipulations being performed.[3]
Engineering Controls: Your Primary Shield
Before any PPE is selected, appropriate engineering controls must be in place. These controls are designed to isolate the researcher from the hazard at its source.[4]
-
Primary Engineering Controls (PECs): These create a controlled, contained workspace. For this compound powder, all manipulations must be performed within a certified containment device.[2]
-
Ventilated Laminar Flow Enclosures / Vented Balance Safety Enclosures: Essential for accurately weighing potent powders. These enclosures use HEPA filters and directed airflow to capture any generated dust at the source.[1]
-
Chemical Fume Hoods: Suitable for preparing solutions from the powdered compound, as they protect the user from inhaling vapors and aerosols.[5]
-
Biological Safety Cabinets (BSCs) or Glove Boxes: For procedures requiring both containment and sterility, a Class II BSC or an isolator (glove box) provides the highest level of protection.[2][4]
-
-
Secondary Engineering Controls: These refer to the laboratory facility design itself.
Personal Protective Equipment (PPE) for this compound
PPE is the final barrier and must be used in conjunction with, not as a substitute for, engineering controls. The selection of PPE depends on the specific task and the potential for exposure.
PPE Selection Summary
| Task | Minimum Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | Ventilated Enclosure or BSC | Double Nitrile Gloves | Chemical Safety Goggles | Disposable, low-permeability lab coat with knit cuffs | Recommended (e.g., NIOSH-approved N95 or higher) |
| Preparing Solutions | Chemical Fume Hood or BSC | Double Nitrile Gloves | Chemical Safety Goggles | Disposable, low-permeability lab coat with knit cuffs | As determined by risk assessment |
| In-vitro/Cell-based Assays | BSC or Laminar Flow Hood | Single Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not typically required |
| Spill Cleanup (Powder) | N/A | Double Nitrile/Neoprene Gloves | Chemical Safety Goggles & Face Shield | Disposable Coveralls | Required (e.g., NIOSH-approved N95 or higher) |
Detailed PPE Specifications
-
Hand Protection: Wear two pairs of nitrile gloves when handling this compound powder or concentrated solutions. The outer glove should be removed and disposed of immediately after the handling procedure is complete, before touching any other surfaces. The inner glove is removed upon exiting the designated handling area. Always inspect gloves for tears or degradation before use.[6]
-
Eye and Face Protection: In any setting where this compound powder or liquid splashes are possible, chemical safety goggles are mandatory.[3][4] A face shield should be worn over goggles during bulk transfers or when there is a significant splash risk. Standard safety glasses are insufficient for handling the primary compound.
-
Body Protection: A disposable, low-permeability lab coat with long sleeves and tight-fitting knit cuffs is required when working with this compound powder.[6] This prevents powder from accumulating on clothing or skin. Work clothes should be laundered separately from personal clothing.[6] For larger-scale operations, disposable coveralls may be necessary.[6]
-
Respiratory Protection: When engineering controls cannot guarantee that airborne concentrations will be kept at negligible levels, respiratory protection is necessary.[6] A NIOSH-approved N95 respirator is the minimum recommendation for weighing powders. The decision to use respiratory protection should be based on a professional risk assessment.[6]
Step-by-Step Operational Protocols
Adherence to standard operating procedures (SOPs) is critical for minimizing exposure risk.
Protocol 1: Safe Weighing of this compound Powder
-
Preparation: Don all required PPE (double gloves, disposable lab coat, goggles, respirator). Ensure the ventilated balance enclosure or BSC is certified and operational.
-
Staging: Place all necessary equipment (weigh boat, spatula, container) inside the enclosure before bringing in the this compound container.
-
Weighing: Carefully open the this compound container inside the enclosure. Use slow, deliberate movements to transfer the desired amount of powder to the weigh boat.
-
Containment: Immediately and securely seal the primary this compound container. Place the weighed powder into a secondary, sealable container before removing it from the enclosure.
-
Decontamination: Wipe down the spatula, weigh boat, and any other surfaces inside the enclosure with an appropriate deactivating solution (e.g., 70% ethanol), followed by a dry wipe. Dispose of all wipes as hazardous waste.
-
Doffing: Remove the outer pair of gloves and dispose of them in the designated hazardous waste bin before leaving the immediate work area.
Protocol 2: Spill Cleanup (Minor Powder Spill <100mg)
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess & Don PPE: Ensure you are wearing appropriate PPE, including a respirator, double gloves, and a disposable gown.
-
Containment: Gently cover the spill with damp paper towels or absorbent pads to prevent the powder from becoming airborne. Do NOT use a dry sweeping motion.[6]
-
Cleanup: Carefully wipe the area from the outside-in, placing all contaminated materials into a labeled hazardous waste bag.
-
Decontaminate: Clean the spill area thoroughly using a suitable cleaning agent, followed by water.
-
Dispose: Seal the hazardous waste bag and place it in the designated hazardous waste container.[7][8]
Decontamination and Disposal Plan
A comprehensive plan for waste management is crucial to prevent environmental contamination and accidental exposure.
-
Decontamination: All non-disposable equipment and surfaces should be wiped down with a validated cleaning agent after use.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, disposable lab coats) must be collected in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.[5][9]
-
Disposal: All this compound waste is considered hazardous pharmaceutical waste and must be disposed of through a licensed hazardous waste management company, typically via incineration.[9] Follow all local, state, and federal regulations.[4]
Risk-Based PPE & Control Selection Workflow
The following diagram illustrates the decision-making process for establishing the correct safety posture when planning work with this compound.
Caption: Workflow for selecting controls and PPE based on this compound's physical form.
References
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The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins Scientific. Retrieved from [Link]
-
Hazardous-Drug API Powder Safety. (2020, April 15). Labcompare. Retrieved from [Link]
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SPIRONOLACTONE TABLETS - IN.gov. (2016, May 31). Retrieved from [Link]
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Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]
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Spironolactone Tablets Safety Data Sheet. (2020, June 16). Retrieved from [Link]
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A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. Retrieved from [Link]
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Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
